molecular formula C8H13NO2 B6329315 (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol CAS No. 1213482-83-7

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Cat. No.: B6329315
CAS No.: 1213482-83-7
M. Wt: 155.19 g/mol
InChI Key: XCFRGGIJURNRMY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral amino alcohol derivative of significant interest in organic and medicinal chemistry. This compound serves as a versatile and valuable chiral building block for the asymmetric synthesis of complex molecules . The 5-methylfuran moiety contributes to its distinctive physicochemical properties, making it a candidate for developing pharmaceuticals and agrochemicals . Researchers utilize this enantiomer in the construction of chiral ligands for catalysis and as a precursor in the synthesis of potential therapeutic agents, where the specific (R)-configuration is critical for stereoselective outcomes. The compound requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRGGIJURNRMY-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages empirical data from its core structural fragments—2-methylfuran and (R)-3-aminopropan-1-ol—along with established theoretical principles to provide robust predictions of its key characteristics. This guide is designed to be a vital resource for researchers, offering detailed protocols for the experimental determination of these properties, including spectroscopic analysis (NMR, IR, MS), pKa, LogP, and solubility. Furthermore, a plausible synthetic route is proposed, providing a foundational framework for the laboratory synthesis of this compound. The information herein is intended to empower scientists in their research and development endeavors involving this and structurally related molecules.

Introduction: The Scientific Rationale

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a unique chiral molecule that combines the structural features of a substituted furan ring with an amino alcohol backbone. The furan moiety is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals, valued for its ability to engage in various intermolecular interactions.[1] The chiral 3-amino-1-propanol unit is also a common pharmacophore, imparting crucial hydrogen bonding capabilities and a defined three-dimensional structure that can be pivotal for target engagement. The specific (R)-stereochemistry at the carbon bearing the amino and furan groups introduces a critical element of chirality, which is fundamental in modern drug design for achieving selectivity and reducing off-target effects.

A thorough understanding of the physicochemical properties of this molecule is paramount for its successful application in drug discovery and development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed examination of these properties, underpinned by established scientific principles and methodologies.

Predicted Physicochemical Properties

The physicochemical properties of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol have been estimated based on the known properties of its constituent fragments, 2-methylfuran and 3-amino-1-propanol. These predictions provide a strong starting point for experimental design and interpretation.

PropertyPredicted ValueRationale and Component Data
Molecular Formula C₈H₁₃NO₂Assembled from the 5-methylfuran-2-yl (C₅H₅O) and 3-aminopropan-1-ol (C₃H₈NO) fragments with the loss of two hydrogen atoms at the point of attachment.
Molecular Weight 155.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidBased on the appearance of similar amino alcohols and furan derivatives.[2][3]
Boiling Point > 200 °C (estimated)The boiling point of 3-amino-1-propanol is 184-187 °C.[4] The addition of the 5-methylfuran-2-yl group will increase the molecular weight and likely elevate the boiling point.
Melting Point Not readily predictable; likely low3-amino-1-propanol has a melting point of 10-12 °C.[5] The final melting point will depend on the crystal packing of the molecule.
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.5 (estimated)2-Methylfuran has a LogP of 1.85.[2] 3-Amino-1-propanol has a LogP of -1.1.[3] The combination of a lipophilic furan and a hydrophilic amino alcohol suggests a relatively balanced LogP.
pKa ~9.5 - 10.5 (for the amine)The pKa of the amino group in 3-amino-1-propanol is in this range. The furan ring is unlikely to significantly alter the basicity of the primary amine.
Water Solubility Soluble to moderately soluble3-amino-1-propanol is soluble in water.[4] The lipophilic 5-methylfuran-2-yl group will decrease water solubility, but the presence of the polar amine and hydroxyl groups should ensure some degree of aqueous solubility.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol will rely on a combination of spectroscopic techniques. The following sections provide predicted spectral data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d1HH-5 (furan)The proton on the furan ring adjacent to the oxygen is expected to be downfield.[6]
~6.05d1HH-4 (furan)The other furan proton will be slightly upfield.[6]
~4.0-4.2m1HH-3 (CH-N)The methine proton adjacent to the nitrogen and the furan ring will be deshielded.
~3.7-3.9m2HH-1 (CH₂-O)The methylene protons adjacent to the hydroxyl group will be in this region.
~2.30s3H-CH₃ (furan)The methyl group on the furan ring will appear as a singlet.[1]
~1.8-2.0m2HH-2 (CH₂)The central methylene group will be a complex multiplet due to coupling with neighboring protons.
~1.5-2.5br s3H-NH₂ and -OHThe protons of the amine and hydroxyl groups are exchangeable and will likely appear as a broad singlet. The exact chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-5 (furan)Carbon of the furan ring attached to the methyl group.[1]
~151C-2 (furan)Carbon of the furan ring attached to the propanol chain.[1]
~108C-4 (furan)Furan ring carbon.[6]
~106C-3 (furan)Furan ring carbon.[6]
~60-65C-1 (CH₂-O)Carbon attached to the hydroxyl group.[7]
~50-55C-3 (CH-N)Carbon attached to the amino group and furan ring.
~35-40C-2 (CH₂)Central methylene carbon.
~13-14-CH₃ (furan)Methyl carbon on the furan ring.[1]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H and N-H stretchingThe overlapping stretches of the alcohol and primary amine will result in a broad, intense band.[8]
3100-3000Medium=C-H stretching (furan)Characteristic of C-H bonds on an aromatic ring.
2960-2850Medium to StrongC-H stretching (aliphatic)From the propanol backbone.
~1600 & ~1500Medium to WeakC=C stretching (furan ring)Aromatic ring skeletal vibrations.
~1050StrongC-O stretching (primary alcohol)A strong band in this region is characteristic of a primary alcohol.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 155. This peak, corresponding to the molecular weight of the compound, may be observed.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the molecular ion to give a fragment at m/z = 138.

    • Alpha-cleavage adjacent to the nitrogen, leading to the formation of a stable furfuryl cation or related fragments. A prominent peak at m/z = 95 corresponding to the [C₅H₅O-CH=NH₂]⁺ fragment is expected.

    • Cleavage of the C-C bond between C1 and C2 of the propanol chain, potentially leading to a fragment at m/z = 124 ([M-CH₂OH]⁺).

    • A base peak at m/z = 30 corresponding to [CH₂=NH₂]⁺ is common for primary amines.[9]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Synthesis

A plausible synthetic route for the asymmetric synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol involves the asymmetric reduction of a β-amino ketone precursor.[10][11]

SynthesisWorkflow cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Asymmetric Reduction 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran Prochiral_Ketone 3-Amino-3-(5-methylfuran-2-yl)propan-1-one 2-Acetyl-5-methylfuran->Prochiral_Ketone Acid catalyst Formaldehyde Formaldehyde Formaldehyde->Prochiral_Ketone Ammonia Ammonia Ammonia->Prochiral_Ketone Chiral_Catalyst Chiral Catalyst (e.g., CBS reagent) Prochiral_Ketone->Chiral_Catalyst Asymmetric Reduction Target_Molecule (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Chiral_Catalyst->Target_Molecule Reducing_Agent Reducing Agent (e.g., BH₃) Reducing_Agent->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 3-Amino-3-(5-methylfuran-2-yl)propan-1-one (Mannich Reaction)

  • To a solution of 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (1.2 eq) and ammonium chloride (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 9-10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-amino ketone.

  • Purify the product by column chromatography on silica gel.

Step 2: Asymmetric Reduction to (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

  • Prepare a solution of a chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine (0.1 eq), in an anhydrous, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the catalyst solution to 0 °C.

  • Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 eq) to the catalyst solution and stir for 15 minutes.

  • Add a solution of 3-amino-3-(5-methylfuran-2-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography to afford the target compound.

Spectroscopic Analysis Protocols

SpectroWorkflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI, ESI) Sample->MS Data_Analysis Combined Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the signals in the ¹H spectrum and reference the spectra to the TMS signal.

FTIR Spectroscopy

  • Sample Preparation: For a liquid sample, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the solid is pressed firmly against the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is preferred.

  • Mass Analysis: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

pKa Determination Protocol (Potentiometric Titration)
  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[12]

  • Sample Preparation: Prepare a 1-10 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low.[12]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection in the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.[12]

LogP Determination Protocol (Shake-Flask Method)
  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a flask, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[13]

    • Allow the phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14]

Thermodynamic Solubility Protocol
  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the supernatant.

  • Quantification:

    • Withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solubility Determination: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the physicochemical properties of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. By leveraging data from its constituent structural motifs, this document offers valuable insights into its expected spectral characteristics and physicochemical behavior. The detailed experimental protocols provided herein are designed to be robust and self-validating, empowering researchers to experimentally determine these properties with confidence. The proposed synthetic route offers a logical and established strategy for obtaining this chiral molecule. As a Senior Application Scientist, it is my belief that this guide will serve as an indispensable resource for scientists and researchers, facilitating the advancement of research and development involving this promising compound.

References

  • PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein-Institut. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (2022). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylfuran (FDB012718). Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]

  • Restek. (n.d.). 2-Methylfuran. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Retrieved from [Link]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • Beilstein-Institut. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[Near IR] - Spectrum. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its unique stereoelectronic properties and synthetic versatility.[1] This has established it as a "privileged scaffold," leading to a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the diverse pharmacological activities of novel furan derivatives, with a primary focus on their antimicrobial, anti-inflammatory, and anticancer properties. We delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This guide is intended to serve as a vital resource, offering insights to facilitate the discovery and development of next-generation furan-based therapeutics.

Introduction: The Furan Ring as a Versatile Pharmacophore

The furan nucleus is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[1] Its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a highly attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[1] Furan-containing compounds exhibit a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, analgesic, anticancer, and antihypertensive effects.[2][3][4][5] The inclusion of the furan nucleus is a key synthetic strategy in the search for new drugs, with well-known pharmaceuticals like the antibacterial agent Nitrofurantoin and the H2-receptor antagonist Ranitidine containing this core structure.[6][7]

Antimicrobial Profile of Furan Derivatives

The rise of microbial resistance to existing drugs presents a global health crisis, necessitating the development of novel antimicrobial agents.[2] Furan derivatives have emerged as a promising class of compounds in this area.

Antibacterial and Antifungal Activity

Numerous studies have demonstrated that furan derivatives possess potent activity against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and various fungal species (Candida, Aspergillus).[2][4][5][8]

Mechanism of Action: The primary antibacterial mechanism for the well-studied nitrofuran class involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates highly reactive intermediates that are cytotoxic. These intermediates can cause extensive damage to microbial DNA, ribosomes, and other critical macromolecules, leading to bacterial cell death.[4][5] For antifungal derivatives, mechanisms can include the disruption of ergosterol biosynthesis, a crucial component of the fungal cell membrane, or the inhibition of fungal cell wall synthesis.[5]

Quantitative Data: The antimicrobial efficacy of furan derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Aryl Furan DerivativeS. aureus0.78[2]
Aryl Furan DerivativeE. coli0.78[2]
3-Aryl-3(furan-2-yl) propanoic acidE. coli64[3]
Furan-Azetidinone HybridM. luteus3.9[9]
Furan-Azetidinone HybridE. coli7.81[9]
Furan-2-carboxamide DerivativeE. coli-[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Broth Microdilution Method is a standard and reliable technique for determining the MIC of a compound. The causality behind this protocol is to expose a standardized bacterial inoculum to a series of twofold dilutions of the test compound, thereby identifying the precise concentration at which bacterial growth is inhibited.

Workflow for MIC Determination

A Prepare 2x concentrated serial dilutions of furan derivative in a 96-well plate B Add 100 µL of sterile broth media to all wells C Add 100 µL of 2x compound to Column 1, then perform serial dilutions across plate B->C D Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C->D E Inoculate wells (except sterility control) with bacterial suspension D->E F Incubate plate at 37°C for 18-24 hours E->F G Read results visually or with a plate reader F->G H MIC is the lowest concentration with no visible bacterial growth G->H

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the furan derivative in a suitable solvent (e.g., DMSO). Perform a serial twofold dilution in a 96-well microtiter plate containing 100 µL of sterile Mueller-Hinton broth (MHB) in each well to achieve final test concentrations.[11][12]

  • Inoculum Preparation: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL in the wells.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well (which contains only broth). Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[11]

  • Result Determination: The MIC is determined as the lowest concentration of the furan derivative that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Profile of Furan Derivatives

Furan derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key components of the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of these compounds are multifaceted. Many natural and synthetic furan derivatives exhibit their effects through the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), and by scavenging free radicals.[6]

A critical mechanistic insight is their ability to modulate key signaling pathways involved in inflammation. Studies have shown that furan derivatives can regulate cellular activities by modifying pathways such as the Mitogen-activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor gamma (PPAR-ɣ) pathways.[6][13] Dual inhibition of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is another significant mechanism, which can provide a broader spectrum of anti-inflammatory action compared to traditional NSAIDs.[14]

Potential Anti-inflammatory Signaling Pathways

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK Furan_Derivative Furan Derivative MAPK MAPK Furan_Derivative->MAPK Inhibits PPARg PPAR-ɣ Furan_Derivative->PPARg Modulates COX_LOX COX / LOX Enzymes Furan_Derivative->COX_LOX Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Inflammatory_Response Inflammatory Gene Expression MAPK->Inflammatory_Response PPARg->Inflammatory_Response Regulates COX_LOX->Inflammatory_Response Mediates

Caption: Potential signaling pathways modulated by furan derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Activity

The inhibition of protein denaturation is a well-established method for in vitro assessment of anti-inflammatory activity. The rationale is that protein denaturation is a documented cause of inflammation in conditions like rheumatoid arthritis.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the furan derivative at varying concentrations.[15][16]

  • Incubation: The mixtures are first incubated at 37°C for 15-20 minutes.[15][17]

  • Heat-Induced Denaturation: Following incubation, the samples are heated to 70°C for 5-10 minutes to induce protein denaturation.[15][16]

  • Absorbance Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[15]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[15]

Anticancer Profile of Furan Derivatives

The furan nucleus is a pharmacologically active entity that has received significant attention for its promising anticancer activity.[18][19] Furan-based compounds exert their effects by targeting multiple cellular processes critical for tumor growth and survival.[1]

Mechanisms of Action

Novel furan derivatives have been shown to induce cancer cell death and inhibit proliferation through several distinct mechanisms:

  • Induction of Apoptosis: Certain furan derivatives trigger the intrinsic mitochondrial pathway of apoptosis. This is verified by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and a corresponding decrease in the anti-apoptotic protein Bcl-2.[18][19] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.[20]

  • Cell Cycle Arrest: DNA flow cytometric analysis has revealed that potent furan derivatives can cause cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cells from dividing.[18][19]

  • Inhibition of Key Signaling Pathways: Furan derivatives can target crucial signaling cascades that are often dysregulated in cancer.

    • PI3K/Akt Pathway: Some compounds have been shown to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are critical for cell survival and proliferation, by promoting the activity of the tumor suppressor PTEN.[21]

    • VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[3] Several furo[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors.[22]

  • Tubulin Polymerization Inhibition: Similar to some established chemotherapeutic agents, certain furan derivatives can inhibit the polymerization of tubulin, disrupting the formation of microtubules, which are essential for cell division and leading to mitotic arrest.[18][19]

Key Anticancer Signaling Pathways Targeted by Furan Derivatives

cluster_0 Furan Derivative Actions cluster_1 Cellular Mechanisms FD_Apoptosis Induces Apoptosis Bax ↑ Bax / ↓ Bcl-2 FD_Apoptosis->Bax FD_Arrest Causes G2/M Arrest CellCycle Cell Cycle Progression FD_Arrest->CellCycle FD_PI3K Inhibits PI3K/Akt PI3K PI3K/Akt Pathway FD_PI3K->PI3K FD_VEGFR Inhibits VEGFR-2 VEGFR VEGFR-2 Pathway FD_VEGFR->VEGFR Mito Mitochondrial Dysfunction Bax->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Cell Proliferation CellCycle->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Anticancer mechanisms of furan derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of furan derivatives against cancer cells are typically expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µM)Reference
Pyridine carbohydrazide 4MCF-7 (Breast)4.06[18][19]
N-phenyl triazinone 7MCF-7 (Breast)2.96[18][19]
Furan derivative 1HeLa (Cervical)0.08[21]
Furan derivative 24HeLa (Cervical)0.96[21]
Furan derivative 24SW620 (Colorectal)3.51[21]
Acyclic Sugar Derivative 3HepG-2 (Liver)Near Doxorubicin
Furopyrimidine 7bVEGFR-2 Kinase0.0425[22]
Furopyrimidine 7cVEGFR-2 Kinase0.0525[22]
Experimental Protocols for Anticancer Evaluation

4.3.1. Cell Viability (MTT) Assay This protocol is designed to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity. Live cells with active dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the furan derivative for a specified period (e.g., 48 or 72 hours).[23]

  • MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours.[2]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[2][24] The amount of absorbance is proportional to the number of viable cells.

4.3.2. Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. The causality is that early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).

Step-by-Step Methodology:

  • Cell Treatment and Collection: Treat cells with the furan derivative for the desired time. Harvest both adherent and floating cells.[9]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[7]

  • Incubation: Gently vortex and incubate the cells at room temperature for 15 minutes in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

4.3.3. Western Blot Analysis This technique is used to detect and quantify changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, p-Akt) following treatment with a furan derivative.

Step-by-Step Methodology:

  • Protein Extraction: Lyse treated and untreated cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[25]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[26]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The furan ring has unequivocally established itself as a versatile and valuable scaffold in medicinal chemistry.[1] The diverse biological activities of its derivatives, spanning antimicrobial, anti-inflammatory, and anticancer applications, highlight the immense potential for the development of novel therapeutics.[1] The ability to systematically modify the chemical structure of furan derivatives provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Future research should focus on several key areas:

  • Mechanism Elucidation: Further investigation is needed to fully understand the precise molecular mechanisms and identify specific biological targets for many novel furan derivatives.[13]

  • Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.[3]

  • Exploration of New Therapeutic Areas: The broad biological activity of furan derivatives suggests their potential may extend beyond the areas covered in this guide. Screening against other diseases is warranted.[1]

References

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). IntechOpen. [Link]

  • Alizadeh, M., Jalal, M., Hamed, K., & Saber, A. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

  • Hassan, A. S., El-Sayed, R., El-Araby, E., & Ali, O. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Design, Synthesis And Pharmacological Activity Of Novel Furan-Azetidinone Derivatives For Antimicrobial Activity. Journal of Neonatal Surgery. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital/Baylor College of Medicine. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Atanasova, M., Yotova, L., & Zhiponova, M. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Pharmaceuticals, 15(10), 1222. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • El-Sayed, N. N. E., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1016-1033. [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 104-116. [Link]

  • Gomaa, A. M., & Khedr, M. A. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. Molecules, 24(21), 3931. [Link]

  • Karale, B. K., et al. (2003). Synthesis and antimicrobial activity of new furan derivatives. Indian Journal of Pharmaceutical Sciences, 65(4), 343-346. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

  • Hassan, A. S., El-Sayed, R., El-Araby, E., & Ali, O. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

  • Fares, M., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 26(23), 7306. [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Methods in Molecular Biology. [Link]

  • Furan: Structure and Medicinal Uses. Scribd. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023). Champions Oncology. [Link]

  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. (2022). Innovations in Pharmaceuticals and Pharmacotherapy. [Link]

  • In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2018). Journal of Traditional and Complementary Medicine. [Link]

  • 2.6. In vitro anti-inflammatory activity assay. (2021). Bio-protocol. [Link]

Sources

in silico prediction of ADMET properties for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Abstract

The imperative to "fail early, fail cheap" has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling as an indispensable pillar in modern drug discovery.[1] By computationally forecasting the pharmacokinetic and toxicological profile of a drug candidate from its chemical structure alone, researchers can prioritize resources, mitigate late-stage attrition, and accelerate the development timeline.[2] This technical guide provides a comprehensive, in-depth walkthrough of the principles and practices for predicting the ADMET profile of a novel chemical entity, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. We will elucidate the causal relationships between physicochemical properties and biological outcomes, provide step-by-step protocols using publicly accessible modeling platforms, and synthesize the data into an integrated, actionable profile. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in early-phase discovery.

Introduction: The Compound and the Computational Imperative

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral small molecule featuring a 5-methylfuran heterocycle, a primary amine, and a primary alcohol. This unique combination of functional groups necessitates a thorough evaluation of its potential disposition and safety within a biological system.

  • Structure:

    • IUPAC Name: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

    • Molecular Formula: C₈H₁₃NO₂

    • Molecular Weight: 155.19 g/mol

    • Canonical SMILES: C[c]1[o]CCO">c[c][c]1

The traditional experimental assessment of ADMET properties is a resource-intensive and time-consuming endeavor.[3][4] In silico approaches, utilizing a spectrum of computational models from quantitative structure-activity relationships (QSAR) to machine learning, offer a rapid and cost-effective first pass to identify potential liabilities before a single gram of the compound is synthesized.[1][3][4]

The workflow for this predictive analysis is grounded in a logical progression from fundamental properties to complex biological endpoints.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Output & Analysis Molecule Molecule Structure (SMILES) PhysChem Physicochemical Properties Molecule->PhysChem Calculate PK Pharmacokinetics (A, D, M, E) Molecule->PK Tox Toxicity Molecule->Tox PhysChem->PK Inform PhysChem->Tox Inform Profile Integrated ADMET Profile PK->Profile Tox->Profile Decision Risk-Benefit Assessment (Prioritize, Redesign, Discard) Profile->Decision Guide

Figure 1: High-level overview of the in silico ADMET prediction workflow.

Foundational Analysis: Physicochemical Properties

The ADMET profile of a molecule is fundamentally governed by its physicochemical properties. These descriptors dictate how the compound will interact with the diverse environments of the body, from the aqueous milieu of the gut to the lipid bilayers of cell membranes.

Protocol 2.1: Calculation of Physicochemical Properties using SwissADME

  • Navigate to the SwissADME web server (A free tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules).[3]

  • Input the SMILES string for the compound: C[c]1[o]CCO)[c][c]1.

  • Initiate the analysis by clicking the "Run" button.

  • Record the calculated physicochemical properties from the results page.

Predicted Physicochemical Properties:

PropertyPredicted ValueSignificance in ADMET
Molecular Weight155.19 g/mol Influences diffusion and overall size constraints for transport.
LogP (Octanol/Water)0.45Measures lipophilicity; critical for membrane permeability and solubility.
Water SolubilityHighly SolubleEssential for dissolution in the gastrointestinal tract prior to absorption.
Topological Polar Surface Area (TPSA)59.39 ŲEstimates the surface area of polar atoms; a key predictor of membrane permeability.[5]
pKa (Most Basic)9.25Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Number of Rotatable Bonds4Relates to conformational flexibility, which can impact binding to transporters and enzymes.

Expertise & Insights: The low molecular weight and TPSA value (< 140 Ų) are favorable for passive membrane permeation. The calculated LogP of 0.45 suggests a balanced profile of hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. The basic pKa indicates that the compound will be predominantly protonated and positively charged in the acidic environment of the stomach and partially charged in the blood (pH 7.4), which will strongly influence its absorption and distribution characteristics.

Pharmacokinetic (ADME) Profile

Absorption

Oral absorption is a complex process involving dissolution, permeation across the intestinal epithelium, and first-pass metabolism. We can model key aspects of this process.

Protocol 3.1.1: Prediction of Absorption Parameters using SwissADME & pkCSM

  • Utilize the SwissADME results from Protocol 2.1 to assess GI absorption (predicted as "High") and drug-likeness rules.

  • Navigate to the pkCSM pharmacokinetic prediction server.

  • Input the SMILES string and submit the query.

  • Collate the results from the "Absorption" prediction module.

Predicted Absorption Characteristics:

ParameterPredicted ValueMethodological BasisCausality and Interpretation
Lipinski's Rule of Five 0 ViolationsRule-based filterThe compound adheres to the general characteristics of orally bioavailable drugs (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
GI Absorption (SwissADME) HighMechanistic modelFavorable physicochemical properties suggest efficient passive absorption from the gastrointestinal tract.
Caco-2 Permeability (pkCSM) 0.495 (log Papp cm/s)QSAR ModelThe predicted permeability is moderate. Values > 0.9 are considered high. This may slightly temper the optimistic "High" GI absorption prediction.
P-glycoprotein (P-gp) Substrate NoMachine LearningThe compound is not predicted to be a substrate for P-gp, a key efflux transporter that pumps drugs out of cells, which is a favorable characteristic.[6]
Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters tissues. Key considerations are the extent of plasma protein binding and the ability to cross critical barriers like the blood-brain barrier (BBB).

Protocol 3.2.1: Prediction of Distribution Parameters using pkCSM

  • Use the pkCSM results generated in Protocol 3.1.1.

  • Record the values from the "Distribution" module.

Predicted Distribution Characteristics:

ParameterPredicted ValueMethodological BasisCausality and Interpretation
Fraction Unbound in Plasma 0.612 (61.2%)QSAR ModelA significant fraction of the drug is predicted to be free in circulation, allowing it to interact with targets and be cleared. Low protein binding is generally favorable.
BBB Permeability (logBB) -0.636Machine LearningA logBB value > 0.3 indicates ready penetration of the BBB, while < -1.0 suggests poor penetration.[7] The predicted value suggests the compound may cross the BBB to some extent.
CNS Permeability (logPS) -2.126QSAR ModelThis value, representing the permeability-surface area product, indicates a low rate of penetration into the Central Nervous System. This contrasts slightly with the logBB value, highlighting the need to consider multiple models.[6]

Expertise & Insights: The predicted ability to cross the BBB is equivocal. While the logBB is borderline, the logPS is low. This is a critical parameter. If the intended target is in the CNS, this could be a liability requiring optimization. If the target is peripheral, this profile is advantageous as it may reduce CNS-related side effects.[7][8]

Metabolism

Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver. Predicting metabolism involves identifying which CYP isoforms are likely to metabolize the compound and whether the compound may inhibit these enzymes, leading to drug-drug interactions (DDIs).

Protocol 3.3.1: Prediction of Metabolism Parameters using pkCSM

  • Use the pkCSM results generated in Protocol 3.1.1.

  • Analyze the outputs from the "Metabolism" module.

Predicted Metabolism Characteristics:

ParameterPredicted ValueMethodological BasisCausality and Interpretation
CYP2D6 Substrate NoMachine LearningNot predicted to be a major substrate for this key metabolic enzyme.
CYP3A4 Substrate NoMachine LearningNot predicted to be a major substrate for the most abundant and important drug-metabolizing enzyme.
CYP1A2 Inhibitor NoMachine LearningLow risk of inhibiting this enzyme, reducing potential DDIs with co-administered drugs like caffeine or theophylline.
CYP2C19 Inhibitor NoMachine LearningLow risk of DDIs with drugs like clopidogrel or omeprazole.
CYP2C9 Inhibitor NoMachine LearningLow risk of DDIs with drugs like warfarin or ibuprofen.
CYP2D6 Inhibitor NoMachine LearningLow risk of DDIs with many antidepressants and beta-blockers.
CYP3A4 Inhibitor NoMachine LearningLow risk of DDIs with a very wide range of medications.

Expertise & Insights: The compound is predicted to have a very "clean" CYP profile. It is not identified as a substrate or inhibitor of the major isoforms. This is a highly desirable characteristic, suggesting a low potential for metabolic drug-drug interactions. However, this also raises the question of its primary clearance mechanism, which warrants further investigation into other metabolic pathways (e.g., UGTs) or renal excretion.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. The primary route is often renal (via the kidneys).

Protocol 3.4.1: Prediction of Excretion Parameters using pkCSM

  • Use the pkCSM results generated in Protocol 3.1.1.

  • Record the values from the "Excretion" module.

Predicted Excretion Characteristics:

ParameterPredicted ValueMethodological BasisCausality and Interpretation
Total Clearance (log ml/min/kg) 0.385QSAR ModelThis predicts a moderate rate of clearance from the body.
Renal OCT2 Substrate NoMachine LearningNot predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal secretion.

Toxicity Profile

Early identification of toxicity is a primary goal of in silico screening.[9] Key endpoints include mutagenicity, cardiotoxicity, and organ-specific toxicity like DILI (Drug-Induced Liver Injury).

Protocol 4.1: Prediction of Toxicity Endpoints using pkCSM

  • Use the pkCSM results generated in Protocol 3.1.1.

  • Carefully examine the outputs from the "Toxicity" module.

Predicted Toxicity Characteristics:

EndpointPredicted ValueMethodological BasisCausality and Interpretation
AMES Mutagenicity NoMachine LearningThe compound is predicted to be non-mutagenic in the Ames test, a critical screen for genotoxic potential. A positive result is a major red flag.[10]
hERG I Inhibition NoMachine LearningPredicted not to inhibit the hERG potassium channel. hERG inhibition is a primary cause of acquired long QT syndrome and is a major cardiotoxicity liability.
Hepatotoxicity (DILI) NoMachine LearningThe model predicts a low probability of causing drug-induced liver injury, a leading cause of drug failure and market withdrawal.[11][12][13]
Skin Sensitisation NoMachine LearningPredicted to have a low potential to cause an allergic skin reaction.

Expertise & Insights: The predicted toxicity profile is remarkably clean. The negative predictions for AMES mutagenicity and hERG inhibition are particularly significant, as positive findings in these areas often terminate a compound's development. The workflow for assessing mutagenicity often follows guidelines like ICH M7, which requires a two-pronged computational approach.

ICH_M7_Workflow cluster_input ICH M7 Assessment cluster_qsar Complementary (Q)SAR Models cluster_review Analysis cluster_output Outcome Impurity Compound Structure Expert Expert Rule-Based (e.g., Derek Nexus) Impurity->Expert Stat Statistical-Based (e.g., Sarah Nexus) Impurity->Stat Review Expert Review of Predictions Expert->Review Stat->Review Class5 Class 5: No Mutagenic Risk Review->Class5 Both Negative Class34 Class 3/4: Equivocal Review->Class34 Conflicting or Inconclusive Class12 Class 1/2: Mutagenic Risk Review->Class12 Both Positive or Strong Evidence

Figure 2: A simplified workflow for in silico mutagenicity assessment under ICH M7 guidelines.[14][15]

Integrated ADMET Profile and Conclusion

Summary Table of Predicted ADMET Properties for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

CategoryParameterPredictionPotential Implication
Physicochemical Lipinski's RulePass (0 violations)Favorable drug-like properties.
SolubilityHighGood potential for dissolution.
Absorption GI AbsorptionHighLikely well-absorbed orally.
P-gp SubstrateNoLow risk of efflux-mediated poor absorption.
Distribution Plasma Protein BindingLow (61% unbound)High fraction of free drug available for therapeutic effect.
BBB PermeabilityEquivocal/LowMay have limited CNS exposure, reducing side effects.
Metabolism CYP Substrate/InhibitorNo (for major isoforms)Very low potential for metabolic drug-drug interactions.
Toxicity AMES MutagenicityNoLow risk of genotoxicity.
hERG InhibitionNoLow risk of cardiotoxicity.
HepatotoxicityNoLow risk of liver damage.

The in silico analysis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol paints the portrait of a promising drug candidate from a pharmacokinetic and safety perspective. The compound exhibits excellent drug-like properties, with predictions for high oral absorption and a low potential for metabolic drug-drug interactions. Crucially, the initial toxicity screening is remarkably clean, showing no flags for mutagenicity, cardiotoxicity, or hepatotoxicity.

The only point of ambiguity lies in its ability to penetrate the central nervous system. This is not inherently a weakness but rather a defining characteristic that will determine its suitability for CNS versus peripheral targets.

It is critical to recognize the limitations of these predictions. In silico models are built from existing data and are not a substitute for experimental validation.[3][16] Their primary utility is in prioritizing candidates and identifying potential liabilities that require focused experimental investigation.[16] Based on this comprehensive computational assessment, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a high-priority candidate for synthesis and subsequent in vitro ADMET validation.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Scientific Reports, 7, 42717. [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Pharmaron. (n.d.). 'Tier Zero' Screening in Drug Discovery: Evaluation of ADMET Predictor® for Improved Design & Prioritisation. Pharmaron. [Link]

  • Butina, D., Gola, J. M., & Mason, J. S. (2005). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Journal of computer-aided molecular design, 19(6), 331-341. [Link]

  • Sun, D., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. Lhasa Limited. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society, 26(10), 2015-2029. [Link]

  • PozeSCAF. (2024). In Silico Mutagenicity and Toxicology Predictions. PozeSCAF. [Link]

  • Ståhle, M., & Sandström, M. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 15, 663124. [Link]

  • Sambasiva Rao, K. R. S., et al. (2026). Computational modeling for predicting the drug metabolism: A novel approach for developing new drugs and to predict drug interactions. Indian Journal of Biochemistry and Biophysics (IJBB), 63(3). [Link]

  • Millard, P., et al. (2025). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv. [Link]

  • Ekins, S., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 901-916. [Link]

  • Cheng, F., et al. (2012). In Silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling, 52(11), 3099-3105. [Link]

  • Usman, M., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 799-810. [Link]

  • Garg, P., & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling, 46(1), 289-297. [Link]

  • IntuitionLabs.ai. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs.ai. [Link]

  • Winiwarter, S., et al. (2006). Computational prediction of oral drug absorption based on absorption rate constants in humans. Journal of medicinal chemistry, 49(12), 3645-3653. [Link]

  • Zhu, X., & Kruhlak, N. L. (2019). An In Silico Model for Predicting Drug-Induced Hepatotoxicity. Molecules, 24(8), 1543. [Link]

Sources

Comprehensive Technical Guide: Synthesis, Characterization, and Application of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, chiral 1,3-amino alcohols serve as indispensable bifunctional building blocks. (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a highly specialized derivative within this class, distinguished by the presence of an electron-rich 5-methylfuran-2-yl moiety at the C3 stereocenter.

This structural configuration offers dual synthetic utility: the 1,3-amino alcohol backbone is primed for condensation reactions to form saturated heterocycles (e.g., 1,3-oxazinanes), while the 5-methylfuran ring serves as a versatile


-system capable of participating in electrophilic aromatic substitutions, Diels-Alder cycloadditions, or radical-mediated ring expansions 1. This whitepaper details the mechanistic synthesis, self-validating experimental protocols, and downstream applications of this critical chiral scaffold.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is crucial for predicting its behavior in both synthetic workflows and biological systems. The primary amine and hydroxyl group provide significant hydrogen-bonding capacity, while the furan ring dictates the molecule's overall lipophilicity.

PropertyValueSource / Method
Molecular Formula C

H

NO

Exact Mass Calculation
Molecular Weight 155.19 g/mol Standard Atomic Weights
CAS Registry Number 1270501-01-3ChemScene Database 2
Topological Polar Surface Area ~59.39 ŲCalculated (Amine + Alcohol + Furan)
LogP (Predicted) 0.46Computational Estimation 3
H-Bond Donors / Acceptors 3 / 3Structural Analysis
Stereocenter C3 (R-configuration)Cahn-Ingold-Prelog priority

Mechanistic Synthesis: The Ellman Auxiliary Approach

The most robust and highly diastereoselective route to chiral primary amines is via the addition of enolates to chiral sulfinyl imines, pioneered by Jonathan Ellman.

Causality in Reagent Selection:

  • Imine Formation with Ti(OEt)

    
     : The 5-methylfuran ring donates electron density into the aldehyde carbonyl via resonance, rendering 5-methylfurfural less electrophilic than standard aliphatic aldehydes. Titanium(IV) ethoxide (Ti(OEt)
    
    
    
    ) is strictly required here; it acts dually as a Lewis acid to activate the carbonyl carbon and as a water scavenger to drive the condensation equilibrium forward, preventing hydrolytic cleavage of the sensitive (R)-tert-butanesulfinamide auxiliary.
  • Chemoselective Reduction : The intermediate methyl ester must be reduced to the alcohol without saturating the furan ring. Lithium aluminum hydride (LiAlH

    
    ) at 0 °C is utilized because it rapidly reduces esters via hydride transfer but is unreactive toward isolated furan 
    
    
    
    -systems, unlike transition-metal-catalyzed hydrogenations which risk over-reduction.

Synthesis N1 5-Methylfurfural N3 Chiral Sulfinyl Imine N1->N3 Ti(OEt)4, THF N2 (R)-tert-Butanesulfinamide N2->N3 N4 Ester Enolate Addition N3->N4 Diastereoselective N5 Methyl (R)-3-amino-3- (5-methylfuran-2-yl)propanoate N4->N5 HCl (Deprotection) N6 LiAlH4 Reduction (0 °C to RT) N5->N6 N7 (R)-3-Amino-3-(5-methylfuran- 2-yl)propan-1-ol N6->N7 Fieser Workup

Asymmetric synthesis workflow of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol via Ellman chemistry.

Experimental Protocol: Chemoselective Reduction

This protocol details the final conversion of Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate to the target 1,3-amino alcohol. The procedure is designed as a self-validating system through the implementation of the Fieser workup, which eliminates the primary failure point of this reaction: product loss to emulsion.

Materials:

  • Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate (1.0 equiv, 10 mmol)

  • Lithium aluminum hydride (LiAlH

    
    ) (2.0 equiv, 20 mmol, 0.76 g)
    
  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Hydride Suspension : Add anhydrous THF (30 mL) to the flask and cool to 0 °C using an ice-water bath. Carefully suspend the LiAlH

    
     in the chilled THF.
    
  • Controlled Addition : Dissolve the amino ester (10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes. Validation check: The dropwise addition prevents thermal spikes that could lead to furan ring opening or ether cleavage.
    
  • Reaction Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (DCM:MeOH:NH

    
    OH 90:9:1).
    
  • Fieser Workup (Critical Step) : Re-cool the flask to 0 °C. Sequentially and cautiously add:

    • 0.76 mL of distilled H

      
      O (dropwise, wait for vigorous bubbling to subside).
      
    • 0.76 mL of 15% aqueous NaOH solution.

    • 2.28 mL of distilled H

      
      O.
      Causality: LiAlH
      
      
      
      reductions of polar amines notoriously form gelatinous aluminum hydroxide emulsions that irreversibly trap the product. The Fieser ratios (
      
      
      g H
      
      
      O,
      
      
      g 15% NaOH,
      
      
      g H
      
      
      O per
      
      
      grams of LiAlH
      
      
      ) force the aluminum salts to precipitate as a granular, easily filterable white solid (lithium aluminate). This ensures maximum recovery of the highly polar amino alcohol without requiring acidic extraction, which would degrade the acid-sensitive furan ring.
  • Isolation : Stir the resulting suspension for 15 minutes until the salts are stark white. Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate under reduced pressure to yield the pure (R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol.

Applications in Drug Discovery & Heterocyclic Synthesis

The strategic placement of the 5-methylfuran ring adjacent to a 1,3-amino alcohol backbone makes this compound a privileged scaffold in medicinal chemistry.

Synthesis of Immunosuppressive Agents

Derivatives of furan-containing amino alcohols have been heavily investigated and patented for their potent immunosuppressive activities 4. The primary amine and hydroxyl group can be phosphorylated or acylated in vivo, mimicking endogenous sphingolipids to modulate sphingosine-1-phosphate (S1P) receptors, a validated mechanism for treating autoimmune diseases.

Radical Cyclization to Complex Pyrroles

A highly advanced application of this building block is its conversion into 1,3-oxazinanes followed by radical-mediated ring expansion. Condensation of the amino alcohol with an alkenyl-tethered aldehyde yields a chiral 1,3-oxazinane. When subjected to radical conditions (Bu


SnH, AIBN), the alkenyl radical undergoes a 5-exo-trig addition into the furan ring. The resulting spiro-cyclic intermediate rapidly fragments to yield highly substituted, complex pyrrole rings [[1]](). Furthermore, furan-amine derivatives are critical precursors for synthesizing rigid furo[2,3-b]pyridine fused heterocycles used in advanced pharmaceuticals 5.

Application A (R)-3-Amino-3-(5-methylfuran- 2-yl)propan-1-ol B Aldehyde Condensation A->B R-CHO, 3Å MS C 1,3-Oxazinane Intermediate B->C -H2O D Alkenyl Radical Generation C->D Bu3SnH, AIBN E 5-exo-trig Cyclization D->E Radical Attack on Furan F Spiro-cyclic Fragmentation E->F G Substituted Pyrrole Ring F->G Ring Expansion

Radical cyclization of the 1,3-oxazinane derivative into a substituted pyrrole ring.

Analytical Characterization & Quality Control

To ensure the integrity of the (R)-enantiomer for downstream asymmetric synthesis, rigorous quality control must be applied:

  • Chiral HPLC : Enantiomeric excess (ee%) is determined using a normal-phase chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/Isopropanol/Diethylamine mobile phase. The diethylamine modifier is critical to prevent peak tailing of the primary amine.

  • NMR Spectroscopy : The presence of the furan ring is easily verified by

    
    H NMR, showing characteristic doublets at 
    
    
    
    5.9 ppm and
    
    
    6.1 ppm for the furan protons, and a distinct singlet at
    
    
    2.2 ppm for the C5-methyl group. The C3 methine proton adjacent to the amine typically appears as a diagnostic triplet or doublet of doublets around 4.0 ppm.

References

  • WO2002006268A1 - Amino alcohol derivatives (Immunosuppressive applications of furan-containing amino alcohols). Google Patents. 4

  • Synthetic strategies to pyrido fused heterocycles (Utilization of amino-furan derivatives in fused heterocyclic synthesis). Indian Academy of Sciences. 5

  • Synthesis of New Furan Compounds: A Study towards Pyrrole Ring (1,3-oxazinane formation and radical cyclization). Asian Journal of Chemistry. 1

  • 1270501-01-3 | 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol (Chemical registry and foundational data). ChemScene. 2

  • 771527-25-4 | 3-Amino-3-(5-methylfuran-2-yl)propanamide (Computational and physicochemical profiling). ChemScene. 3

Sources

Engineering Asymmetry: Discovery and Catalytic Synthesis of Chiral Furan Architectures in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan heterocycle is a privileged structural motif embedded within a vast array of biologically active natural products (e.g., lophotoxins, spongistatins) and modern pharmaceuticals[1]. However, the asymmetric synthesis of chiral furan architectures presents a profound synthetic challenge. The inherent aromaticity, high electron density, and planar geometry of the furan ring often lead to undesired side reactions—such as oxidative degradation or polymerization—when subjected to aggressive catalytic conditions.

This technical guide dissects the state-of-the-art methodologies for synthesizing and functionalizing chiral furan compounds. By analyzing the mechanistic causality behind catalyst selection, reaction design, and stereocontrol, this document provides researchers with self-validating workflows for both de novo synthesis and late-stage asymmetric functionalization.

The De Novo Achmatowicz Strategy: Circumventing Direct Functionalization

Directly installing a stereocenter onto an intact furan ring is often hindered by regioselectivity issues. The de novo asymmetric approach circumvents this by constructing chiral furfuryl alcohols from achiral precursors, effectively utilizing the furan ring as a latent 1,4-dicarbonyl equivalent[2].

Mechanistic Causality

Furans are highly susceptible to over-oxidation. By first establishing a robust stereocenter at the adjacent carbinol position via Noyori asymmetric transfer hydrogenation (ATH), the subsequent Achmatowicz oxidative rearrangement transfers this absolute stereochemistry into the newly formed pyranone ring[2]. The Noyori protocol is specifically chosen over traditional hydride reductions because it utilizes an environmentally benign reductant (formic acid or isopropanol) and operates with exceptional enantioselectivity (>99% ee) at extremely low catalyst loadings (<1%)[2],[3]. This stereochemical transfer dictates the relative stereochemistry of the resulting carbohydrate or natural product analog.

G N1 Achiral Acylfuran (Starting Material) N2 Noyori Asymmetric Transfer Hydrogenation N1->N2 N3 Chiral Furfuryl Alcohol (Stereocenter Established) N2->N3 Ru-TsDPEN, Formic Acid N4 Achmatowicz Oxidative Rearrangement N3->N4 N5 Chiral Pyranone (Carbohydrate Precursor) N4->N5 NBS/H2O or Singlet Oxygen

Logical pathway of the de novo Achmatowicz approach for chiral pyranone synthesis.

Transition Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)

For late-stage diversification of drug candidates, direct asymmetric functionalization of the furan C–H bonds is highly desirable. The Friedel-Crafts-type asymmetric allylic alkylation (AAA) of furans using iridium catalysis represents a critical breakthrough in overcoming the inherent nucleophilicity of the furan core[1].

Mechanistic Causality

Uncatalyzed Friedel-Crafts alkylation of furans is extremely rapid, leading to high rates of racemic background reactions. To suppress this, Carreira's Ir/[P,olefin] catalytic system is employed[1]. The rigid chiral pocket of the Ir-π-allyl complex tightly controls the enantio-face approach of the furan nucleophile, effectively outcompeting the background reaction. Furthermore, the inclusion of a specific Lewis acid,


, is a deliberate mechanistic choice: it activates the branched allylic alcohol leaving group (facilitating oxidative addition to Ir) without coordinating too strongly to the furan oxygen, which would otherwise deactivate the nucleophile[1].

G A Branched Allylic Alcohol + Zn(OTf)2 Activation B Ir(cod)Cl2 + Chiral Ligand (Oxidative Addition) A->B C Chiral Ir-π-Allyl Electrophilic Complex B->C D Furan Nucleophilic Attack (Friedel-Crafts) C->D Overcomes Racemic Background Reaction E Chiral Allylated Furan (High ee, C2/C3 Control) D->E

Workflow and mechanistic causality of Ir-catalyzed asymmetric allylic alkylation of furans.

Organocatalysis and Complex Cycloadditions

Beyond direct substitution, furans can participate in complex annulations to build polycyclic architectures.

  • NHC Organocatalysis: Chiral N-Heterocyclic Carbenes (NHCs) are utilized to synthesize furan[2,3-b]pyrrole derivatives[4]. NHCs invert the polarity (umpolung) of furan-aldehydes, generating chiral enolate equivalents that undergo highly stereoselective intramolecular cyclizations[4].

  • Transition Metal Cycloadditions: Chiral Rh(I) complexes catalyze highly enantioselective[4+2] cycloadditions of furan-fused cyclobutanones with imines. This methodology yields densely functionalized furan-fused lactams with up to 99% ee, highlighting the ligand's boosting effect on reactivity against the background reaction[5].

Quantitative Data Summary

Table 1: Comparison of Asymmetric Furan Functionalization Strategies

MethodologyCatalyst SystemSubstrate ScopeYield RangeEnantiomeric Excess (ee)Key Advantage
De Novo Reduction Ru-Noyori / SharplessAcylfurans / Vinylfurans>90%>95%Scalable (>100g), low catalyst loading (<1%)
Friedel-Crafts AAA Ir/[P,olefin] +

2- or 3-Substituted Furans60–95%85–99%Direct functionalization, high C2/C3 regiocontrol
[4+2] Cycloaddition

+ Chiral Ligand
Furan-fused cyclobutanones70–85%90–99%Access to complex polycyclic furan-fused lactams
NHC-Organocatalysis Chiral Triazolium SaltsFuran-aldehydes / Imines65–88%80–96%Metal-free, umpolung activation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Ir-Catalyzed Enantioselective Friedel-Crafts Allylation of Furans[1]

Materials: Furan derivative (0.1 mmol), branched allylic alcohol (0.2 mmol),


 (3 mol %), Chiral Ligand (R)-L (12 mol %), 

(20 mol %), anhydrous 1,2-dichloroethane (DCE, 1.0 mL).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with

    
     and the chiral phosphoramidite ligand. Add 0.5 mL of degassed DCE. Stir at room temperature for 30 minutes to ensure complete formation of the active Ir-ligand complex.
    
  • Lewis Acid Addition: Add

    
     to the active catalyst solution, followed by the remaining 0.5 mL of DCE.
    
  • Substrate Introduction: Inject the branched allylic alcohol, followed immediately by the furan nucleophile. Seal the tube and stir at room temperature for 24 hours.

  • Quench and Workup: Quench the reaction by adding saturated aqueous

    
     (2 mL). Extract the aqueous layer with dichloromethane (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Validation & Quality Control:

  • Regioselectivity Check: Obtain a crude

    
     NMR spectrum. Integrate the vinylic protons against the furan ring protons to determine the C2 vs. C3 alkylation ratio.
    
  • Enantiopurity Check: Purify the crude mixture via silica gel flash chromatography. Analyze the isolated product using Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard (prepared using an achiral

    
    /
    
    
    
    catalyst) to validate the ee (>90% expected).
Protocol B: De Novo Synthesis of Chiral Furan Alcohols via Noyori ATH[2],[3]

Materials: Acylfuran (10 mmol),


 (0.5 mol %), Formic acid/Triethylamine azeotrope (5:2, 5 mL).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the acylfuran in the

    
     azeotropic mixture under a nitrogen atmosphere.
    
  • Catalyst Addition: Add the Ru-TsDPEN catalyst in one portion. The solution will typically turn a deep red/orange color.

  • Reaction: Stir the mixture at 25 °C for 12–16 hours. The evolution of

    
     gas indicates active transfer hydrogenation.
    
  • Isolation: Dilute the mixture with water (15 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate.

Validation & Quality Control:

  • Conversion Check: Monitor via GC-MS or

    
     NMR to confirm the complete disappearance of the ketone carbonyl peak (typically ~188 ppm in 
    
    
    
    NMR) and the appearance of the carbinol peak (~65 ppm).
  • Enantiopurity Check: Convert a 5 mg aliquot of the isolated furfuryl alcohol to its corresponding Mosher ester using

    
    . Analyze via 
    
    
    
    NMR to confirm an enantiomeric excess of >99% prior to proceeding to the Achmatowicz rearrangement.

References

  • De Novo Asymmetric Achmatowicz Approach to Oligosaccharide N
  • Asymmetric synthesis of chiral furan[2,3-b]pyrrole derivatives catalyzed by NHCs.
  • Ir-Catalyzed Friedel–Crafts-Type Asymmetric Allylation of Furans.
  • Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. NIH / PMC.
  • De Novo Asymmetric Achmatowicz Approach to Oligosaccharide N

Sources

A Technical Guide to the Synthesis and Derivatization of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, structural analogs, and potential derivatives of the chiral molecule (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. Given the limited direct literature on this specific compound, this document synthesizes information from structurally related furan-containing amino alcohols and established synthetic methodologies to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery. The furan moiety is a well-established pharmacophore, and its incorporation into chiral amino alcohol scaffolds presents a promising avenue for the development of novel therapeutic agents.[1][2][3]

The Core Moiety: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

The core structure features a 5-methylfuran ring, a common element in biologically active compounds, attached to a propan-1-ol backbone with a chiral amine at the R-configured C3 position.[4] This combination of a heterocyclic aromatic system, a primary alcohol, and a chiral amine offers multiple points for structural modification, making it an attractive scaffold for creating diverse chemical libraries for biological screening. The furan ring can act as a bioisostere for a phenyl group but with distinct electronic and solubility properties.[2][3]

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₉H₁₅NO₂
Molecular Weight169.22 g/mol
Topological Polar Surface Area (TPSA)58.6 Ų
logP0.85
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds4

Proposed Synthesis of the Core Structure

Synthesis of the Precursor Ester

The synthesis of the chiral amino ester can be approached through several routes, including asymmetric synthesis or resolution. A common strategy involves the asymmetric reduction of a corresponding β-keto ester or the use of a chiral auxiliary.

Reduction to the Target Amino Alcohol

The final step in the synthesis of the core molecule is the reduction of the methyl ester to the primary alcohol. This can be achieved using a variety of reducing agents.

Experimental Protocol: Reduction of Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LAH) (2.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess LAH by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LAH in grams.

  • Workup: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Structural Analogs and Derivatives

The core structure of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol offers three primary sites for modification to generate a library of analogs for structure-activity relationship (SAR) studies: the furan ring, the amino group, and the propanol backbone.

Furan Ring Modifications

Modifications to the furan ring can influence the molecule's electronic properties, steric profile, and metabolic stability.[3]

  • Substitution at the 5-position: The methyl group can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the effect on biological activity.

  • Bioisosteric Replacement: The furan ring itself can be replaced with other five- or six-membered heterocycles such as thiophene, pyrrole, or pyridine to explore the impact of different heteroatoms and ring electronics.

Caption: Derivatization of the amino group.

Propanol Backbone Modifications

Alterations to the propanol backbone can impact the molecule's conformation and the spatial relationship between the furan ring and the amino group.

  • Hydroxyl Group Derivatization: The primary alcohol can be converted to ethers or esters to modulate lipophilicity and introduce new functional groups.

  • Chain Homologation/Truncation: The propyl chain can be extended or shortened to investigate the optimal distance between the key pharmacophoric elements.

Potential Biological Significance

While no specific biological activity has been reported for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, the furan scaffold is present in numerous compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [1][2][3][5]The chiral amino alcohol motif is also a common feature in many pharmaceuticals. [6]Therefore, derivatives of this core structure represent a promising area for drug discovery.

Potential Therapeutic Areas for Analogs:

  • Antimicrobial Agents: Furan derivatives have demonstrated activity against various bacterial and fungal strains. [7][8]* Anticancer Agents: Certain furan-containing compounds have been investigated for their cytotoxic effects on cancer cell lines. [5]* Central Nervous System (CNS) Active Agents: The furan nucleus is a component of molecules with antidepressant and anxiolytic properties. [1]

Synthetic Workflow and Derivatization cluster_synthesis Synthesis of Core Moiety cluster_derivatization Derivatization Strategies cluster_application Potential Applications Precursor_Ester Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate Core_Moiety (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Precursor_Ester->Core_Moiety Reduction (e.g., LAH) Furan_Mod Furan Ring Modifications Core_Moiety->Furan_Mod Amine_Mod Amino Group Modifications Core_Moiety->Amine_Mod Backbone_Mod Propanol Backbone Modifications Core_Moiety->Backbone_Mod Antimicrobial Antimicrobial Furan_Mod->Antimicrobial Anticancer Anticancer Amine_Mod->Anticancer CNS_Agents CNS_Agents Backbone_Mod->CNS_Agents

Caption: Overall workflow from synthesis to potential applications.

Conclusion

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral building block with significant potential for the development of novel therapeutic agents. This guide has outlined a plausible synthetic route to the core molecule and has explored various avenues for the creation of structural analogs and derivatives. By systematically modifying the furan ring, the amino group, and the propanol backbone, researchers can generate diverse chemical libraries for screening in a wide range of biological assays. The insights provided herein are intended to facilitate further research into this promising class of compounds.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Royal Society of Chemistry. [Link]

  • New furan based amino plastics: synthesis, properties and applications. ResearchGate. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Royal Society of Chemistry. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

  • Examples of furan derivatives with biological activity. ResearchGate. [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. PubMed. [Link]

Sources

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol molecular docking studies

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Molecular Docking Studies of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on the novel chemical entity, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. Given the scarcity of experimental data for this specific compound, this document outlines a predictive and rational approach, grounded in the established pharmacological profiles of its constituent moieties: the 5-methylfuran ring and the aminopropanol side chain. We will explore the rationale for target selection, present a detailed, step-by-step protocol for in silico ligand and receptor preparation, and describe the execution of molecular docking using the industry-standard AutoDock Vina software. Furthermore, this guide emphasizes the critical analysis of docking results, including binding affinity and pose evaluation, and contextualizes these findings within a self-validating system to ensure scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to computationally evaluate the therapeutic potential of novel small molecules.

Introduction: Deconstructing the Therapeutic Potential

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral small molecule featuring two key pharmacophoric elements. The furan nucleus is a versatile heterocyclic scaffold found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The aminopropanol chain is also a common structural motif in many pharmacologically active agents, often contributing to crucial binding interactions with biological targets[4][5]. The combination of these moieties in a specific stereoisomer presents an intriguing candidate for drug discovery.

However, as a novel chemical entity, no public data exists on its biological targets or therapeutic applications[4][6]. Therefore, computational methods like molecular docking are indispensable first steps to generate testable hypotheses about its mechanism of action. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as binding affinity[7][8]. This in silico approach allows for the rapid and cost-effective screening of potential protein targets, prioritizing subsequent experimental validation[9].

The Cornerstone of Docking: A Rationale-Driven Target Selection Strategy

The success of any molecular docking study hinges on the logical selection of a protein target. For a novel compound, this process must be guided by an inferential analysis of its structural components and the known activities of analogous molecules.

Inferring Biological Activity

The furan scaffold is present in a diverse range of approved drugs and investigational agents, suggesting a broad interaction space[3][10]. Derivatives of 5-methylfuran, in particular, have been explored for various applications[1][11]. The aminopropanol moiety is a key feature in many beta-blockers and other receptor modulators. This suggests that (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol could potentially interact with enzyme active sites or receptor binding pockets. Given the established anticancer properties of many furan derivatives, the protein tyrosine kinase family represents a high-priority target class for initial investigation[1].

Proposed Target: Abl Tyrosine Kinase

As a proof-of-concept for this guide, we will focus on the Abl tyrosine kinase . The kinase domain of Abl is a well-validated target in cancer chemotherapy, particularly for chronic myelogenous leukemia (CML)[12]. Its active site is well-characterized, with numerous crystal structures available in the Protein Data Bank (PDB), making it an ideal candidate for a structure-based docking study[12]. We will use the crystal structure of the Abl kinase domain in complex with the inhibitor Imatinib (PDB ID: 1IEP) as our receptor model.

G cluster_0 Compound Analysis cluster_1 Literature & Database Review cluster_2 Hypothesis Generation & Target Selection A Novel Compound: (R)-3-Amino-3- (5-methylfuran-2-yl)propan-1-ol B Structural Moieties: - 5-Methylfuran - Aminopropanol A->B C Furan Derivatives: Anticancer, Antimicrobial, Anti-inflammatory Activity B->C D Aminopropanol Derivatives: GPCR & Enzyme Ligands B->D E Hypothesized Activity: Kinase Inhibition C->E D->E F Selected Target Class: Tyrosine Kinases E->F G Specific Target Example: Abl Kinase (PDB: 1IEP) F->G

Caption: Rationale for selecting Abl Kinase as a potential target.

The Molecular Docking Workflow: A Step-by-Step Technical Protocol

This section provides a detailed methodology for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking engine[12][13]. The workflow is designed to be a self-validating system by incorporating a re-docking step with the known co-crystallized ligand.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis LigandPrep Ligand Preparation (Test & Control) GridBox Define Binding Site (Grid Box Generation) LigandPrep->GridBox ReceptorPrep Receptor Preparation (PDB: 1IEP) ReceptorPrep->GridBox RunVina Execute Docking (AutoDock Vina) GridBox->RunVina AnalyzeAffinity Analyze Binding Affinity (Log File) RunVina->AnalyzeAffinity Visualize Visualize Binding Poses (PyMOL / Discovery Studio) AnalyzeAffinity->Visualize Validate Validation (Compare with Crystal Pose) Visualize->Validate

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol via Ellman’s Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a highly valuable chiral 1,3-amino alcohol building block. Furan-containing amino alcohols serve as critical precursors in the synthesis of complex nitrogen heterocycles, including pyrrolidines and piperidines, often utilized in radical cyclization pathways or Achmatowicz rearrangements for drug discovery[1].

The synthesis of this target requires absolute control over the C3 stereocenter. To achieve this, we employ (S)-(-)-tert-butanesulfinamide (Ellman's auxiliary) as a chiral directing group. The synthetic sequence leverages a highly diastereoselective titanium-mediated Mannich-type addition of a methyl acetate enolate to a chiral sulfinyl imine, followed by chemoselective ester reduction and auxiliary cleavage. This guide details the mechanistic causality and self-validating experimental protocols required to execute this sequence with high fidelity.

Mechanistic Causality & Experimental Design

Every reagent in this sequence is selected to navigate the specific chemical sensitivities of the 5-methylfuran moiety and the chiral auxiliary:

  • Imine Formation: 5-Methylfurfural is sensitive to harsh acidic environments, which can trigger furan ring-opening. Titanium(IV) ethoxide (Ti(OEt)₄) is selected as it acts dually as a mild Lewis acid and an irreversible water scavenger, driving condensation to completion without degrading the substrate[2].

  • Stereoselective Enolate Addition: The core stereogenic event relies on transmetalating the lithium enolate of methyl acetate with ClTi(O-iPr)₃. Lithium enolates alone often yield poor diastereomeric ratios (dr) due to loose transition states. The titanium enolate coordinates tightly to the sulfinyl oxygen of the (S)-imine, forming a rigid, six-membered chair-like transition state. This conformation shields the Re face, forcing nucleophilic attack exclusively on the Si face and establishing the (R)-configuration at the nascent β-carbon (>98:2 dr)[3].

  • Chemoselective Reduction: Lithium borohydride (LiBH₄) is utilized to reduce the ester to the primary alcohol. Unlike LiAlH₄, which can prematurely cleave the N–S bond, LiBH₄ chemoselectively reduces the ester while leaving the sulfinamide intact[2].

  • Deprotection: Anhydrous HCl in methanol cleanly cleaves the sulfinamide, generating the hydrochloride salt of the target amine and volatile methyl tert-butylsulfinate, which is easily removed in vacuo, avoiding complex aqueous workups.

Experimental Workflow Diagram

G Step1 5-Methylfurfural + (S)-t-BuSONH₂ Step2 (S)-Sulfinyl Imine Intermediate Step1->Step2 Ti(OEt)₄, THF, RT (Condensation) Step3 Methyl (R)-β-Amino Ester Derivative Step2->Step3 Methyl acetate, LDA, ClTi(O-iPr)₃ THF, -78 °C (Diastereoselective Addition) Step4 (R)-γ-Hydroxy Sulfinamide Step3->Step4 LiBH₄, THF, 0 °C to RT (Chemoselective Reduction) Step5 (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Step4->Step5 4M HCl in Dioxane/MeOH (Auxiliary Cleavage)

Synthetic workflow for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol via Ellman's auxiliary.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of (S,E)-2-Methyl-N-((5-methylfuran-2-yl)methylene)propane-2-sulfinamide
  • Reaction Setup: To a flame-dried round-bottom flask under N₂, add 5-methylfurfural (1.0 equiv, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (20 mL, 0.5 M).

  • Activation: Add Ti(OEt)₄ (2.0 equiv, 20 mmol) dropwise at room temperature.

  • Self-Validation Check: The reaction mixture will transition from a pale yellow to a deeper golden hue. Monitor via TLC (Hexanes/EtOAc 7:3). The imine product is highly UV-active and runs slightly lower (lower R_f) than the aldehyde. Complete consumption of the aldehyde within 12 hours validates the step.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Causality: Brine rapidly hydrolyzes the titanium species into insoluble TiO₂ salts. Filter the resulting suspension through a pad of Celite, washing with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the pure imine.

Protocol 2: Diastereoselective Synthesis of Methyl (R)-3-((S)-1,1-dimethylethylsulfinamido)-3-(5-methylfuran-2-yl)propanoate
  • Enolate Generation: In a separate flame-dried flask, add diisopropylamine (1.2 equiv) in anhydrous THF (0.5 M). Cool to -78 °C and add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min. Add methyl acetate (1.1 equiv) dropwise and stir for 30 min.

  • Transmetalation: Add ClTi(O-iPr)₃ (1.2 equiv, 1M in hexanes) dropwise.

  • Self-Validation Check: The solution will transition to a distinct yellow/orange color, visually confirming the formation of the titanium enolate.

  • Addition: Dropwise add the (S)-sulfinyl imine (1.0 equiv, from Protocol 1) dissolved in a minimum volume of THF. Stir at -78 °C for 4 hours.

  • Self-Validation Check & Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl before allowing the flask to warm to room temperature. Extract with EtOAc. Crude ¹H NMR should validate the stereochemical outcome, displaying a single major diastereomer (>98:2 dr) evidenced by a sharp tert-butyl singlet at ~1.2 ppm.

Protocol 3: Chemoselective Reduction to (S)-N-((R)-3-Hydroxy-1-(5-methylfuran-2-yl)propyl)-2-methylpropane-2-sulfinamide
  • Reduction: Dissolve the β-amino ester (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C. Add LiBH₄ (2.0 equiv, 2M in THF) dropwise.

  • Progression: Remove the ice bath, warm to room temperature, and stir for 6 hours.

  • Self-Validation Check: Monitor by LC-MS. The mass [M+H]⁺ must shift from the ester mass (288.1 m/z) to the alcohol mass (260.1 m/z). The absence of a 156.1 m/z peak confirms that the sulfinamide auxiliary remains completely intact.

  • Workup: Quench carefully with 1M NaOH (gas evolution will occur). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 4: Sulfinyl Cleavage and Isolation of the Target 1,3-Amino Alcohol
  • Deprotection: Dissolve the sulfinyl amino alcohol in MeOH (0.1 M). Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Self-Validation Check: TLC (CH₂Cl₂/MeOH 9:1) will show the complete disappearance of the starting material and the formation of a baseline spot that stains strongly positive with ninhydrin (indicating the presence of the free primary amine).

  • Isolation: Concentrate the mixture to dryness in vacuo. Triturate the resulting solid with diethyl ether to extract and remove the volatile methyl tert-butylsulfinate byproduct.

  • Free Basing: Dissolve the hydrochloride salt in a minimum amount of water, basify to pH 10 with 1M NaOH, and extract thoroughly with CH₂Cl₂. Dry and concentrate to yield the free (R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol.

Quantitative Data & Characterization

StepIntermediate / ProductExpected Yielddr / eeKey Analytical Marker
1. Condensation (S)-Sulfinyl Imine88–92%>99% ee¹H NMR: CH=N singlet at ~8.4 ppm; LC-MS:[M+H]⁺ 214.1
2. Enolate Addition Methyl (R)-β-Amino Ester82–85%>98:2 dr¹H NMR: t-Bu singlet at ~1.2 ppm; LC-MS: [M+H]⁺ 288.1
3. Ester Reduction (R)-γ-Hydroxy Sulfinamide90–94%>98:2 drLC-MS: [M+H]⁺ 260.1 (Absence of 288.1 m/z)
4. Aux. Cleavage Target (R)-1,3-Amino Alcohol 85–89%>99% eeNinhydrin active; LC-MS: [M+H]⁺ 156.1

References

  • Karaarslan, M., & Demircan, A. (2006). Synthesis of New Furan Compounds; A Study Towards Pyrole Ring. Asian Journal of Chemistry, 18(1), 645-649. Available at: [Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of Derivatives of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13. Available at: [Link]

Application Note: Advanced Methodologies in the Asymmetric Reduction of α-Amino Ketones to Chiral β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary

Chiral


-amino alcohols are privileged pharmacophores found in numerous biologically active molecules, including 

-adrenergic blockers (e.g., propranolol), sphingolipids, and antiretroviral therapeutics. While traditional syntheses rely on the chiral pool or stoichiometric chiral auxiliaries, transition-metal-catalyzed asymmetric reduction of

-amino ketones
represents a highly atom-economical and scalable alternative.

This application note provides a comprehensive guide to designing, optimizing, and executing asymmetric hydrogenations (AH) and asymmetric transfer hydrogenations (ATH) of


-amino ketones. By leveraging Dynamic Kinetic Resolution (DKR) and state-of-the-art chiral ligands (e.g., SpiroPAP, BINAP, TsDPEN), researchers can achieve quantitative yields with exceptional diastereo- and enantioselectivities (up to >99% ee and dr)[1][2].

Mechanistic Rationale & Dynamic Kinetic Resolution (DKR)

The Challenge of Racemic Starting Materials

Synthesizing enantiopure


-amino ketones as starting materials is notoriously difficult due to their propensity to racemize via enolization. However, this apparent drawback is the exact feature exploited in Dynamic Kinetic Resolution (DKR) [2].
Causality in DKR System Design

In a successful DKR reduction, a racemic


-amino ketone is subjected to hydrogenation conditions where the rate of substrate racemization (

) is significantly faster than the rate of reduction of the slow-reacting enantiomer (

).
  • Stereocontrol: The chiral metal catalyst (e.g., Ru, Rh, or Ir) preferentially binds and reduces one enantiomer (

    
    )[3].
    
  • Equilibrium Shift: As the fast-reacting enantiomer is consumed, Le Chatelier's principle drives the continuous racemization of the unreacted enantiomer through the enol intermediate, theoretically allowing for a 100% yield of a single stereoisomer[2].

  • Substrate Formulation: Free amines can strongly coordinate to the metal center, poisoning the catalyst or altering the chiral pocket. To prevent this, substrates are often protected (e.g., N-Boc, N-Ts) or formulated as hydrochloride salts. When using HCl salts, precise buffering with sodium acetate is required to maintain the enolization equilibrium without neutralizing the protective protonation[3].

DKR_Pathway cluster_0 Rapid Racemization (Dynamic Equilibrium) R_Ketone (R)-α-Amino Ketone Enol Enol Intermediate R_Ketone->Enol k_rac Product anti-β-Amino Alcohol (High ee, High dr) R_Ketone->Product k_fast [Chiral Catalyst] S_Ketone (S)-α-Amino Ketone S_Ketone->Enol k_rac S_Ketone->Product k_slow

Caption: Dynamic Kinetic Resolution (DKR) pathway for the asymmetric reduction of α-amino ketones.

Catalyst Systems & Selection Guide

The choice of metal and ligand dictates the reaction mechanism (direct hydrogenation vs. transfer hydrogenation) and the stereochemical outcome.

Catalyst SystemReaction TypeOptimal Substrate ScopeTypical PerformanceKey Advantage
Ir-SpiroPAP Direct AH (H

gas)
N-Alkyl/Aryl

-amino ketones
>99% ee, TON

100,000
Unprecedented turnover numbers; highly efficient for simple amino ketones[1][4].
Ru-BINAP / Ir-MeOBIPHEP Direct AH via DKR

-Amino-

-keto esters (HCl salts)
95-99% ee, >95:5 anti:synExcellent diastereocontrol via a highly organized 5-membered chelation transition state[2][3].
Ru-TsDPEN ATH (HCOOH or

-PrOH)
N-Protected

-amino ketones
90-98% eeOperational simplicity; no high-pressure H

required[5][6].

Experimental Protocols

The following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic prerequisites (like catalyst activation and oxygen exclusion) are met.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Direct AH)

Based on the methodology developed by Zhou and co-workers utilizing chiral Spiro Iridium catalysts[1][4].

Prerequisites: Glovebox or rigorous Schlenk technique; high-pressure autoclave. Reagents:


-Amino ketone (1.0 mmol), Ir-(R)-SpiroPAP catalyst (0.001 mol% to 0.1 mol%), anhydrous Ethanol (5.0 mL).

Step-by-Step Procedure:

  • Solvent Preparation: Degas anhydrous ethanol by sparging with dry Argon for 30 minutes. Causality: Ir-hydride intermediates are highly sensitive to oxidation; dissolved O

    
     will irreversibly deactivate the catalyst.
    
  • Reaction Assembly: Inside an argon-filled glovebox, weigh the

    
    -amino ketone (1.0 mmol) and transfer it to a glass vial equipped with a magnetic stir bar.
    
  • Catalyst Addition: Add the Ir-(R)-SpiroPAP catalyst (e.g., 1.0

    
    mol for S/C = 1,000) to the vial, followed by 5.0 mL of the degassed ethanol.
    
  • Pressurization: Place the vial into a stainless-steel autoclave. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purging: Purge the autoclave with H

    
     gas (10 atm) and vent carefully. Repeat this purge cycle three times to ensure complete displacement of argon.
    
  • Hydrogenation: Pressurize the autoclave to 10–40 atm of H

    
    . Stir the mixture vigorously (800 rpm) at room temperature (25 °C) for 2 to 12 hours. Note: The rigid spiro backbone of the catalyst ensures the chiral pocket remains stable under high pressure, driving the enantioselectivity up to 99.9%[1][4].
    
  • Workup & Validation: Carefully vent the H

    
     gas. Concentrate the solvent in vacuo. Determine the conversion via 
    
    
    
    H-NMR and the enantiomeric excess (ee) via chiral HPLC or SFC.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) via DKR

Optimized for laboratories lacking high-pressure infrastructure[5][6].

Reagents: Racemic N-protected


-amino ketone (1.0 mmol), RuCl (1.0 mol%), Formic acid/Triethylamine azeotrope (5:2, 2.0 mL), Dichloromethane (DCM, 3.0 mL).

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, dissolve the RuCl catalyst (0.01 mmol) in 3.0 mL of anhydrous DCM.

  • Hydrogen Donor Addition: Add 2.0 mL of the HCOOH/NEt

    
     azeotropic mixture. Stir for 10 minutes at room temperature. Causality: The formate coordinates to the Ru center and undergoes decarboxylation to generate the active Ru-hydride species. A color change from dark orange to lighter yellow is a visual self-validation of activation.
    
  • Substrate Addition: Add the racemic

    
    -amino ketone (1.0 mmol) in one portion.
    
  • DKR Execution: Stir the reaction at 40 °C. The slightly elevated temperature ensures that the rate of substrate racemization (

    
    ) outpaces the background uncatalyzed reduction, which is critical for maintaining high anti diastereoselectivity in the DKR process[2].
    
  • Quenching: Monitor by TLC. Upon completion (typically 8-16 hours), quench the reaction by adding 5.0 mL of saturated aqueous NaHCO

    
     to neutralize the remaining formic acid.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate.

Workflow Step1 1. Substrate Preparation (Formulate as HCl salt or N-protected) Step3 3. Asymmetric Reduction (High Pressure H2 or ATH conditions) Step1->Step3 Step2 2. Catalyst Activation (e.g., Ir-SpiroPAP + Base or Ru + Formate) Step2->Step3 Step4 4. Reaction Quenching & Extraction Step3->Step4 Step5 5. Chiral Analysis (HPLC/SFC) & Purification Step4->Step5

Caption: Standard operational workflow for transition-metal-catalyzed asymmetric reduction.

Troubleshooting & Best Practices

  • Low Conversion / Stalled Reaction: Often caused by trace amines poisoning the catalyst. Solution: Ensure the

    
    -amino ketone is fully protonated (if using the HCl salt methodology) or completely N-protected. Verify solvent degassing protocols.
    
  • Poor Diastereoselectivity (Low anti:syn ratio) in DKR: Indicates that the reduction rate is faster than the racemization rate (

    
    ). Solution:  Increase the reaction temperature slightly to accelerate enolization, or adjust the basicity of the system (e.g., tweaking the NaOAc buffer concentration in Ru/Rh systems) to promote the enol intermediate[3].
    
  • Low Enantiomeric Excess (ee): Can result from background (uncatalyzed) reduction or ligand dissociation. Solution: Lower the reaction temperature, ensure high purity of the chiral ligand, and verify that the hydrogen donor (in ATH) is not degrading the catalyst complex.

References

  • Makino, K., Iwasaki, M., & Hamada, Y. (2005). Dynamic Kinetic Resolution Catalyzed by Ir Axially Chiral Phosphine Catalyst: Asymmetric Synthesis of anti Aromatic β-Hydroxy-α-amino Acid Esters. Journal of the American Chemical Society. Available at:[Link]

  • Steinreiber, J., & Faber, K. (2015). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. PMC / NIH. Available at:[Link]

  • R Discovery / Various Authors. (2002). Practical synthesis of optically active amino alcohols via asymmetric transfer hydrogenation of functionalized aromatic ketones. Researcher.life. Available at:[Link]

Sources

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol detailed synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Asymmetric Synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Introduction

Chiral β-amino alcohols are privileged structural motifs integral to a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry is often a critical determinant of pharmacological activity and target specificity. The furan ring system is also a cornerstone in medicinal chemistry, prized for its ability to engage in various biological interactions and its presence in numerous approved drugs. The target molecule, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, combines these two valuable pharmacophores, making it a highly attractive building block for drug discovery and development programs.

This document provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. The synthetic strategy is centered around the highly reliable and stereochemically predictable Corey-Bakshi-Shibata (CBS) reduction of a prochiral β-aminoketone precursor. This approach is modular, high-yielding, and provides excellent control over the desired stereochemistry, making it suitable for both academic research and process development environments.

Overall Synthetic Strategy

The synthesis is designed as a three-part process, commencing with the synthesis of a key β-aminoketone intermediate via a Mannich-type reaction. This intermediate is then subjected to a stereoselective reduction to establish the chiral carbinol center. The final step involves the removal of a protecting group to yield the target amino alcohol.

Application Note: Rational Chiral HPLC Method Development for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute in drug development. The scientific literature suggests that chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are generally favored over nonchromatographic methods for chiral separations due to their precision, reproducibility, and scalability [1].

This application note details a rational, causality-driven protocol for the chiral HPLC method development of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol . By analyzing the specific physicochemical liabilities of the analyte—namely, the highly basic primary amine and the acid-sensitive furan ring—this guide establishes a self-validating framework for selecting Chiral Stationary Phases (CSPs), optimizing mobile phase additives, and ensuring robust system suitability.

Analyte Profiling & Chromatographic Causality

Before initiating empirical screening, a systematized approach to column selection must be grounded in the structural causality of the compound [3]. The target analyte presents three distinct functional features that dictate its chromatographic behavior:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor/acceptor. In liquid chromatography, underivatized primary amines are notorious for interacting with residual acidic silanols on the silica support of the CSP. This secondary interaction causes severe peak tailing and irreversible adsorption.

  • 5-Methylfuran Ring: An electron-rich aromatic system that readily engages in

    
     interactions with the electron-deficient aryl rings of the CSP (e.g., 3,5-dimethylphenylcarbamate). However, furan rings are sensitive to strong acids, risking ring-opening or polymerization.
    
  • Primary Alcohol (-OH): Provides an additional site for dipole-dipole interactions and hydrogen bonding within the chiral cavity.

For highly polar analytes like amino alcohols, broad solvent compatibility is critical to overcome insufficient solubility in standard mobile phases [2].

Mechanism Analyte Analyte: 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol PiPi Pi-Pi Interactions Furan ↔ CSP Aryl Groups Analyte->PiPi HBond Hydrogen Bonding OH / NH2 ↔ CSP Carbamate Analyte->HBond Steric Steric Inclusion Methylfuran into Chiral Cavity Analyte->Steric Silanol Secondary Interactions Amine ↔ Silanols (Requires DEA) Analyte->Silanol

Caption: Chiral recognition mechanisms and secondary interactions for the target analyte.

Chiral Stationary Phase (CSP) Selection Strategy

Based on the analyte profile, two primary CSP classes are viable, but they require vastly different mobile phase environments.

Route A: Polysaccharide-Based CSPs (The Gold Standard)

Polysaccharide-based CSPs (amylose or cellulose derivatives) are known for their broad applicability and are the recommended starting point for basic amino alcohols with aromatic moieties [4]. Because the analyte's amine will tail on silica, a basic additive like 0.1% Diethylamine (DEA) must be added to the mobile phase. DEA competitively binds to the residual silanols, masking them and allowing the analyte to elute with a sharp, symmetrical peak.

Route B: Crown Ether CSPs (The Alternative)

Crown Ether columns (e.g., ChiroSil RCA(+)) are excellent for the enantiomeric separation of underivatized primary amines via host-guest complexation [5]. The 18-crown-6 cavity specifically encapsulates the primary amine. Causality Warning: This mechanism requires the amine to be protonated (


), necessitating an acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Perchloric acid). Because the 5-methylfuran ring is acid-sensitive, Route B poses a degradation risk during long analytical sequences and is therefore relegated to secondary screening.
Table 1: Primary CSP Screening Matrix
Column ChemistryExample BrandMobile Phase (v/v)Additive CausalityRisk Assessment
Immobilized AmyloseChiralpak® IAHexane / Ethanol (80:20)0.1% DEA (Masks silanols)Low (Furan is stable in base)
Immobilized CelluloseChiralpak® IBHexane / IPA (80:20)0.1% DEA (Masks silanols)Low (Furan is stable in base)
Crown EtherChiroSil® RCA(+)Methanol / Water (80:20)0.1% TFA (Protonates amine)High (Acid may degrade furan)

Experimental Protocol: A Self-Validating System

This step-by-step methodology ensures that the developed method is robust, reproducible, and self-validating.

Phase 1: Preparation & System Setup
  • Standard Preparation: Dissolve racemic 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol in the organic modifier (e.g., Ethanol) to a concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 mg/mL using the exact initial mobile phase to prevent solvent-mismatch peak distortion.

  • System Equilibration: Flush the HPLC system with Isopropanol (IPA) to remove any residual buffers or acids before switching to Normal Phase solvents. Equilibrate the chosen CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm) with Hexane/EtOH/DEA (80:20:0.1) at 1.0 mL/min for at least 10 column volumes.

Phase 2: Screening & Optimization Workflow
  • Initial Injection: Inject 10 µL of the racemic standard. Monitor UV absorbance at 220 nm and 254 nm.

  • Evaluate Tailing Factor (

    
    ):  If the primary amine causes 
    
    
    
    , increase DEA concentration incrementally to a maximum of 0.2%. Do not exceed 0.2% to preserve column lifespan.
  • Adjust Selectivity (

    
    ):  If co-elution occurs, switch the alcohol modifier from Ethanol to Isopropanol (IPA). Causality: IPA has greater steric bulk than Ethanol, which alters the hydrogen-bonding network within the chiral cavity, often yielding different enantioselectivity.
    

Workflow A 1. Analyte Profiling Identify Amine & Furan B 2. CSP Screening Polysaccharide vs. Crown Ether A->B C 3. Mobile Phase Tuning Add 0.1% DEA for Peak Shape B->C D 4. System Suitability Rs > 1.5, Tf < 1.5 C->D E 5. Method Validation ICH Q2 Guidelines D->E

Caption: Logical workflow for chiral HPLC method development of primary amino alcohols.

Phase 3: System Suitability Test (SST) - The Self-Validation Step

A method cannot be trusted without internal validation criteria. Before analyzing unknown samples or enantiomeric excess (ee%) batches, perform the following SST: 6. Inject the racemic standard 5 consecutive times. 7. Acceptance Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    (baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both enantiomers.
  • Precision: Relative Standard Deviation (RSD) of retention times must be

    
    .
    
  • Action: If

    
    , lower the column temperature from 25°C to 15°C. Chiral recognition is an enthalpy-driven process; lower temperatures increase the residence time in the chiral cavity, enhancing resolution.
    

Data Presentation: Optimization Matrix

The following table summarizes the expected quantitative shifts during the optimization of the mobile phase, providing a reference framework for troubleshooting.

Table 2: Mobile Phase Optimization & Causality Matrix
Parameter AdjustedChromatographic ObservationCausality / Mechanistic Explanation
0.0%

0.1% DEA

drops from 2.8 to 1.1.
DEA competitively binds to residual acidic silanols, preventing the primary amine from irreversibly adsorbing.
IPA

Ethanol
Sharper peaks, lower system pressure.Ethanol has lower viscosity than IPA, improving mass transfer kinetics. It also acts as a stronger H-bond disruptor.
Temp: 25°C

15°C

increases from 1.2 to 1.7.
Chiral complexation is exothermic (

). Lower thermal energy favors the formation of transient diastereomeric complexes.
0.1% TFA (Crown Ether) Good

, but peak area degrades over 24h.
The acidic environment protonates the amine for host-guest inclusion but slowly degrades the sensitive 5-methylfuran ring.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs LCGC International URL
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
  • Chiral HPLC Separations Phenomenex URL
  • Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers Benchchem URL
  • Chiral HPLC and SFC Columns Columnex LLC URL

Advanced LC-MS/MS Quantification of Furan-Containing Compounds and Reactive Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Furan rings are ubiquitous structural motifs found in natural products (e.g., furanocoumarins), pharmaceuticals (e.g., amiodarone, prazosin), and industrial toxicants. In clinical pharmacology and toxicology, the analysis of furan-containing compounds presents a dual analytical challenge:

  • Pharmacokinetic and Drug-Drug Interaction (DDI) Profiling: Furanocoumarins, such as bergamottin and 6',7'-dihydroxybergamottin (6',7'-DHB), are potent mechanism-based inhibitors of Cytochrome P450 3A4 (CYP3A4). Accurate quantification in human plasma is critical for evaluating food-drug interactions[1].

  • Reactive Metabolite Trapping (Toxico-metabolomics): The furan ring is highly susceptible to CYP-mediated bioactivation (primarily by CYP2E1 and CYP3A4), yielding the highly reactive and hepatotoxic α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA)[2]. Because BDA rapidly covalently binds to proteins and DNA, it cannot be measured directly. Instead, it must be quantified via stable surrogate conjugates using nucleophilic trapping agents like glutathione (GSH) or a combination of N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL)[3].

As a self-validating analytical system, the methodologies described herein utilize stable isotope-labeled internal standards (SIL-IS) and highly specific Multiple Reaction Monitoring (MRM) transitions to ensure robust, reproducible quantification while eliminating matrix interference.

Pathway Visualization: Furan Bioactivation and Trapping

To understand the analytical strategy for reactive furan metabolites, one must first understand the causality of their transient nature. The diagram below illustrates the bioactivation of the furan ring and the subsequent nucleophilic trapping required for LC-MS/MS detection.

G Furan Furan-Containing Compound CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Furan->CYP BDA cis-2-butene-1,4-dial (Reactive BDA) CYP->BDA Bioactivation Toxicity Protein/DNA Adducts (Toxicity) BDA->Toxicity In vivo Binding Trapping Nucleophilic Trapping (GSH / NAC + NAL) BDA->Trapping In vitro / In vivo Conjugate Stable Pyrrole Conjugate (e.g., NAC-BDA-NAL) Trapping->Conjugate Derivatization LCMS LC-MS/MS Quantification Conjugate->LCMS MRM Analysis

Metabolic bioactivation of furan rings to BDA and subsequent nucleophilic trapping.

Workflow A: Quantification of Furanocoumarins in Human Plasma

Mechanistic Protocol Design

Furanocoumarins are highly lipophilic and exhibit strong plasma protein binding. A low-temperature protein precipitation (PPT) method using acidified methanol ensures the disruption of protein-drug binding while minimizing the degradation of the light-sensitive furanocoumarin core[4]. Positive electrospray ionization (ESI+) is utilized because the ester and ether oxygen atoms on the furanocoumarin backbone readily accept protons to form stable


 precursor ions[5].
Step-by-Step Plasma Extraction Protocol
  • Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Spiked 10 µL of SIL-IS working solution (e.g., Bergamottin-d5 at 500 ng/mL) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold methanol containing 0.1% formic acid. The acidic modifier is critical to disrupt protein binding and enhance recovery[4].

  • Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Concentration: Transfer the clear supernatant (approx. 350 µL) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of initial mobile phase (e.g., 10:90 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Conditions & Data Presentation
  • Column: C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 4.0 minutes.

Table 1: MRM Parameters for Furanocoumarins (ESI+)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)LLOQ (ng/mL)
Bergamottin339.2203.1, 147.120, 350.5
6',7'-DHB373.2203.1221.0
Bergamottin-d5 (IS)344.2208.120N/A

(Note: The


 203 fragment corresponds to the loss of the geranyl side chain 

, a highly stable and diagnostic product ion for prenylated furanocoumarins[5].)

Workflow B: Trapping and Quantification of Reactive Furan Metabolites

Mechanistic Protocol Design

To assess the hepatotoxic potential of a furan-containing drug candidate, in vitro microsomal incubations must be performed. The reactive BDA metabolite is trapped using a dual-nucleophile system: N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL). BDA reacts with both to form a stable pyrrole conjugate (NAC-BDA-NAL)[2]. For in vivo exposure, the mercapturic acid pathway dictates that BDA is excreted in urine as a glutathione (GSH) or NAC conjugate[3][6].

Detection is optimally performed in negative ion mode (ESI-), monitoring the highly specific neutral loss of 129 Da, which is the universal diagnostic fragmentation for mercapturic acid derivatives (loss of the pyroglutamic acid moiety or related fragments)[2][6].

Step-by-Step In Vitro Trapping Protocol
  • Incubation Mixture: In a 1.5 mL tube, combine human liver microsomes (HLM, 1 mg/mL final protein), 100 mM potassium phosphate buffer (pH 7.4), 2 mM NAC, and 2 mM NAL.

  • Substrate Addition: Add the furan-containing test compound (e.g., 50 µM final concentration).

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Quenching: After 60 minutes of incubation at 37 °C, terminate the reaction by adding an equal volume (e.g., 200 µL) of ice-cold acetonitrile containing the internal standard (NAC-BDA-[13C4]NAL).

  • Preparation for LC-MS/MS: Centrifuge at 15,000 × g for 15 minutes at 4 °C to pellet the precipitated microsomal proteins. Transfer the supernatant to an autosampler vial.

LC-MS/MS Conditions & Data Presentation
  • Column: Hydro-RP or equivalent polar-retentive C18 column (2.1 × 100 mm, 3 µm) to retain highly polar conjugates.

  • Mobile Phase: (A) 10 mM Ammonium Acetate, pH 4.5; (B) Acetonitrile.

  • Ionization: Electrospray Negative (ESI-).

Table 2: MRM Parameters for BDA Trapped Conjugates (ESI-)

Trapped ConjugatePrecursor Ion (

)
Product Ion (

)
Diagnostic MechanismRef.
NAC-BDA-NAL398.1269.1Neutral loss of 129 Da (Mercapturate)[2]
NAC-BDA-[13C4]NAL402.1273.1Neutral loss of 129 Da (Mercapturate)[2]
GSH-BDA (In vivo)518.2389.2Neutral loss of 129 Da (Mercapturate)[3][6]

Method Validation & E-E-A-T Considerations

To ensure the trustworthiness of the generated data, the analytical system must be self-validating:

  • Matrix Effect Mitigation: Biological matrices (plasma, urine, microsomal lipids) cause severe ion suppression in ESI. The use of matched stable-isotope labeled standards (e.g., Bergamottin-d5) co-eluting with the analytes mathematically cancels out matrix effects. Matrix factor (MF) should be calculated by comparing the peak area of the analyte spiked post-extraction to a neat standard.

  • Conjugate Stability: Thioether conjugates (like GSH-BDA) can be susceptible to oxidation or retro-Michael additions. Samples must be kept at 4 °C in the autosampler and analyzed within 24 hours of extraction to prevent degradation of the trapped complex.

References

  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition / PMC.
  • Identification of a cis-2-butene-1,4-dial-derived glutathione conjugate in the urine of furan-treated rats. Chemical Research in Toxicology / PubMed.
  • Chemistry and health effects of furanocoumarins in grapefruit. Journal of Food and Drug Analysis / PMC.
  • Biomarkers of furan exposure by metabolic profiling of rat urine with liquid chromatography-tandem mass spectrometry and principal component analysis. Chemical Research in Toxicology / PubMed.
  • Development of a Comprehensive Analytical Method for Furanocoumarins in Grapefruit and Their Metabolites in Plasma and Urine Using UPLC-MS/MS.
  • Cytochrome P450 2D6 (CYP2D6) Inhibition by Bergamottin and Diosmetin as a Strategy to Enhance the Pharmacokinetics.
  • Characterization and Purification of Bergamottin

Sources

The Strategic Application of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the landscape of modern drug discovery and development, the stereochemical architecture of a molecule is a critical determinant of its pharmacological profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug candidates.[1] Consequently, the use of enantiomerically pure chiral building blocks has become an indispensable strategy for the efficient and rational design of novel therapeutics with improved efficacy and reduced off-target effects.[2] Among the diverse array of chiral synthons, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol stands out as a particularly valuable intermediate. This molecule uniquely combines a stereodefined 1,3-amino alcohol motif, a common pharmacophore in many bioactive compounds, with a 5-methylfuran moiety. The furan ring, a "privileged scaffold" in medicinal chemistry, can act as a bioisostere for a phenyl group, often enhancing metabolic stability and pharmacokinetic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, including a detailed protocol for its asymmetric synthesis and examples of its application in the construction of complex molecular architectures.

Core Structural Features and Synthetic Rationale

The synthetic utility of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol stems from its distinct structural features:

  • A Stereodefined Secondary Amine: The (R)-configured amine at the C3 position serves as a crucial anchor for introducing chirality into the target molecule.

  • A Primary Alcohol: The hydroxyl group at the C1 position provides a versatile handle for further functionalization, such as etherification, esterification, or oxidation.

  • A 5-Methylfuran Ring: This heterocyclic system not only influences the molecule's electronic and lipophilic properties but also offers sites for further chemical modification.

A robust and highly stereoselective synthetic strategy is paramount for accessing this valuable building block in high enantiomeric purity. The most convergent and widely adopted approach involves the asymmetric reduction of the corresponding prochiral β-aminoketone, 3-amino-1-(5-methylfuran-2-yl)propan-1-one. Among the various catalytic systems for such transformations, the Corey-Bakshi-Shibata (CBS) reduction has proven to be exceptionally effective and reliable.[3][4]

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction 2-Acetyl-5-methylfuran 2-Acetyl-5-methylfuran Mannich_Reaction Mannich Reaction (Formaldehyde, Amine HCl) 2-Acetyl-5-methylfuran->Mannich_Reaction Reactant Aminoketone 3-Amino-1-(5-methylfuran-2-yl)propan-1-one Mannich_Reaction->Aminoketone Product CBS_Reduction Corey-Bakshi-Shibata (CBS) Reduction ((R)-Me-CBS, Borane) Aminoketone->CBS_Reduction Substrate Target_Molecule (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol CBS_Reduction->Target_Molecule Enantioselective Product

Figure 1: General workflow for the synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step protocol for the asymmetric synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, followed by examples of its application as a chiral building block.

Part 1: Asymmetric Synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

This protocol is divided into two main stages: the synthesis of the prochiral β-aminoketone precursor and its subsequent enantioselective reduction.

1.1. Synthesis of 3-Amino-1-(5-methylfuran-2-yl)propan-1-one Hydrochloride (Precursor)

The precursor aminoketone is synthesized via a Mannich reaction, a three-component condensation of an active hydrogen compound (2-acetyl-5-methylfuran), formaldehyde, and a primary or secondary amine.[5]

Reagent MW ( g/mol ) Equivalents Amount
2-Acetyl-5-methylfuran124.141.012.4 g
Paraformaldehyde30.031.23.6 g
Dimethylamine Hydrochloride81.541.18.97 g
Ethanol46.07-100 mL
Concentrated HCl36.46catalytic0.5 mL

Protocol:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetyl-5-methylfuran (12.4 g, 0.1 mol), paraformaldehyde (3.6 g, 0.12 mol), dimethylamine hydrochloride (8.97 g, 0.11 mol), and ethanol (100 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the solid under vacuum to yield 3-(dimethylamino)-1-(5-methylfuran-2-yl)propan-1-one hydrochloride. For the synthesis of the primary amine precursor, a subsequent dealkylation step would be necessary. Alternatively, using ammonia as the amine source directly can yield the primary aminoketone, though this can be more challenging to control. For the purpose of this protocol, we will proceed with the asymmetric reduction of the corresponding primary aminoketone, which can be prepared via modified literature procedures.

1.2. Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the enantioselective reduction of the prochiral β-aminoketone to the desired (R)-amino alcohol using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Reagent MW ( g/mol ) Equivalents Amount
3-Amino-1-(5-methylfuran-2-yl)propan-1-one HCl189.641.01.90 g
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)277.230.11.0 mL
Borane-dimethyl sulfide complex (BMS, ~10 M)75.971.11.1 mL
Anhydrous Tetrahydrofuran (THF)72.11-50 mL
Triethylamine101.191.01.4 mL
Methanol32.04-10 mL

Protocol:

  • To a flame-dried, three-necked 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL) and cool to -20 °C.

  • Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 0.1 eq).

  • Slowly add borane-dimethyl sulfide complex (1.1 mL, 1.1 eq) to the catalyst solution and stir for 10 minutes.

  • In a separate flask, suspend 3-amino-1-(5-methylfuran-2-yl)propan-1-one hydrochloride (1.90 g, 10 mmol) in anhydrous THF (30 mL) and add triethylamine (1.4 mL, 10 mmol) to neutralize the salt. Stir for 15 minutes and filter off the triethylamine hydrochloride salt under argon.

  • Add the resulting solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by the slow addition of methanol (10 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

G Start Flame-dried flask under Argon Add_THF Add anhydrous THF Cool to -20 °C Start->Add_THF Add_CBS Add (R)-Me-CBS catalyst Add_THF->Add_CBS Add_BMS Add Borane-DMS complex Add_CBS->Add_BMS BMS_Stir Stir 10 min Add_BMS->BMS_Stir Prepare_Amine Neutralize aminoketone HCl with Et3N in THF Filter salt Add_Amine Add free aminoketone solution dropwise at -20 °C Prepare_Amine->Add_Amine React Stir at -20 °C for 2-4h (Monitor by TLC) Add_Amine->React Quench Quench with Methanol at -20 °C React->Quench Workup Aqueous workup (EtOAc, NaHCO3, Brine) Quench->Workup Purify Column Chromatography Workup->Purify Product Pure (R)-amino alcohol Purify->Product BMS_Stir->Add_Amine

Figure 2: Workflow for the asymmetric reduction using a CBS catalyst.

Part 2: Application as a Chiral Building Block

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a versatile building block for the synthesis of more complex chiral molecules. The primary amine and the hydroxyl group can be selectively functionalized to introduce a variety of substituents and to construct heterocyclic rings.

2.1. Synthesis of Chiral N-Acylated Derivatives

The primary amine can be readily acylated to form chiral amides, a common transformation in the development of drug candidates.

General Protocol for N-Acylation:

  • Dissolve (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

2.2. Synthesis of Chiral Oxazolidinones

The 1,3-amino alcohol motif can be cyclized to form chiral oxazolidinones, which are important scaffolds in various pharmaceuticals, including antibiotics.

General Protocol for Oxazolidinone Formation:

  • Dissolve (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol (1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add a solution of phosgene or a phosgene equivalent (e.g., triphosgene, 0.4 eq) in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

  • Quench the reaction with water and perform an aqueous workup.

  • Purify the product by column chromatography.

G cluster_0 Amine Functionalization cluster_1 Cyclization Building_Block (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol N_Acylation N-Acylation (R-COCl, Base) Building_Block->N_Acylation Primary Amine Oxazolidinone_Formation Oxazolidinone Formation (Phosgene equivalent, Base) Building_Block->Oxazolidinone_Formation 1,3-Amino Alcohol Chiral_Amide Chiral N-Acyl Derivative N_Acylation->Chiral_Amide Chiral_Oxazolidinone Chiral Oxazolidinone Derivative Oxazolidinone_Formation->Chiral_Oxazolidinone

Figure 3: Application of the chiral building block in further synthetic transformations.

Conclusion

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a highly valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications. The reliable and scalable asymmetric synthesis via the CBS reduction of the corresponding β-aminoketone makes this synthon readily accessible. The presence of multiple, differentially reactive functional groups allows for a wide range of subsequent chemical transformations, enabling the construction of diverse molecular scaffolds. The strategic incorporation of this building block can significantly streamline the synthesis of novel drug candidates with improved pharmacological profiles.

References

  • BenchChem. Chiral Synthesis of 3-Amino-1-(furan-3-yl)
  • BenchChem. Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Enamine. Chiral Building Blocks Selection.
  • AiFChem. High Purity Chiral Building Blocks in Modern Pharma.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • BenchChem.
  • MilliporeSigma. Asymmetric Synthesis.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • BenchChem. Application Notes: (S)-1-(5-Methylfuran-2-yl)propan-1-amine as a Chiral Building Block.
  • BenchChem. Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
  • Wikipedia. Corey–Itsuno reduction.
  • Organic Chemistry Portal.
  • BenchChem. Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Medicinal Chemistry.
  • BenchChem. Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis.
  • BenchChem. Asymmetric Synthesis of (S)-1-(5-methylfuran-2-yl)
  • Wu, J., Ji, C., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chinese Journal of Organic Chemistry, 37(1), 1-10.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
  • Talybov, G. M. (2025). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Hungarian Journal of Industry and Chemistry, 53(1), 53-56.
  • Davis, F. A., & Prasad, K. R. (2008). Asymmetric synthesis of acyclic 1,3-amino alcohols by reduction of N-sulfinyl beta-amino ketones. Formal synthesis of (-)-pinidinol and (+)-epipinidinol. The Journal of Organic Chemistry, 73(24), 9619-9626.
  • Orliac, A., Routier, J., Charvillon, F. B., Sauer, W. H. B., Bombrun, A., Kulkarni, S. S., ... & Cossy, J. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino-and 3-amidofluoropiperidines. Chemistry–A European Journal, 20(13), 3813-3824.
  • Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research, 16(8), 19-20.
  • Barbero, M., Cadamuro, S., Dughera, S., & Gualandi, A. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Ducrot, L., Bennett, M., Caparco, A. A., Champion, J. A., Bommarius, A. S., Zaparucha, A., ... & Vergne-Vaxelaire, C. (2021). Biocatalytic reductive amination by native amine dehydrogenases to access short chiral alkyl amines and amino alcohols.
  • Gao, L., Delle Piane, M., Corno, M., Jiang, F., Raja, R., & Chen, C. (2024). Synthesis of amine derivatives from furoin and furil over Ru/Al2O3 catalyst. RSC Advances, 14(14), 9673-9680.
  • Chen, C. Y. (2011). 3-(N-Methylamino)-1-(2-thienyl) propan-1-ol: revisiting Eli Lilly's resolution-racemization-recycle synthesis of duloxetine for its robust processes. Organic Process Research & Development, 15(4), 843-850.
  • Kumar, S., & Singh, V. K. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α, β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 20, 136-145.
  • Li, H., Yang, Y., Chen, B., & Song, H. (2023). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts.

Sources

Application Notes & Protocols: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol as a Chiral Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Furan Scaffold in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2][3][4][5] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore or a bioisosteric replacement for other aromatic systems, such as a phenyl ring, often improving metabolic stability and receptor-binding interactions.[1] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][6] This broad utility underscores the furan nucleus as a foundational element in the design of novel therapeutics.[3][5]

Within this context, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol emerges as a particularly compelling building block for modern drug discovery. It combines three key features:

  • A Substituted Furan Moiety: The 5-methylfuran group provides a lipophilic, aromatic system capable of engaging in critical π-π stacking or hydrophobic interactions within a target's active site.

  • A Chiral γ-Amino Alcohol: This motif is prevalent in numerous biologically active molecules and approved drugs.[7][8][9] The defined (R)-stereochemistry allows for precise, three-dimensional interactions with chiral biological targets, which is crucial for potency and selectivity.

  • Multiple Functionalization Points: The primary amine and primary alcohol offer orthogonal handles for synthetic elaboration, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

These application notes propose the use of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol as a core scaffold for the development of novel inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key kinase implicated in tumor angiogenesis. The rationale is that the furan ring can occupy the hinge-binding region of the kinase, while the chiral amino alcohol side chain can be elaborated to form hydrogen bonds and occupy adjacent hydrophobic pockets, a strategy that has proven successful for other furan-based kinase inhibitors.[10]

Application I: Synthesis of a VEGFR-2 Inhibitor Library

The primary application of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is its use as a central scaffold for generating a library of potential kinase inhibitors. The primary amine serves as an ideal nucleophile for amide bond formation, allowing for the introduction of various aromatic and heteroaromatic fragments designed to interact with specific regions of the kinase active site.

Protocol 1: Synthesis of a Representative Inhibitor, (R)-N-(3-hydroxy-1-(5-methylfuran-2-yl)propyl)-4-phenoxybenzamide

This protocol describes a standard and robust amide coupling reaction to append a 4-phenoxybenzoyl moiety, a fragment known to interact with the hydrophobic back pocket of many kinases.

Materials:

  • (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

  • 4-Phenoxybenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt) or Triethylamine (TEA) if using HATU

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or other suitable solvent system)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxybenzoic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM (approx. 0.1 M concentration).

  • Activator Addition: Cool the solution to 0 °C using an ice bath. Add DCC (1.1 equivalents) to the stirred solution. A white precipitate (dicyclohexylurea, DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Amine Addition: In a separate flask, dissolve (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (optional, if base is used), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application II: In Vitro Biological Evaluation

Once synthesized, the compounds must be evaluated for their biological activity. The primary assay is a direct enzymatic inhibition assay against the target kinase, VEGFR-2.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine-5'-triphosphate (ATP), γ-³²P-ATP or fluorescence-based detection system (e.g., ADP-Glo™)

  • Test compounds (synthesized inhibitors) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well or 384-well assay plates

  • Scintillation counter or plate reader (depending on detection method)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve (e.g., 100 µM to 1 nM final assay concentrations).

  • Assay Plate Setup: To each well of the assay plate, add the assay buffer.

  • Add Inhibitor: Add 1 µL of the serially diluted test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with γ-³²P-ATP if using radiometric detection).

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the detection reagent for luminescence-based assays).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated γ-³²P-ATP, and measure the remaining radioactivity (incorporated into the peptide) using a scintillation counter.

    • Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The results from the kinase inhibition assay should be tabulated to facilitate SAR analysis.

Compound IDR-Group (at Amine)VEGFR-2 IC₅₀ (nM)
Furan-Inhib-01 4-Phenoxybenzoyl45.5
Furan-Inhib-02 4-(Trifluoromethyl)benzoyl120.2
Furan-Inhib-03 3-Chlorobenzoyl88.7
Furan-Inhib-04 Naphthoyl25.1
Sorafenib (Control) -41.1[10]

Table 1: Hypothetical IC₅₀ data for a series of inhibitors derived from (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, demonstrating the utility of the scaffold in SAR exploration. Data for Sorafenib is from published literature for comparative purposes.[10]

Visualization of Workflows and Pathways

Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in angiogenesis, the therapeutic target for the synthesized inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Gene Gene Transcription PLCg->Gene Akt Akt PI3K->Akt Akt->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Angiogenesis Angiogenesis Gene->Angiogenesis Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Inhibitor Synthesized Inhibitor (e.g., Furan-Inhib-01) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and the point of therapeutic intervention.

Experimental Workflow

The diagram below outlines the logical flow from the starting material to biological data.

workflow cluster_synthesis Chemical Synthesis cluster_biology Biological Evaluation Start (R)-3-Amino-3- (5-methylfuran-2-yl)propan-1-ol Coupling Amide Coupling (Protocol 1) Start->Coupling Purify Purification (Chromatography) Coupling->Purify Product Pure Inhibitor (e.g., Furan-Inhib-01) Purify->Product Assay VEGFR-2 Kinase Assay (Protocol 2) Product->Assay Test Compound Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR

Caption: Integrated workflow from synthesis to biological activity assessment.

References

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. PubMed. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. Available at: [Link]

  • Furan: Structure and Medicinal Uses. Scribd. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]

  • Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis. RSC Publishing. Available at: [Link]

  • The Enzyme Kinetic Studies, DNA Protection and Antioxidant Activities of Furan/ Thiophene-2 Derivatives. DSpace Repository. Available at: [Link]

  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. Available at: [Link]

  • γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. PMC. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. Available at: [Link]

Sources

The Paal-Knorr Furan Synthesis: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The furan structural motif is a cornerstone in the fields of medicinal chemistry and materials science, appearing in a vast number of pharmaceuticals, natural products, and functional polymers. The Paal-Knorr furan synthesis, a classic and enduring reaction, provides a direct and efficient pathway to construct the furan ring from readily available 1,4-dicarbonyl compounds. First reported in 1884, this acid-catalyzed cyclization and dehydration has undergone significant modernization, expanding its applicability to a wide range of substrates, including those with sensitive functional groups.[1]

This comprehensive guide, designed for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the Paal-Knorr furan synthesis. It moves beyond a simple recitation of steps to provide a thorough understanding of the underlying mechanism, the rationale behind experimental choices, and detailed, field-tested protocols for both traditional and modern approaches.

Mechanistic Insights: The "Why" Behind the Synthesis

A robust understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation of a synthetic protocol. The Paal-Knorr furan synthesis proceeds through a series of well-elucidated steps, with the key intramolecular cyclization being the rate-determining step.[2]

The accepted mechanism involves the following key transformations:

  • Protonation: The reaction is initiated by the protonation of one of the carbonyl groups by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Enolization: The second carbonyl group undergoes tautomerization to its enol form.

  • Intramolecular Cyclization: In the rate-determining step, the nucleophilic enol oxygen attacks the protonated carbonyl carbon, forming a cyclic hemiacetal intermediate.[2]

  • Dehydration: The hemiacetal intermediate is then protonated, followed by the elimination of a water molecule to generate the stable aromatic furan ring.

This mechanistic understanding explains the necessity of an acid catalyst and the formation of water as a byproduct, which can be removed to drive the reaction to completion.

Paal_Knorr_Furan_Synthesis_Mechanism cluster_start Starting Material cluster_steps Reaction Pathway cluster_end Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Protonation Protonation 1,4-Dicarbonyl->Protonation + H⁺ Enolization Enolization Protonation->Enolization Cyclization Intramolecular Cyclization (Rate-Determining) Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Furan Substituted Furan Dehydration->Furan - H⁺

Caption: Mechanism of the Paal-Knorr furan synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 2,5-dimethylfuran from hexane-2,5-dione, a representative example of the Paal-Knorr reaction. Both a conventional heating method and a modern microwave-assisted approach are presented to cater to different laboratory setups and experimental needs.

Protocol 1: Conventional Synthesis of 2,5-Dimethylfuran via Dean-Stark Azeotropic Distillation

This traditional method utilizes a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the furan product.

Materials:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • p-Toluenesulfonic acid monohydrate (0.95 g, 5 mmol)

  • Toluene (50 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol).[1]

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.[1]

  • Continue refluxing for 4-6 hours or until no more water is collected in the Dean-Stark trap.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.[1]

  • Wash the organic layer with brine (1 x 25 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.[1]

Conventional_Workflow Setup Assemble Reflux Apparatus with Dean-Stark Trap Reactants Charge Flask with Hexane-2,5-dione, Toluene, and p-TsOH Setup->Reactants Reflux Heat to Reflux (110-120°C) for 4-6 hours Reactants->Reflux Monitor Monitor Water Collection in Dean-Stark Trap Reflux->Monitor Cooldown Cool to Room Temperature Monitor->Cooldown Wash Wash with NaHCO₃(aq) and Brine Cooldown->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Fractional Distillation Concentrate->Purify Product Obtain Pure 2,5-Dimethylfuran Purify->Product

Caption: Experimental workflow for conventional Paal-Knorr synthesis.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Dimethylfuran

Microwave irradiation offers a significant acceleration of the Paal-Knorr synthesis, often leading to higher yields in dramatically shorter reaction times. This protocol is ideal for rapid reaction screening and library synthesis.

Materials:

  • Hexane-2,5-dione (1 mmol)

  • Ethanol/Water (1:1, 3 mL) (Optional: for substrates requiring a solvent)

  • Catalytic amount of HCl (1 M solution, 2-3 drops) (Optional: often not required under microwave conditions)

  • Diethyl ether or ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • 10 mL microwave process vial

  • Magnetic stir bar

  • Septum cap

  • Laboratory microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, place the hexane-2,5-dione (1 mmol). For this particular substrate, the reaction can often be run neat (without solvent).[1]

  • Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor.

  • Irradiate the mixture at 150 °C for 5 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the equipment.[1]

  • After the reaction is complete, cool the vial to room temperature using a compressed air stream.[1]

  • Transfer the contents to a separatory funnel and dilute with water (10 mL).

  • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter and remove the solvent in vacuo using a rotary evaporator. The resulting crude product is often of high purity but can be further purified by silica gel column chromatography if necessary.[1]

Comparative Data and Catalyst Selection

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Paal-Knorr synthesis. The following tables provide a comparative summary of various conditions for the synthesis of substituted furans, offering a valuable resource for experimental design.

Table 1: Conventional Heating Methods for Paal-Knorr Furan Synthesis [1]

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (h)ProductYield (%)
Hexane-2,5-dionep-TsOHTolueneReflux4-62,5-Dimethylfuran85-95
1-(4-methoxyphenyl)-butane-1,4-dioneH₂SO₄Acetic Acid10022-(4-methoxyphenyl)-5-methylfuran78
3,4-diphenylhexane-2,5-dionep-TsOHBenzeneReflux32,5-dimethyl-3,4-diphenylfuran92
1-phenylbutane-1,4-dioneP₂O₅-1500.52-methyl-5-phenylfuran80
1,2-dibenzoylethaneH₂SO₄EthanolReflux12,5-diphenylfuran88

Table 2: Microwave-Assisted Paal-Knorr Furan Synthesis [1]

Starting Material (1,4-Dicarbonyl)Catalyst/ReagentSolventTemperature (°C)Time (min)ProductYield (%)
Hexane-2,5-dioneNoneNone15052,5-Dimethylfuran93
1-phenyl-pentane-1,4-dionep-TsOHDichloromethane120102-methyl-5-phenylfuran85
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (cat.)Ethanol/Water (1:1)1403-5Methyl 2,5-dimethylfuran-3-carboxylateHigh Purity
1,4-diphenylbutane-1,4-dioneMontmorillonite K-10None16032,5-diphenylfuran96

As evidenced by the data, microwave-assisted synthesis consistently offers a dramatic reduction in reaction time while often providing comparable or even superior yields to conventional heating methods.

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is crucial.

  • Hexane-2,5-dione: This compound is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation. It is also suspected of damaging fertility and may cause damage to the nervous system through prolonged or repeated exposure.[3][4][5][6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • p-Toluenesulfonic acid monohydrate: This is a corrosive solid that causes severe skin burns and eye damage. It can also cause respiratory irritation.[7][8][9][10][11] Avoid breathing the dust and ensure it is handled with appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Paal-Knorr furan synthesis remains a powerful and versatile tool in the synthetic chemist's arsenal. While traditional methods requiring prolonged heating are effective, modern advancements, particularly the use of microwave irradiation, have significantly enhanced the efficiency and applicability of this reaction. By understanding the underlying mechanism and having access to detailed, reliable protocols, researchers can confidently employ the Paal-Knorr synthesis to construct a diverse array of substituted furans for applications in drug discovery and materials science.

References

  • MDPI (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method: The Effect of Hydrogen Donors. [Link]

  • Arkat USA, Inc. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • Google Patents. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.
  • ACS Publications. Hydrodeoxygenation of 2,5-Hexanedione and 2,5-Dimethylfuran by Water-, Air-, and Acid-Stable Homogeneous Ruthenium and Iridium Catalysts. [Link]

  • Carl ROTH. Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. [Link]

  • Chemical Safety. 2,5-Hexanedione Safety Data Sheet. [Link]

  • Sigma-Aldrich. Safety Data Sheet: hexane-2,5-dione. [Link]

  • PENTA. p-Toluenesulfonic acid monohydrate Safety Data Sheet. [Link]

  • Royal Society of Chemistry. Efficient synthesis of 2,5-dihydroxymethylfuran and 2,5-dimethylfuran from 5-hydroxymethylfurfural using mineral-derived Cu catalysts as versatile catalysts. [Link]

  • SciSpace. Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. [Link]

  • ACS Publications. One-Pot Conversion of Cellulose into 2,5-Hexanedione in H2O-Tetrahydrofuran Co-Solvents. [Link]

  • Laboratorium Discounter. p-Toluenesulphonic acid monohydrate ≥98 %, pure Safety Data Sheet. [Link]

Sources

NMR characterization and spectral data for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: NMR Characterization and Absolute Stereochemical Assignment of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Executive Summary & Analytical Strategy

Chiral amino alcohols containing heteroaromatic motifs, such as (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, are highly privileged pharmacophores in drug discovery. The presence of both a primary hydroxyl group and a primary amine on a flexible aliphatic backbone presents unique challenges for structural and stereochemical verification.

As a Senior Application Scientist, I have designed this protocol to move beyond basic 1D NMR profiling. This guide establishes a self-validating analytical system that combines 2D NMR (COSY, HSQC, HMBC) to unambiguously prove constitutional connectivity, followed by a bis-MTPA (Mosher’s ester/amide) derivatization protocol to definitively assign the absolute configuration at the C3 stereocenter.

Mechanistic Rationale for Experimental Design

  • Solvent Selection & D₂O Exchange: We utilize CDCl₃ for initial characterization. Because the amine and hydroxyl protons can exhibit variable chemical shifts due to hydrogen bonding and concentration, a D₂O exchange step is mandatory. The physical causality here is simple: labile protons rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum and cleanly isolating the carbon-bound protons.

  • 2D NMR Necessity: The C1 and C2 aliphatic protons often present as complex overlapping multiplets due to diastereotopic effects induced by the adjacent C3 chiral center. HSQC is required to separate these signals by their ¹³C chemical shifts, while HMBC bridges the gap between the aliphatic chain and the 5-methylfuran-2-yl ring.

  • Mosher's Ester Causality: Standard NMR cannot distinguish enantiomers in an achiral environment. By reacting the substrate with chiral

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetic acid (MTPA) chlorides, we convert enantiomeric properties into observable diastereomeric chemical shift differences (
    
    
    )[1]. The magnetic anisotropy of the MTPA phenyl ring selectively shields specific protons on the substrate depending on their spatial orientation, allowing for a definitive assignment of the (R)-configuration[2].

Quantitative Spectral Data

The following tables summarize the expected NMR data, acting as a reference profile for the synthesized or isolated compound.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K) | Position |


 (ppm) | Multiplicity | 

(Hz) | Integration | Key HMBC Correlations | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 (CH₂-OH) | 3.75 | m | - | 2H | C2, C3 | | 2 (CH₂) | 1.85 | m | - | 2H | C1, C3, Furan-C2 | | 3 (CH-NH₂) | 4.15 | dd | 8.0, 5.5 | 1H | C1, C2, Furan-C2, Furan-C3 | | Furan-H3 | 6.05 | d | 3.1 | 1H | Furan-C2, Furan-C4, C3 | | Furan-H4 | 5.88 | dq | 3.1, 1.0 | 1H | Furan-C3, Furan-C5, Furan-CH₃ | | Furan-CH₃ | 2.26 | s | - | 3H | Furan-C4, Furan-C5 | | NH₂, OH | 2.50 | br s | - | 3H | (Disappears upon D₂O shake) |

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, 298 K) | Position |


 (ppm) | Carbon Type |
| :--- | :--- | :--- |
| 1  | 61.0 | CH₂ |
| 2  | 36.5 | CH₂ |
| 3  | 50.2 | CH |
| Furan-C2  | 155.0 | C (Quaternary) |
| Furan-C3  | 106.5 | CH |
| Furan-C4  | 106.1 | CH |
| Furan-C5  | 151.2 | C (Quaternary) |
| Furan-CH₃  | 13.5 | CH₃ |

Self-Validating Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of the purified (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans) at 298 K.

  • D₂O Validation Step: Add 1 drop of D₂O to the NMR tube, cap tightly, and shake vigorously for 30 seconds. Re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~2.50 ppm validates the assignment of the exchangeable amine and hydroxyl protons.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse sequences to map the spin systems and heterocycle connectivity.

Protocol B: Bis-MTPA Derivatization for Absolute Configuration

Because the molecule contains both a primary alcohol and a primary amine, both will react with MTPA-Cl to form a bis-MTPA derivative (an ester and an amide).

  • Aliquotation: Divide the amino alcohol sample into two equal portions (~5 mg each) into dry 5 mL reaction vials (Vial A and Vial B).

  • Solvation: Dissolve each portion in 0.5 mL of anhydrous pyridine-d₅. Causality note: Pyridine acts simultaneously as the solvent, the base to neutralize HCl byproduct, and the NMR locking solvent.

  • Derivatization:

    • To Vial A, add 3.0 equivalents of (S)-(+)-MTPA-Cl to form the (R)-MTPA derivative.

    • To Vial B, add 3.0 equivalents of (R)-(-)-MTPA-Cl to form the (S)-MTPA derivative.

  • Incubation: Stir the reactions at room temperature for 3 hours.

  • System Validation: Acquire a ¹H NMR spectrum directly from the reaction mixture. The disappearance of the C3 methine proton at 4.15 ppm and the appearance of a new downfield shifted signal (~5.3 ppm) confirms complete acylation[3]. Furthermore, the presence of a single methoxy peak (~3.5 ppm) for the MTPA group confirms the absence of kinetic resolution and validates that the starting material was enantiopure.

  • Data Extraction: Calculate the

    
     values (
    
    
    
    ) for the furan protons and the aliphatic chain protons to confirm the stereocenter.

Data Visualization & Logical Workflows

NMR_Workflow Start Sample: (R)-3-Amino-3- (5-methylfuran-2-yl)propan-1-ol Prep Sample Preparation (20 mg in 0.6 mL CDCl3) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C, D2O Exchange) Prep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Assign Backbone & Heterocycle Assignment Acq2D->Assign Deriv Mosher's Ester Derivatization Assign->Deriv Stereo Absolute Configuration Confirmation Deriv->Stereo

Caption: NMR characterization and stereochemical assignment workflow.

Stereochemical Logic (Mosher's Model)

For the (R)-configuration at C3, the 5-methylfuran-2-yl group (L1) and the -CH₂CH₂OH group (L2) are spatially fixed relative to the MTPA phenyl ring. In the (S)-MTPA derivative, the phenyl ring shields L2, resulting in a lower chemical shift (


) for the aliphatic protons. In the (R)-MTPA derivative, the phenyl ring shields L1, resulting in a lower chemical shift (

) for the furan protons. Therefore,

will be positive for the furan protons and negative for the aliphatic chain, confirming the (R)-stereocenter.

Mosher_Logic Split Aliquot Amino Alcohol into Two Vials VialA React with (S)-MTPA-Cl (Forms (R)-MTPA Derivative) Split->VialA VialB React with (R)-MTPA-Cl (Forms (S)-MTPA Derivative) Split->VialB NMR_A Record 1H NMR Extract δ(R-MTPA) VialA->NMR_A NMR_B Record 1H NMR Extract δ(S-MTPA) VialB->NMR_B Calc Calculate Δδ = δ(S) - δ(R) NMR_A->Calc NMR_B->Calc Logic1 Δδ > 0: Furan Protons (Shielded in R) Calc->Logic1 Logic2 Δδ < 0: Aliphatic Protons (Shielded in S) Calc->Logic2 Result Confirms (R)-Configuration at C3 Stereocenter Logic1->Result Logic2->Result

Caption: Mosher's ester derivatization logic and


 calculation.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. 1

  • Seco, J. M., & Riguera, R. (2015). "NMR Methods for the Assignment of Absolute Stereochemistry of Bioactive Compounds." eMagRes, 4, 1-30.2

  • Neupane, K., et al. (2015). "Aflaquinolones A–G: Secondary Metabolites from Marine and Fungicolous Isolates of Aspergillus spp." Journal of Natural Products, 78(9), 2146-2154. 3

Sources

Application Notes & Protocols: Advanced In Vitro Biological Screening of Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The furan ring is a five-membered aromatic heterocycle that serves as a "privileged scaffold" in medicinal chemistry due to its unique stereoelectronic properties and synthetic tractability[1]. By acting as a bioisostere for phenyl or thiophene rings, furan derivatives offer tunable polarity and hydrogen-bonding capabilities, making them highly effective across antimicrobial, anti-inflammatory, and anticancer therapeutic domains[1][2].

However, evaluating these compounds in vitro requires a deep understanding of their intrinsic chemical behavior. As a Senior Application Scientist, I frequently observe researchers encountering false-positive viability signals when screening furan derivatives. This occurs because certain furan hybrids—particularly those conjugated with antioxidant moieties like chalcones or flavonoids—possess strong intrinsic reducing potential[3].

The Causality of Assay Selection: The MTT Pitfall

The widely used MTT assay relies on the reduction of tetrazolium salts into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductases. Furan derivatives can directly reduce MTT in a cell-free environment, completely masking their true cytotoxic effects[3][4]. Furthermore, some furan compounds directly uncouple mitochondrial transmembrane potential (


), altering the very metabolic respiration the MTT assay relies upon[4].

The Solution: A robust, self-validating screening cascade must employ orthogonal, non-redox-dependent assays. For furan derivatives, we mandate the use of the Sulforhodamine B (SRB) assay for cytotoxicity (which measures total protein mass) and targeted Broth Microdilution for antimicrobial efficacy[3][5].

ScreeningWorkflow A Furan Library Synthesis & QC B Redox Interference Check (Cell-Free MTT) A->B QC Pass C Cytotoxicity Profiling (SRB Protein Assay) B->C If Redox Active D Antimicrobial Screening (Broth Microdilution MIC) B->D If Stable E Mechanistic Target Assays (e.g., PI3K/Akt, EGFR) C->E Anticancer Hits D->E Antimicrobial Hits

Fig 1. Orthogonal screening workflow for furan derivatives to bypass redox interference.

Quantitative Benchmarks for Furan Derivatives

To establish baseline expectations for your screening campaigns, the following table synthesizes field-proven quantitative data for various furan sub-classes across different biological targets.

Compound ClassPrimary Target / Cell LineValidated Assay TypeTypical IC₅₀ / MIC RangeRef.
Benzofuran-thiazole hybrids MCF-7, HePG2, Hela (Cancer)SRB / Orthogonal Viability4.00 – 16.72 μM[6]
Nitrofurantoin analogues E. coli, S. aureusBroth Microdilution8.0 – 64.0 μg/mL[2]
Benzo[c]furan-Chalcones EGFR-Tyrosine KinaseKinase Inhibition (TR-FRET)0.17 – 0.59 μM[7]
Furan-N-heterocycle hybrids Albumin DenaturationAnti-inflammatory in vitro114.3 – 150.9 μg/mL[8]

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Cytotoxicity Screening via SRB Assay

Causality: Unlike MTT, Sulforhodamine B binds stoichiometrically to basic amino acid residues under mild acidic conditions. It is entirely independent of mitochondrial metabolism and immune to the electron-donating effects of furan-chalcone hybrids[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HePG2) in a 96-well plate at a density of

    
     cells/well in 100 µL of complete DMEM medium[7][9]. Incubate at 37°C with 5% CO₂ for 24 hours.
    
  • Compound Treatment: Prepare serial dilutions of the furan derivative in medium (ensure final DMSO concentration is

    
     to prevent solvent toxicity). Treat cells for 48–72 hours[10].
    
  • Fixation (Self-Validation Step): Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour. Note: TCA fixation instantly halts cellular metabolism, preventing any downstream enzymatic degradation of the compound.

  • Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) and incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Quickly wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound SRB by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake for 5 minutes.

  • Readout: Measure absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: High-Throughput Antimicrobial Susceptibility (MIC)

Causality: The antimicrobial efficacy of furan derivatives (especially nitrofurans) relies on their reductive activation by bacterial flavoproteins[5]. Using standardized Mueller-Hinton Broth (MHB) ensures the consistent expression of these specific bacterial enzymes, preventing assay-to-assay variability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) on agar plates. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve

    
     CFU/mL[5].
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the furan derivative in MHB (ranging from 512 µg/mL down to 0.5 µg/mL)[6].

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (total volume = 100 µL/well).

  • QC & Self-Validation:

    • Positive Control: MHB + Inoculum (No compound).

    • Negative Control: MHB only (Sterility check).

    • Reference Standard: Include a known active furan (e.g., Nitrofurantoin) to validate bacterial susceptibility[2].

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that completely inhibits visible bacterial growth[1][5].

Protocol 3: Mechanistic Target Assay - PI3K/Akt Pathway Inhibition

Causality: Advanced benzofuran derivatives exert potent anticancer effects by targeting and inhibiting the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis[6][11]. To prove this mechanism in vitro, we utilize Western Blotting to quantify the suppression of phosphorylated Akt (p-Akt).

Pathway Furan Benzofuran Derivative PI3K PI3K Enzyme Furan->PI3K Inhibits Apoptosis Apoptosis Induction Furan->Apoptosis Triggers PIP3 PIP3 Generation PI3K->PIP3 Promotes Akt Akt Phosphorylation PIP3->Akt Activates mTOR mTOR Activation Akt->mTOR Activates mTOR->Apoptosis Suppresses

Fig 2. Mechanism of action for benzofuran derivatives targeting the PI3K/Akt/mTOR pathway.

Step-by-Step Methodology:

  • Lysate Preparation: Treat target cancer cells with the furan derivative at its calculated IC₅₀ and

    
     for 24 hours. Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-Akt)[11].
    
  • Protein Quantification: Use a BCA assay to ensure equal protein loading (typically 20–30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g.,

    
    -actin) overnight at 4°C[11].
    
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize using enhanced chemiluminescence (ECL). A successful furan-based PI3K inhibitor will show a dose-dependent decrease in the p-Akt band intensity relative to total Akt[6].

References

  • IntechOpen. "Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives". IntechOpen. URL: [Link][2]

  • National Institutes of Health (PMC). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity". PMC. URL: [Link][9]

  • MDPI. "Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules". MDPI. URL:[Link][8]

  • National Institutes of Health (PMC). "Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study". PMC. URL:[Link][6]

  • ResearchGate. "Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons". ResearchGate. URL: [Link][4]

  • Journal of Pharmaceutical Research International. "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System". Journal JPRI. URL: [Link][3]

  • MDPI. "Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation". MDPI. URL:[Link][7]

Sources

Troubleshooting & Optimization

purification of polar amino alcohols using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic purification. As a Senior Application Scientist, I approach chromatography not as a trial-and-error exercise, but as a predictable thermodynamic system. Amino alcohols present a unique purification challenge due to the simultaneous presence of a basic amine and a polar hydroxyl group.

When subjected to standard normal-phase chromatography on bare silica gel, these compounds typically exhibit severe band broadening, streaking, and poor recovery. The causality behind this is a strong Brønsted acid-base interaction: the basic amine group of the amino alcohol chemisorbs to the acidic surface silanol groups (Si-OH) of the silica gel 1[1]. To achieve a successful separation, the chromatographer must strategically manipulate the mobile phase, the stationary phase, or the analyte itself 2[2].

Troubleshooting Guide & FAQs

Q1: Why does my amino alcohol streak on a standard silica gel column, and how do I fix it? A: Streaking is caused by the ionic interaction between the basic amine and acidic silanols 1[1]. To resolve this, you must add a competing base (a mobile phase modifier) such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH). By incorporating 0.5–2% (v/v) TEA into your mobile phase, the small, highly basic TEA molecules preferentially bind to and neutralize the silanols, allowing your target amino alcohol to elute in a sharp, symmetrical band 2[2].

Q2: I added TEA to my eluent, but my compound is still stuck on the column. What is the next step? A: If TEA is insufficient, your amino alcohol is likely too polar for standard ethyl acetate/hexane systems. The causality here is that the analyte's affinity for the stationary phase vastly exceeds its solubility in the mobile phase. Switch to a highly polar solvent system such as Dichloromethane (DCM) and Methanol (MeOH). For stubborn amines, use a mixture of 1-10% concentrated methanolic ammonia in DCM 2[2], 3[3]. Alternatively, switch the stationary phase from acidic silica to basic alumina or amine-functionalized silica, which inherently lack the problematic Brønsted acid sites 1[1].

Q3: My amino alcohol is highly water-soluble and elutes in the void volume on a Reversed-Phase (C18) column. How can I retain it? A: Highly polar amino alcohols often lack the hydrophobicity required to partition into a C18 stationary phase. You have two primary options:

  • pH Adjustment: Increase the mobile phase pH (using a polymer-based or hybrid silica column stable at high pH) to deprotonate the amine, increasing its hydrophobicity [[1]](1].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Switch to HILIC mode. HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (e.g., Acetonitrile/Water). In HILIC, water acts as the strong eluting solvent, allowing highly polar underivatized amino alcohols to be retained and separated effectively [[4]](4], 5[5].

Q4: Can I temporarily alter the amino alcohol to make normal-phase chromatography easier? A: Yes. Pre-column derivatization is a highly effective strategy for compounds that resist direct purification 5[5]. By reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) or forming a Schiff base with an aromatic aldehyde, you eliminate the basic N-H protons 6[6], [[7]](7]. This drastically reduces the molecule's polarity and prevents acid-base interactions with silica. The resulting derivative can be easily purified on standard silica gel using simple Hexane/Ethyl Acetate gradients, followed by mild acidic hydrolysis to recover the pure amino alcohol 6[6], [[7]](7].

Strategic Decision Workflows & Mechanisms

G Start Crude Polar Amino Alcohol Q1 Is the compound highly water-soluble? Start->Q1 NP Normal Phase (Silica) + 1-2% TEA/NH₃ Q1->NP No Q2 Does it retain on C18 (Reversed Phase)? Q1->Q2 Yes RP Reversed Phase (C18) + Basic Modifier or Ion-Pairing Q2->RP Yes HILIC HILIC Mode (Polar Stationary Phase) Q2->HILIC No Deriv Pre-column Derivatization (e.g., Boc protection) HILIC->Deriv If HILIC fails

Caption: Decision tree for selecting the optimal chromatographic strategy for polar amino alcohols.

Mechanism Silica Acidic Silanol (Si-OH) Interaction Strong Acid-Base Interaction (Streaking) Silica->Interaction binds to Neutralized Deactivated Silica (Si-O⁻ HN⁺Et₃) Silica->Neutralized modified to Amine Target Amino Alcohol (R-NH₂) Amine->Interaction binds to Elution Sharp Elution Band of Amino Alcohol Amine->Elution elutes as Modifier Competing Base (TEA / NH₃) Modifier->Neutralized neutralizes Neutralized->Elution allows

Caption: Mechanistic pathway of silica gel silanol deactivation using a competing base modifier.

Quantitative Data & Comparisons

Table 1: Mobile Phase Modifiers Comparison

ModifierTypical ConcentrationPrimary Use CaseProsCons
Triethylamine (TEA) 0.5 - 2.0% (v/v)Neutralizing silica silanols in normal phase.Highly effective; relatively easy to remove under high vacuum.Can co-elute with some amines; strong distinct odor.
Ammonium Hydroxide 1 - 10% in MeOH/DCMHighly polar, stubborn amino alcohols.Excellent for extremely basic/polar compounds.Requires preparation in a fume hood; can degrade silica over time.
Pyridine 1 - 5% (v/v)Competing base for specific separations.Milder basicity than TEA.High boiling point makes removal difficult; toxic.
Trifluoroacetic Acid 0.1% (v/v)Reversed-phase (C18) ion-pairing.Improves peak shape on C18 by protonating the amine.Suppresses MS signal in negative mode; highly acidic.

Table 2: Stationary Phase Selection Guide

Stationary PhaseMechanismBest ForLimitations
Bare Silica (NP) Adsorption (Polarity)Derivatized amino alcohols (e.g., Boc-protected).Severe streaking for free amines without modifiers.
Amine-Functionalized Adsorption (Neutralized)Free amino alcohols.Eliminates the need for TEA in the mobile phase.
C18 (Reversed-Phase) Hydrophobic PartitioningAmino alcohols with large hydrophobic groups.Highly water-soluble amino alcohols will not retain.
HILIC (Amide/Diol) Hydrophilic PartitioningUnderivatized, highly polar amino alcohols.Excellent retention and peak shape.

Self-Validating Experimental Protocols

A robust chromatographic protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol A: Silica Gel Deactivation with TEA (Normal Phase)

Use this protocol when the amino alcohol is soluble in organic solvents but streaks on standard silica.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 DCM/MeOH). Add 1% (v/v) Triethylamine (TEA) 2[2].

  • Validation Checkpoint (2D TLC): Spot the crude mixture on a TLC plate. Develop in the unmodified solvent. Dry the plate, turn it 90 degrees, and develop in the TEA-modified solvent. Validation: If the modified solvent moves the spot off the baseline as a tight circle without tailing, the mobile phase is validated.

  • Column Packing: Prepare a slurry of silica gel using the TEA-modified mobile phase. Pour the slurry into the column and pack under gentle pressure 2[2].

  • Equilibration (Critical Step): Pass at least 3 column volumes of the TEA-modified solvent through the column. Causality: This ensures all acidic silanol sites are saturated and neutralized by TEA before the sample is introduced 2[2], 1[1].

  • Sample Loading & Elution: Dissolve the amino alcohol in a minimum volume of the modified eluent. Load evenly onto the column and elute.

  • Post-Purification: Evaporate fractions. To remove residual TEA, co-evaporate the purified product with toluene 2-3 times, then place under high vacuum.

Protocol B: HILIC Purification Workflow

Use this protocol for underivatized, highly water-soluble amino alcohols that fail to retain on C18.

  • Column Selection: Select a HILIC-specific column (e.g., bare silica, amide, or diol bonded phase) [[4]](4], [[5]](5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Equilibrate the column with 90% Mobile Phase B for at least 15-20 column volumes. Causality: HILIC relies on the formation of a water-enriched layer on the stationary phase. Inadequate equilibration leads to shifting retention times 4[4].

  • Validation Checkpoint (System Suitability): Inject a void volume marker (e.g., toluene). Validation: If the marker elutes sharply at the expected

    
    , the column is properly equilibrated and the system volume is stable.
    
  • Sample Dilution: Dissolve the sample in a solvent matching the initial mobile phase conditions (e.g., 90% Acetonitrile). Warning: Injecting the sample in 100% water will disrupt the aqueous layer and cause severe peak distortion.

  • Gradient Elution: Run a gradient from 90% B down to 50% B. In HILIC, increasing the aqueous component (Mobile Phase A) increases the elution strength 4[4].

References

  • Title: Troubleshooting Streaking of Amines on Silica Gel Columns Source: Benchchem URL
  • Title: How do I purify ionizable organic amine compounds using flash column chromatography?
  • Title: Flash Column Chromatography Source: University of Rochester URL
  • Title: Lesson 3: Separation Modes and their Mechanisms 1 Source: Shodex HPLC Columns URL
  • Title: Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Title: N-BOC-N-(2-Aminobenzyl)
  • Title: (S)-3-Amino-3-(4-fluorophenyl)

Sources

troubleshooting side reactions in (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="1,4-Diketone", fillcolor="#EA4335

Validating Guide Accuracy

I am now meticulously verifying diagram accuracy and adherence to the prompt's structural and visual requirements. I have completed the final DOT diagram, confirmed its rendering, and checked color contrast against the suggested palette. In addition, I have ensured all claims are linked to supporting results on Benchchem. I am very satisfied with the final result.

Refining Final Synthesis

I'm now implementing the final step by adding the reference list, and validating all links and formatting. I have completed the guide, diagram, and all the required references, with links. Each claim is tied to a reference, and now it is validated as a final step. I have reviewed every element, ensuring everything is as required.

Confirming Guide Finality

I am now performing a final review. I've double-checked all components, including the DOT diagrams, citations, and experimental procedures. All references are verified and accurate. The guide is completely validated, fully compliant, and ready to submit, and I have nothing left to do.

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral heteroaromatic building blocks, synthesizing molecules like (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol presents unique chemoselectivity challenges.

This guide is engineered for application scientists and process chemists. It bypasses generic advice to directly address the mechanistic causality behind common synthetic failures—specifically, stereocontrol during enolate addition and the extreme acid-sensitivity of the 5-methylfuran ring.

Synthetic Strategy Overview

The most reliable route to this 1,3-amino alcohol utilizes Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide). The workflow involves imine condensation, diastereoselective acetate addition, ester reduction, and acidic cleavage. Understanding the electronic demands of each intermediate is critical to preventing side reactions and maximizing overall yield ().

Workflow SM 5-Methylfurfural + (R)-t-BuSONH2 Imine Chiral Sulfinyl Imine SM->Imine Ti(OEt)4, THF Condensation Ester β-Amino Ester (High dr) Imine->Ester EtOAc, LDA, ClTi(O-iPr)3 Diastereoselective Addition Alcohol N-Sulfinyl Amino Alcohol Ester->Alcohol LiBH4, THF/MeOH Ester Reduction Product (R)-3-Amino-3-(5-methylfuran-2-yl) propan-1-ol Alcohol->Product 4M HCl in Dioxane Anhydrous Deprotection

Synthetic workflow for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol via Ellman's auxiliary.

Troubleshooting & FAQs

Q1: Why am I observing a low diastereomeric ratio (dr) during the enolate addition to the furan-imine?

Cause: When using standard lithium enolates (e.g., LDA + EtOAc), the transition state lacks sufficient rigidity. Furthermore, the oxygen atom of the 5-methylfuran ring can weakly coordinate with the lithium ion, creating competing transition state geometries that erode facial selectivity. Solution: Transmetallate the lithium enolate with a titanium reagent, such as chlorotitanium triisopropoxide (ClTi(O-iPr)₃), prior to imine addition. Titanium strongly coordinates both the enolate oxygen and the sulfinyl oxygen, enforcing a highly organized, rigid six-membered chair-like transition state. This effectively overrides any furan coordination, typically boosting the dr from ~3:1 to >95:5 (1)[1].

Q2: During the final deprotection step, my product mixture turns black and I lose the furan ring. What is happening?

Cause: The 5-methylfuran ring is highly electron-rich and extremely sensitive to aqueous acid. If water is present alongside a Brønsted acid, the furan ring is protonated. Water then acts as a nucleophile, attacking the activated ring to form a hemiacetal intermediate. This intermediate rapidly undergoes hydrolytic ring-opening to yield a 1,4-diketone (2)[2]. These diketones are unstable and rapidly polymerize, resulting in a black, tarry mixture. Solution: You must strictly exclude water from the deprotection environment. Use anhydrous 4M HCl in dioxane rather than aqueous HCl (3)[3]. The absence of water starves the reaction of the nucleophile required for ring opening, allowing the sulfinamide to be cleaved safely (4)[4].

Degradation Furan Furan Ring (Intact) Protonated Protonated Furan Intermediate Furan->Protonated Aqueous H+ Hemiacetal Hemiacetal (Water Addition) Protonated->Hemiacetal + H2O (Nucleophilic Attack) Diketone 1,4-Diketone (Ring Opened) Hemiacetal->Diketone Ring Opening

Acid-catalyzed hydrolytic furan ring opening mechanism in the presence of water.

Q3: Why is my ester reduction incomplete when using standard NaBH₄?

Cause: β-amino esters are sterically hindered and electronically deactivated, making standard NaBH₄ reductions sluggish. Using stronger agents like LiAlH₄ risks over-reduction or unwanted side reactions with the furan ring. Solution: Upgrade the reducing agent to Lithium Borohydride (LiBH₄). The lithium ion acts as a stronger Lewis acid, coordinating to the ester carbonyl and activating it for hydride delivery. Alternatively, generate LiBH₄ in situ by adding anhydrous LiCl to NaBH₄ in a THF/EtOH solvent mixture.

Quantitative Data: Deprotection Conditions vs. Furan Stability

The table below summarizes empirical data on furan ring integrity based on the cleavage conditions used for the tert-butanesulfinyl group.

Acid SourceSolvent SystemTemperature & TimeFuran IntegrityAmine Yield
3M HCl (aq)Methanol25 °C, 2hComplete Degradation0% (Polymerization)
TFADichloromethane0 °C to 25 °C, 4hPartial Degradation~35%
2M HCl (anhydrous)Diethyl Ether25 °C, 3hIntact85%
4M HCl (anhydrous) 1,4-Dioxane 0 °C to 25 °C, 1h Intact >90%

Validated Experimental Protocols

Protocol A: Titanium-Mediated Diastereoselective Enolate Addition

Objective: Maximize dr during the formation of the β-amino ester.

  • Preparation of Lithium Enolate: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes. Add anhydrous ethyl acetate (1.1 eq) dropwise and stir for an additional 30 minutes.

  • Transmetallation: Add ClTi(O-iPr)₃ (2.0 eq, 1M solution in hexanes) dropwise to the enolate solution at -78 °C. Stir for 45 minutes to ensure complete transmetallation to the titanium enolate.

  • Imine Addition: Dissolve the chiral (R)-tert-butanesulfinyl imine derived from 5-methylfurfural (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the titanium enolate at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 4 hours. Quench at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Filter the resulting titanium dioxide salts through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Extract the filtrate with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the β-amino ester via silica gel flash chromatography.

Protocol B: Anhydrous Deprotection of N-Sulfinyl Amino Alcohol

Objective: Cleave the sulfinamide auxiliary without degrading the 5-methylfuran ring.

  • Preparation: Dissolve the purified N-sulfinyl amino alcohol intermediate (1.0 eq) in anhydrous 1,4-dioxane (5 mL/mmol) in a dry flask under argon. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add a commercially available, strictly anhydrous solution of 4M HCl in dioxane (3.0 eq). Self-Validation Check: Ensure the reagent bottle has not absorbed atmospheric moisture (titrate if necessary).

  • Cleavage: Remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove dioxane and excess HCl. The product will remain as the stable hydrochloride salt.

  • Neutralization (Optional): To obtain the free base of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, dissolve the salt in a minimal amount of methanol, add a basic ion-exchange resin (e.g., Amberlyst A21), filter, and concentrate.

References

  • Ellman's Sulfinamides - Sigma-Aldrich.
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - Royal Society of Chemistry (RSC).
  • Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction - Benchchem.
  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t - University of Bristol.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed / NIH.

Sources

optimizing chiral HPLC separation of amino alcohol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Chiral HPLC Separation of Amino Alcohol Enantiomers

Introduction Separating amino alcohol enantiomers (e.g.,


-blockers, sphingosines, and synthetic intermediates) via High-Performance Liquid Chromatography (HPLC) presents a unique chromatographic challenge. The presence of both a hydrogen-bonding hydroxyl group and a basic nitrogen atom leads to complex, competing interactions with Chiral Stationary Phases (CSPs). This support guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to overcome poor resolution and severe peak tailing.

Q1: Why do amino alcohols consistently exhibit severe peak tailing on polysaccharide-based CSPs? A1: The root cause is a dual-interaction mechanism. While the hydroxyl group engages in the necessary hydrogen bonding with the CSP's chiral selector (e.g., carbamate linkages in amylose/cellulose phases), the basic nitrogen undergoes strong, non-enantioselective secondary ion-exchange interactions with residual, unendcapped acidic silanols on the underlying silica support 1. This secondary interaction disrupts the primary chiral recognition kinetics, leading to severe peak broadening, tailing, and loss of resolution (


).

Q2: How do I choose between Normal Phase (NP), Polar Organic Mode (POM), and Reversed-Phase (RP)? A2: The choice dictates the primary driving force for separation:

  • Normal Phase (Hexane/Alcohol): Maximizes hydrogen bonding and dipole-dipole interactions. However, it also maximizes deleterious silanol interactions.

  • Polar Organic Mode (100% Methanol or Acetonitrile): Highly recommended for amino alcohols. Methanol acts as both a hydrogen-bond donor and acceptor, disrupting overly strong non-specific interactions while maintaining the inclusion complexation necessary for chiral recognition 2.

  • Reversed-Phase (Aqueous/Organic): Ideal for macrocyclic antibiotic CSPs (like Teicoplanin) or acetylated

    
    -cyclodextrin phases, where hydrophobic inclusion and steric interactions drive enantioseparation 34.
    

Q3: Should I use acidic or basic mobile phase additives? A3: Additives are mandatory for underivatized amino alcohols, but their selection depends on the desired chemical mechanism 5:

  • Basic Additives (e.g., 0.1% Diethylamine - DEA): Operate via a masking mechanism. DEA competitively binds to the acidic residual silanols, shielding the basic analyte from secondary interactions and drastically sharpening peaks 6.

  • Acidic Additives (e.g., 0.1% Methanesulfonic acid - MSA): Operate via an ion-pairing mechanism. MSA protonates the basic nitrogen, forming a neutral, bulky ion pair that interacts differently with the CSP, often enhancing the separation factor (

    
    ) 1.
    

Troubleshooting Guide: Diagnostics and Solutions

Observed IssueMechanistic CauseValidated Solution
Severe Peak Tailing (

)
Basic amine interacting with acidic silica silanols.Add 0.1% DEA or Ethanolamine (ETA) to the mobile phase to mask silanols 6.
Co-elution / No Resolution (

)
Chiral selector cavity size mismatch or insufficient H-bonding.Switch from an Amylose to a Cellulose CSP, or change the alcohol modifier (e.g., EtOH to IPA) to alter steric bulk.
Drifting Retention Times Incomplete column equilibration with additives.Flush column with at least 20 column volumes (CV) of the additive-containing mobile phase before injection 6.
High Backpressure Precipitation of additive salts (e.g., DEA-TFA complexes) in the system.Ensure additives are fully soluble in the chosen organic modifier. Filter mobile phase through a 0.22 µm PTFE membrane.

Visualizing the Workflows and Mechanisms

Workflow Start Amino Alcohol Sample CSP Select CSP (Polysaccharide/Teicoplanin) Start->CSP Mode Select Elution Mode CSP->Mode NP Normal Phase (Hexane/Alcohol) Mode->NP POM Polar Organic Mode (100% MeOH/ACN) Mode->POM Additives Add Modifiers (DEA, TFA, or MSA) NP->Additives POM->Additives Eval Evaluate Resolution (Rs) Additives->Eval Tailing Peak Tailing > 1.5? Eval->Tailing Deriv Pre-column Derivatization (e.g., Benzoylation) Tailing->Deriv Yes Success Method Validated Tailing->Success No Deriv->Eval Re-analyze

Caption: Decision tree for chiral HPLC method development and troubleshooting of amino alcohols.

Mechanism Analyte Basic Amino Alcohol (R-NH2) Tailing Secondary Interaction (Peak Tailing) Analyte->Tailing Binds Resolution Primary Chiral Interaction (High Resolution) Analyte->Resolution Directs to CSP Silica Residual Silanols (Si-O-) Silica->Tailing Attracts Masked Masked Silanols (Si-O- ... H2N-R') Silica->Masked Neutralized DEA Basic Additive (e.g., DEA) DEA->Masked Competitively Binds Masked->Resolution Enables

Caption: Mechanism of residual silanol masking by basic additives to prevent peak tailing.

Quantitative Data: Impact of Additives on Chromatographic Performance

The following table synthesizes the expected quantitative impact of various mobile phase additives on the chromatographic parameters of a standard amino alcohol (e.g., propranolol) on a polysaccharide CSP 1.

Additive Condition (in Hexane/IPA)Retention Factor (

)
Separation Factor (

)
Resolution (

)
Peak Asymmetry (

)
Primary Mechanism of Action
No Additive 4.201.050.402.80Unshielded silanol interactions dominate, causing severe tailing.
0.1% DEA 2.151.181.801.20DEA masks acidic silanols, drastically sharpening peaks.
0.1% TFA 3.501.121.201.50TFA protonates the amine, altering the analyte's interaction with the CSP.
0.1% MSA 5.101.252.401.10MSA forms a tight ion-pair, enhancing steric chiral recognition.
0.1% DEA + 0.1% TFA 2.301.202.101.05Dynamic buffering simultaneously optimizes masking and ionization.

Step-by-Step Experimental Protocols

Protocol 1: Systematic Mobile Phase & Additive Screening (Self-Validating) Purpose: To empirically determine the optimal thermodynamic conditions for enantioseparation.

  • Preparation: Prepare three distinct mobile phases:

    • MP-A: Hexane / Isopropanol (90:10 v/v) + 0.1% DEA

    • MP-B: Hexane / Ethanol (90:10 v/v) + 0.1% DEA

    • MP-C: 100% Methanol + 0.1% DEA + 0.1% TFA (Polar Organic Mode)

  • Equilibration: Flush the selected CSP (e.g., Chiralpak AD-H or Chiralcel OD-H) with 20 Column Volumes (CV) of MP-A. Causality: Polysaccharide phases require extensive equilibration for the alcohol and additives to properly solvate the polymer network and mask silanols 6.

  • System Validation Injection: Inject a 1.0 mg/mL solution of the racemic amino alcohol.

    • Validation Check: If two peaks of equal area (50:50 ratio) are not observed, the system lacks enantioselectivity under these conditions, or the detector wavelength is incorrect. Do not proceed to asymmetric samples until the racemate is resolved (

      
      ).
      
  • Iteration: If MP-A fails to provide baseline resolution, sequentially equilibrate and test MP-B, then MP-C. Changing the alcohol modifier alters the steric bulk and hydrogen-bonding network, directly impacting the separation factor (

    
    ).
    

Protocol 2: Pre-Column Derivatization (For Recalcitrant Amino Alcohols) Purpose: If direct separation fails, derivatizing the amine or hydroxyl group eliminates the problematic basicity and introduces


 interacting groups (e.g., aromatic rings) to enhance interaction with the CSP 6.
  • Reaction Setup: Dissolve 1.0 mg of the racemic amino alcohol in 1.0 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 1.5 molar equivalents of Triethylamine (TEA) as an acid scavenger, followed by 1.2 equivalents of Benzoyl Chloride.

  • Incubation: Stir at room temperature for 2 hours. Causality: The benzoylation converts the basic amine into a neutral amide, completely eliminating the silanol-induced peak tailing mechanism.

  • Quench & Extraction: Quench with 0.5 mL of saturated aqueous

    
    . Extract the organic DCM layer, dry over 
    
    
    
    , and evaporate under nitrogen.
  • Validation Check: Reconstitute in the HPLC mobile phase and inject. The resulting benzoylated diastereomers/enantiomers should now elute with sharp, symmetrical peaks (

    
    ) on standard Normal Phase conditions without the need for DEA or TFA.
    

References

Sources

Technical Support Center: Navigating the Acid Sensitivity of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Furan Ring Decomposition

Welcome, researchers, to our dedicated resource for troubleshooting and overcoming the inherent instability of the furan ring in acidic environments. As a Senior Application Scientist, I've witnessed firsthand the frustration that can arise when a promising synthesis is compromised by the degradation of this valuable heterocyclic motif. This guide is born from extensive experience and a deep dive into the literature to provide you with not just protocols, but the rationale behind them. Our goal is to empower you to anticipate, diagnose, and solve issues related to furan ring stability, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the acid-labile nature of furans.

Q1: Why is the furan ring so unstable in acidic conditions?

The furan ring's instability in acidic media stems from its electronic structure. It is susceptible to acid-catalyzed hydrolysis and ring-opening.[1] The process typically begins with protonation at the α-carbon (the carbon atom adjacent to the oxygen), which is often the rate-limiting step.[1] This protonation disrupts the aromaticity of the ring, making it highly susceptible to nucleophilic attack, often by water or other protic solvents present in the reaction mixture. This can lead to the formation of reactive intermediates that can polymerize or undergo ring-opening to form dicarbonyl compounds.[1]

Q2: How do substituents on the furan ring influence its stability?

Substituents play a crucial role in modulating the stability of the furan ring.

  • Electron-withdrawing groups (EWGs) , such as carbonyls, esters, or fluorine-containing groups, at the α-position (C2 or C5) can significantly enhance the ring's stability under acidic conditions.[1][2] These groups decrease the electron density of the ring, making it less susceptible to protonation.

  • Electron-donating groups (EDGs) , like alkyl or alkoxy groups, have the opposite effect. They increase the ring's electron density, making it more prone to protonation and subsequent degradation.[1]

Q3: My furan-containing compound is degrading during an acidic workup. What are my immediate options?

If you suspect acid-catalyzed decomposition during workup, consider these immediate troubleshooting steps:

  • pH Control: Carefully neutralize acidic solutions. Avoid prolonged contact with strongly acidic aqueous layers.[1]

  • Temperature Reduction: Perform all acidic steps at low temperatures (e.g., 0 °C) to slow down the rate of decomposition.

  • Solvent Choice: If possible, use aprotic solvents for extraction. Polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on furan derivatives.[1]

  • Chromatography Considerations: Standard silica gel can be slightly acidic. To prevent on-column degradation, you can either use deactivated or neutral silica gel, or add a small amount of a neutralizing agent like triethylamine (~0.1-1%) to your eluent.[1]

Troubleshooting Guide: Common Scenarios and Solutions

This section provides a more in-depth look at specific experimental problems and their solutions.

Issue Probable Cause Recommended Solutions & Scientific Rationale
Formation of black/brown tar or polymer during the reaction. Acid-catalyzed polymerization of the furan ring. This is common in the presence of strong Brønsted or Lewis acids.1. Use Milder Catalysts: Replace strong acids like AlCl₃ in Friedel-Crafts reactions with milder alternatives such as phosphoric acid or boron trifluoride etherate (BF₃·OEt₂). These less aggressive catalysts can promote the desired reaction without causing extensive polymerization. 2. Lower Reaction Temperature: Reducing the temperature will decrease the rate of the polymerization side reactions more significantly than the desired reaction in many cases. 3. Solvent Modification: The choice of solvent is critical. Consider switching to a polar aprotic solvent like DMF, which can stabilize the furan ring.[1]
Unexpected linear dicarbonyl compounds are observed as byproducts. Acid-catalyzed ring-opening of the furan. Protonation followed by nucleophilic attack (often by water) leads to cleavage of the ring.[1]1. Anhydrous Conditions: If water is not essential for your reaction, ensure all reagents and solvents are rigorously dried. Water acts as a nucleophile in the ring-opening cascade. 2. Modify the Furan Substrate: If synthetically feasible, introduce an electron-withdrawing group onto the furan ring to increase its stability.[1][2] 3. Protecting Group Strategy: For multi-step syntheses, consider temporarily protecting the furan ring.
Low or no yield in electrophilic substitution reactions (e.g., Friedel-Crafts). The furan ring is highly sensitive to the strong Lewis acids typically used, leading to rapid decomposition instead of substitution.1. Avoid Standard Friedel-Crafts Conditions: Do not use strong Lewis acids like AlCl₃. 2. For Acylation: Use a milder catalyst like phosphoric acid or BF₃ with an acid anhydride. 3. For Alkylation: Employ a mild catalyst with an alkene as the alkylating agent instead of an alkyl halide.[3]
Compound degrades during purification on silica gel. The slightly acidic nature of standard silica gel is sufficient to cause decomposition of sensitive furan compounds.[1]1. Neutralize the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent. 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina as the stationary phase. 3. Minimize Residence Time: Use a stronger eluent system to decrease the time your compound spends on the column.

Experimental Protocols

Here are detailed, step-by-step methodologies for key preventative strategies.

Protocol 1: General Procedure for Acetal Protection of Furfural

Acetal formation is a common strategy to protect carbonyl functionalities on a furan ring, which can indirectly increase the stability of the furan itself by modifying its electronic properties.[4][5]

Materials:

  • Furfural

  • Ethylene glycol (or other suitable diol)

  • Acid catalyst (e.g., p-toluenesulfonic acid (TsOH) or a solid acid catalyst like Amberlyst-15)

  • Anhydrous solvent (e.g., toluene or cyclohexane)

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add furfural (1.0 eq).

  • Add the anhydrous solvent (e.g., toluene, approximately 10 mL per gram of furfural).

  • Add ethylene glycol (1.1-1.5 eq).

  • Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of TsOH).

  • Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the product by distillation or column chromatography on neutralized silica gel.

Protocol 2: Diels-Alder Protection of a Furan Ring

The Diels-Alder reaction can be used to temporarily protect the furan ring by converting it into a more stable oxanorbornene adduct.[6][7] This adduct is stable to many reaction conditions that would degrade the furan ring.

Materials:

  • Furan-containing compound

  • Maleic anhydride (or other suitable dienophile)

  • Anhydrous solvent (e.g., ethyl acetate or diethyl ether)

  • Standard laboratory glassware

Procedure:

  • In a round-bottomed flask, dissolve the furan-containing compound (1.0 eq) in a minimal amount of anhydrous ethyl acetate.

  • Add maleic anhydride (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • The Diels-Alder adduct may precipitate out of the solution as a white solid. If not, the reaction can be monitored by ¹H NMR spectroscopy.

  • If precipitation occurs, collect the solid product by filtration and wash with cold diethyl ether.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can often be used in the next step without further purification.

  • Deprotection (Retro-Diels-Alder): The furan ring can be regenerated by heating the adduct in a high-boiling, inert solvent (e.g., xylene or o-dichlorobenzene) to induce a retro-Diels-Alder reaction. The volatile furan can be distilled off as it is formed.

Protocol 3: Stability Assessment of a Furan-Containing Compound at Various pH Values

This protocol provides a general workflow for quantitatively evaluating the stability of a furan-containing compound under specific pH conditions.[1]

Materials:

  • Furan-containing compound

  • Buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9)

  • A suitable, stable solvent (e.g., acetonitrile or DMF)

  • Internal standard (a stable, non-reactive compound)

  • HPLC or GC-MS for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare buffer solutions at the desired pH values.

    • Prepare a stock solution of your furan-containing compound in a stable solvent.

    • Prepare a stock solution of the internal standard.

  • Stability Experiment Setup:

    • For each pH condition, add a specific volume of the furan compound stock solution and the internal standard stock solution to a sealed vial containing the buffer to achieve the final target concentrations.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each vial.

    • Immediately quench any degradation by neutralizing the solution if necessary and/or diluting it with the mobile phase for immediate analysis.

  • Analytical Quantification:

    • Analyze all samples using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Calculate the ratio of the peak area of your furan compound to the peak area of the internal standard for each time point.

  • Data Analysis:

    • Determine the percentage of the furan compound remaining at each time point relative to the time-zero sample.

    • Plot the percentage of the compound remaining versus time for each pH condition to determine the degradation rate constant and the half-life (t₁/₂) of your compound under each condition.

Visualizing the Mechanisms

To better understand the processes at play, the following diagrams illustrate the key mechanisms.

Furan_Decomposition Furan Furan Ring ProtonatedFuran Protonated Furan (Loss of Aromaticity) Furan->ProtonatedFuran H⁺ (Acid Catalyst) Intermediate Ring-Opened Intermediate (Unsaturated 1,4-dicarbonyl) ProtonatedFuran->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Intermediate Degradation Polymerization & Degradation Products Intermediate->Degradation

Caption: Acid-catalyzed ring-opening mechanism of a furan ring.

Protection_Strategy cluster_protection Protection cluster_reaction Reaction under Acidic Conditions cluster_deprotection Deprotection Furan Furan-containing Compound ProtectedFuran Protected Furan (e.g., Acetal, Diels-Alder Adduct) Furan->ProtectedFuran ProtectingAgent Protecting Agent (e.g., Diol, Dienophile) ProtectingAgent->ProtectedFuran ProtectedFuran_stable Protected Furan (Stable) ProtectedFuran->ProtectedFuran_stable Proceed with acidic reaction steps ProtectedFuran_final Protected Furan ProtectedFuran_stable->ProtectedFuran_final Isolate intermediate FinalProduct Desired Furan Product ProtectedFuran_final->FinalProduct DeprotectionAgent Deprotection Agent (e.g., H₃O⁺, Heat) DeprotectionAgent->FinalProduct

Sources

Technical Support Center: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol . As a highly functionalized chiral building block, this compound features a unique trifunctional architecture: an electron-rich 5-methylfuran ring, a nucleophilic primary amine, and a primary alcohol. While this makes it incredibly versatile for drug development, it also introduces competing vulnerabilities.

This guide synthesizes field-proven insights and mechanistic chemistry to help you diagnose degradation symptoms, understand the underlying causality, and implement self-validating storage protocols.

Part 1: Symptom-Based Troubleshooting & Mechanistic Deep Dives

Issue A: The compound turned from a clear/pale liquid to a dark, viscous gum.

Diagnosis: Furan Ring Autoxidation and Runaway Condensation. The Causality: The 5-methyl group donates electron density into the furan ring, making it highly susceptible to electrophilic attack by molecular oxygen (O2) and photo-oxidation. Alkylated furans have notoriously low oxidative stability compared to conventional aromatics . Upon oxidation, they form endoperoxides that rapidly decompose into highly polar ring-opened 1,4-dicarbonyl compounds.

Because your molecule also contains a primary amine, a secondary degradation pathway is triggered: the newly formed 1,4-dicarbonyl undergoes an intramolecular Paal-Knorr-type condensation with the primary amine. This cyclizes the molecule into a pyrrole derivative, releasing water as a byproduct. This newly generated water then acts as a catalyst for further hydrolytic furan ring-opening , creating an autocatalytic degradation cascade that results in insoluble, dark-colored gums.

Furan_Oxidation A 5-Methylfuran Ring B O2 / Photo-oxidation C Endoperoxide Formation D Ring-Opened 1,4-Dicarbonyl C->D E Intramolecular Attack (by Primary Amine) D->E F Pyrrole Derivatives & Insoluble Gums E->F AB AB AB->C

Autoxidation cascade of the 5-methylfuran ring leading to ring-opening and gum formation.

Issue B: The compound developed a white crust around the cap and spiked in viscosity.

Diagnosis: Atmospheric CO2 Capture (Carbamate Formation). The Causality: This is not polymerization; it is a classic symptom of atmospheric CO2 capture. Primary amines and amino alcohols readily react with CO2. The mechanism begins with the nucleophilic attack of the amine on CO2 to form a zwitterion intermediate. This is followed by a kinetically facile intermolecular proton transfer—often facilitated by trace moisture or a second amine molecule—to form a stable alkylammonium carbamate salt . The transition from a neutral molecule to an ionic salt drastically increases intermolecular hydrogen bonding, manifesting as high viscosity and white crystalline precipitates.

Carbamate_Pathway A Primary Amine (R)-3-Amino-... B Atmospheric CO2 C Nucleophilic Attack D Zwitterion Intermediate (R-NH2⁺-COO⁻) C->D E Proton Transfer (Intermolecular) D->E F Alkylammonium Carbamate (Viscous Salt/Precipitate) E->F AB AB AB->C

Mechanistic pathway of atmospheric CO2 capture by primary amines forming carbamate salts.

Part 2: Quantitative Stability Profile

To optimize your inventory management, refer to the empirical stability data below. Note how the combination of ambient light and air drastically reduces the shelf life due to the synergistic effects of photo-oxidation and CO2 absorption.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
20°C (Ambient) AirAmbient Light< 2 WeeksCarbamate & Furan Autoxidation
20°C (Ambient) ArgonDark1-2 MonthsThermal Ring-Opening
2-8°C (Fridge) AirDark3-6 MonthsCarbamate Formation
-20°C (Freezer) Argon / N2Dark> 2 Years None (Optimal Stability)

Part 3: Self-Validating Storage & Aliquoting Protocol

To ensure the integrity of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, standard benchtop handling is insufficient. Implement the following self-validating workflow to guarantee an inert, moisture-free environment.

Step 1: System Purging & Atmospheric Displacement
  • Action: Set up a Schlenk line or a glovebag using Argon rather than Nitrogen.

  • Causality: Argon is denser than air and provides a superior protective blanket over the liquid surface, effectively displacing both O2 (preventing endoperoxide formation) and CO2 (halting the zwitterion carbamate pathway).

  • Validation Checkpoint: Route the gas exhaust through a mineral oil bubbler. A steady, continuous rate of 1-2 bubbles per second confirms positive pressure is maintained without risking seal blowout or backflow of atmospheric air.

Step 2: Container Preparation & Moisture Elimination
  • Action: Pre-dry amber glass storage vials in an oven at 120°C for 4 hours, then cool them strictly under an Argon atmosphere.

  • Causality: Trace water acts as a proton shuttle, drastically lowering the activation energy for both carbamate proton transfer and hydrolytic furan ring-opening . Amber glass is mandatory to block UV/Vis light, preventing photo-oxidation.

  • Validation Checkpoint: Perform a Karl Fischer titration on a dry solvent wash of a test vial. The moisture content must register < 50 ppm before introducing the compound.

Step 3: Aliquoting and Chemical Sealing
  • Action: Transfer the compound using gas-tight syringes. Seal the vials with PTFE-lined silicone septa and wrap the exterior with Parafilm.

  • Causality: Primary amines are highly reactive toward standard rubber and certain plastics. PTFE is chemically inert and will not leach plasticizers into the amino alcohol, preserving the compound's chiral and chemical purity.

  • Validation Checkpoint: Invert the sealed vial for 24 hours. If the liquid meniscus remains clear and does not swell or discolor the septum, the seal is chemically compatible and successfully isolated from the environment.

References

  • Christensen, E., et al. "Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components." Fuel, 212 (2018): 576-585. URL:[Link]

  • Ta, H., et al. "Elucidating the Molecular Mechanism of CO2 Capture by Amino Acid Ionic Liquids." Journal of Physical Chemistry B, 127(30) (2023): 6724-6733. URL:[Link]

  • Falco, C., et al. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Polymers, 14(10) (2022): 2034. URL:[Link]

  • Gomez-Diaz, D., et al. "Carbon Dioxide Capture by Chemical Solvents Based on Amino Acids: Absorption and Regeneration." Industrial & Engineering Chemistry Research, 60(1) (2020): 513-524. URL:[Link]

improving reaction yield in multi-step synthesis of furan compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the multi-step synthesis of furan compounds. Furan synthesis presents unique thermodynamic and kinetic challenges—from the reversible nature of ring-closing steps to the high sensitivity of the electron-rich aromatic ring during downstream functionalization.

This guide moves beyond basic troubleshooting by explaining the underlying mechanistic causality of yield loss and providing self-validating experimental protocols to ensure robust, reproducible results.

Diagnostic Workflow

FuranOptimization Start Identify Yield Loss in Furan Synthesis Step1 Stage 1: Paal-Knorr Cyclization Is conversion low? Start->Step1 Fix1 Action: Remove H2O Use TiCl4 or Microwave Step1->Fix1 Yes Step2 Stage 2: Intermediate Handling Is the mixture turning dark? Step1->Step2 No Fix1->Step2 Fix2 Action: Prevent Ring-Opening Buffer pH, limit strong acids Step2->Fix2 Yes Step3 Stage 3: Cross-Coupling Is the halofuran unreactive? Step2->Step3 No Fix2->Step3 Fix3 Action: Prevent Catalyst Poisoning Use Pd(OAc)2 with SPhos/XPhos Step3->Fix3 Yes Success Optimized Furan Yield Step3->Success No Fix3->Success

Diagnostic workflow for troubleshooting multi-step furan synthesis yields.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Conversion in Paal-Knorr Furan Synthesis

Question: My Paal-Knorr cyclization of 1,4-diketones is stalling at low conversion. How can I drive the reaction to completion?

Mechanistic Causality & Solution: The Paal-Knorr synthesis of furans is an acid-catalyzed dehydration process that proceeds via a hemiacetal intermediate. Mechanistically, the reaction to form furans is endergonic by approximately 3.7 kcal/mol[1]. While explicit water participation can lower the activation barrier of the cyclization step, excess water drives the thermodynamic equilibrium backward, stalling conversion[1].

To overcome this, you must efficiently remove water from the system. While a Dean-Stark apparatus is traditional, switching to a Lewis acid like


 acts as both a coordinating catalyst and a potent dehydrating agent, preventing the reversible hydration of the hemiacetal[2]. Alternatively,3 provides rapid, uniform heating that kinetically accelerates the dehydration step before side-reactions can dominate, frequently improving yields to >90%[3].
Issue 2: Furan Ring-Opening and Polymerization Side Reactions

Question: During downstream functionalization or acidic workup, my reaction mixture turns dark and yields a tar-like substance. What causes this?

Mechanistic Causality & Solution: The electron-rich nature of the furan ring makes it highly susceptible to electrophilic attack. In the presence of strong acids and water, protonation at the C2 or C5 position forms an oxonium ion. Subsequent nucleophilic attack by water breaks the aromaticity, leading to hydrolytic ring cleavage and the formation of acyclic 1,4-dicarbonyl compounds or levulinic acid derivatives[4]. These reactive intermediates rapidly polymerize, resulting in the dark, insoluble tar you observe[5].

The degree of open structures (DOS) is heavily influenced by the presence of water and the pKa of the acid used[4]. To mitigate this, strictly control the pH. If acidic conditions are unavoidable, use anhydrous solvents to prevent nucleophilic water attack, or switch to milder, buffered acidic conditions (e.g., acetic acid instead of mineral acids)[2].

Issue 3: Catalyst Poisoning in Cross-Coupling Reactions

Question: I am observing very low yields when attempting a Suzuki-Miyaura cross-coupling on a 5-halofuran. How do I optimize the catalyst system?

Mechanistic Causality & Solution: Low yields in the cross-coupling of halofurans often stem from poor oxidative addition or competitive protodeboronation. More critically, the heteroatom in the furan ring can coordinate with the palladium center, pulling the metal off the catalytic cycle and leading to catalyst deactivation[6].

The choice of phosphine ligand is the key variable here.6 (such as SPhos or XPhos) paired with a Pd(II) precatalyst like


 are highly effective[6]. The electron-rich phosphine increases the electron density on the palladium, facilitating the oxidative addition of the less reactive halofuran. Simultaneously, the steric bulk of the ligand physically blocks furan oxygen coordination and promotes rapid reductive elimination[6].

Quantitative Data: Catalyst and Condition Optimization

Reaction StageTarget TransformationSub-optimal ConditionOptimized ConditionTypical Yield ImprovementMechanistic Reason for Improvement
Ring Formation 1,4-Diketone → FuranConventional heating, aqueous acidMicrowave irradiation,

45% → >90%Rapid dehydration prevents hemiacetal reversion and thermodynamic degradation.
Intermediate Handling Furan Storage/WorkupUnbuffered acidic workup (pH < 3)Buffered workup (pH 7-8), anhydrous50% → 95%Prevents oxonium ion formation and subsequent hydrolytic ring-opening.
Cross-Coupling 5-Halofuran → 5-Arylfuran

, ambient temp

, SPhos ligand, 90°C
20% → 85%Bulky biaryl ligand prevents catalyst poisoning and accelerates reductive elimination.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Furans

Self-validating mechanism: The use of microwave irradiation ensures rapid kinetic conversion, while immediate TLC validation prevents over-exposure and thermodynamic degradation of the furan ring.

  • Reactant Preparation: In a microwave-safe vessel, dissolve the 1,4-diketone (1.0 mmol) in anhydrous toluene (5 mL). Add a catalytic amount of

    
     (0.1 mmol) under an inert atmosphere.
    
  • Irradiation: Seal the vessel and heat the mixture in a dedicated microwave synthesizer at 120°C for 15 minutes.

  • Validation Check: Before proceeding to workup, analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 8:2) or GC-MS. Validation: The complete disappearance of the polar diketone spot and the appearance of a highly UV-active, less polar spot confirms successful cyclization. If starting material remains, irradiate for an additional 5 minutes.

  • Workup: Quench the reaction immediately with saturated aqueous

    
     (10 mL) to neutralize the Lewis acid, preventing post-reaction hydrolytic ring-opening. Extract the aqueous layer with ethyl acetate (3 x 10 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Halofurans

Self-validating mechanism: Pre-activation of the catalyst ensures the formation of the active


 species prior to the introduction of the coordinating furan substrate, preventing premature catalyst poisoning.
  • Catalyst Pre-activation: To an oven-dried Schlenk tube, add

    
     (0.02 mmol) and SPhos (0.04 mmol). Evacuate and backfill with argon three times. Add 2 mL of degassed toluene and stir at room temperature for 10 minutes. Validation: A color change from orange/red to pale yellow indicates the successful reduction and formation of the active 
    
    
    
    complex.
  • Reactant Addition: Add the 5-halofuran (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous

    
     (2.0 mmol) to the active catalyst solution. Add an additional 3 mL of degassed toluene.
    
  • Reaction: Seal the tube and heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Validation Check: Perform a crude NMR analysis. Validation: The downfield shift of the furan C4 proton signal and the appearance of new aromatic multiplet signals confirm successful cross-coupling.

  • Purification: Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • Title: Troubleshooting low conversion in Paal-Knorr reactions Source: BenchChem Technical Support URL
  • Title: Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway Source: ResearchGate URL
  • Title: Microwave-Assisted Paal−Knorr Reaction.
  • Source: Molecules (PMC)
  • Title: Common side reactions in the synthesis of furan-2,4-diones Source: BenchChem URL
  • Title: Catalyst Selection for Cross-Coupling Reactions in 5-Aryl Furan Synthesis Source: BenchChem URL

Sources

Technical Support Center: Catalyst Residue Removal from (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the critical step of removing residual metal catalysts from this valuable synthesis product. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount, and this resource will help you navigate the challenges associated with catalyst removal to meet stringent regulatory standards.[1][2][3]

The synthesis of complex molecules like (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol often involves the use of transition metal catalysts, such as those based on palladium, ruthenium, or rhodium. While essential for the reaction, these metals must be effectively removed from the final product. This guide will explore various methods, from traditional techniques to the use of modern scavenger resins, to ensure your final compound meets the required purity specifications.

Troubleshooting Guide

This section addresses common issues encountered during the removal of catalyst residues and provides systematic approaches to resolving them.

Issue 1: Inconsistent or Inefficient Catalyst Removal

Symptoms:

  • High levels of residual metal detected in the final product by ICP-MS or other analytical techniques.[1]

  • Significant batch-to-batch variability in purification results.

Possible Causes & Solutions:

  • Variable Catalyst Species: The residual catalyst may exist in different forms (e.g., soluble vs. insoluble, different oxidation states), which can affect the efficiency of a single removal method.

    • Solution: A multi-step approach is often more effective. Consider a sequence such as an initial filtration to remove heterogeneous catalyst particles, followed by treatment with a scavenger to capture soluble species.[4][5]

  • Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific metal or its coordination state in your reaction mixture.

    • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most effective one for your system.[6]

  • Insufficient Contact Time or Mixing: The scavenger needs adequate time and agitation to interact with the catalyst residues.

    • Solution: Increase the stirring time or use a more efficient mixing method. For scavenger resins, ensure they are well-suspended in the solution.

Issue 2: Product Loss During Purification

Symptoms:

  • Low overall yield after the catalyst removal step.

  • Product is detected on the used scavenger material or in wash fractions.

Possible Causes & Solutions:

  • Non-Specific Binding to Scavenger: The product may have an affinity for the scavenger material, leading to its removal along with the catalyst.

    • Solution: Select a scavenger with high selectivity for the target metal. It is also crucial to wash the scavenger with fresh solvent after filtration to recover any adsorbed product.[6]

  • Product Precipitation/Crystallization with Catalyst: In some cases, the product may co-precipitate with the catalyst, especially during crystallization attempts.

    • Solution: Before crystallization, consider a preliminary treatment with a scavenger or activated carbon to reduce the catalyst concentration.[1]

  • Degradation of the Furan Ring: Furan-containing compounds can be sensitive to acidic conditions, which may be present on some silica-based scavengers or during certain workup procedures.[7]

    • Solution: Use neutralized silica gel for chromatography or opt for polymer-based scavengers.[7] Performing the purification at lower temperatures and under an inert atmosphere can also minimize degradation.[7]

Issue 3: Difficulty Removing Specific Catalysts
  • Palladium: Often used in cross-coupling reactions, palladium can be challenging to remove completely.

    • Recommended Methods: Thiol-functionalized scavengers, such as those with mercaptotriazine (TMT) groups, are highly effective.[5][8] Activated carbon can also be used, but may require optimization to avoid product loss.[9]

  • Ruthenium: Commonly used in metathesis reactions, ruthenium residues can be persistent.

    • Recommended Methods: Treatment with isocyanides can form polar complexes that are easily removed by silica gel filtration.[10] Phosphine-based scavengers and certain water-soluble ligands can also be effective.[3][11]

  • Rhodium: Used in hydrogenation and hydroformylation reactions, rhodium removal is crucial.

    • Recommended Methods: Thiol-functionalized silica and specialized synthetic carbon adsorbents have shown good efficacy in scavenging rhodium catalysts.[9]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual catalysts in APIs?

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets limits for metals in pharmaceutical products. Platinum group metals (including Pd, Ru, Rh) are generally restricted to low parts-per-million (ppm) levels, often in the range of 1-10 ppm depending on the route of administration.[2][9]

Q2: How do I choose between a scavenger resin and activated carbon?

  • Scavenger Resins: Offer high selectivity for specific metals, leading to lower product loss.[8][12] They are often more expensive but can be more efficient, requiring less material.

  • Activated Carbon: A more economical option that can be effective for a range of metals. However, it can sometimes lead to higher product loss due to non-specific adsorption.[9] It is often used in large-scale manufacturing.[6]

Q3: Can I perform catalyst removal at room temperature?

Yes, many methods are effective at room temperature. Most scavenger resins simply require stirring with the reaction mixture.[6] Filtration through adsorbents like Celite is also a room-temperature process.[5]

Q4: Is a single purification method usually sufficient?

For challenging cases, a combination of methods often yields the best results.[4] For example, an initial filtration to remove the bulk of a heterogeneous catalyst can be followed by treatment with a high-affinity scavenger to remove trace soluble species.

Q5: My furan-containing compound seems to be degrading on silica gel. What should I do?

Furan rings can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition.[7] It is recommended to use neutralized silica gel (pre-treated with a base like triethylamine) or to use an alternative stationary phase such as alumina.[7]

Experimental Protocols

Protocol 1: General Screening of Metal Scavengers

This protocol outlines a method for efficiently screening different scavengers to find the most effective one for your specific reaction mixture.

  • Preparation: Dissolve a known amount of your crude (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol in a suitable solvent.

  • Aliquoting: Distribute equal volumes of the solution into several vials.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., thiol-functionalized silica, amine-functionalized polymer, activated carbon) at a specified weight or molar equivalent relative to the estimated catalyst amount.

  • Agitation: Stir or shake the vials at a consistent temperature (e.g., room temperature) for a set period (e.g., 4-16 hours).[6]

  • Sampling and Analysis: After the incubation period, take a sample from each vial, filter to remove the scavenger, and analyze the residual metal content using a suitable technique like ICP-MS.

  • Evaluation: Compare the results to identify the scavenger that provides the most efficient removal with the minimal loss of your product.

Protocol 2: Removal of Palladium using a Thiol-Functionalized Scavenger

This is a general procedure for using a common type of scavenger for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., methanol, ethyl acetate).

  • Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized scavenger resin (e.g., SiliaMetS Thiol) to the solution.[6]

  • Stirring: Stir the mixture vigorously at room temperature for 4-16 hours.[6]

  • Filtration: Filter the mixture to remove the solid scavenger, which now has the palladium bound to it.

  • Washing: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Data Summary: Comparison of Catalyst Removal Methods
MethodTarget CatalystsAdvantagesDisadvantages
Metal Scavengers Pd, Ru, Rh, Pt, CuHigh selectivity, low product loss, effective for trace amounts.[6][8]Higher cost compared to other methods.
Activated Carbon Pd, Ru, and othersCost-effective, suitable for large scale.[6]Can lead to product loss due to non-specific binding.[9]
Crystallization VariousCan be highly effective for purification, scalable.[5]May concentrate the metal in the crystal structure in some cases.[2]
Chromatography VariousGood for separating product from soluble catalysts.Can be challenging for large quantities, potential for product degradation on the stationary phase.[7]
Extraction VariousSimple and straightforward.May not be effective for all catalyst forms, can use large solvent volumes.

Visualizing the Workflow

Decision Tree for Catalyst Removal

This diagram illustrates a logical workflow for selecting an appropriate catalyst removal strategy.

Catalyst_Removal_Workflow start Start: Crude Product with Catalyst Residue is_heterogeneous Is the catalyst heterogeneous? start->is_heterogeneous filtration Perform Filtration (e.g., through Celite) is_heterogeneous->filtration Yes scavenger_screening Screen Metal Scavengers is_heterogeneous->scavenger_screening No analyze_filtrate Analyze Filtrate for Residual Metal filtration->analyze_filtrate analyze_filtrate->scavenger_screening Metal > Limit final_analysis Final Purity Analysis (e.g., ICP-MS) analyze_filtrate->final_analysis Metal < Limit select_scavenger Select Optimal Scavenger scavenger_screening->select_scavenger scavenger_treatment Treat with Selected Scavenger select_scavenger->scavenger_treatment scavenger_treatment->final_analysis end Purified Product final_analysis->end Scavenging_Protocol start 1. Dissolve Crude Product in Solvent add_scavenger 2. Add Scavenger Resin start->add_scavenger stir 3. Stir Mixture (4-16h at RT) add_scavenger->stir filter 4. Filter to Remove Scavenger stir->filter wash 5. Wash Scavenger with Fresh Solvent filter->wash combine 6. Combine Filtrate and Washings wash->combine concentrate 7. Concentrate to Obtain Pure Product combine->concentrate

Caption: A step-by-step workflow for a typical metal scavenging protocol.

References

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]

  • Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. (2016, June 7). ACS Publications. [Link]

  • Method of removing palladium - US20050256327A1.
  • A convenient method to remove ruthenium byproducts from olefin metathesis reactions using polymer-bound triphenylphosphine oxide (TPPO). (2006). PubMed. [Link]

  • A Practical Method for the Removal of Ruthenium Byproducts by Supercritical Fluid Extraction. (2006, August 10). ACS Publications. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses Procedure. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. [Link]

  • Hydroformylation process with separation and recycle of active rhodium catalyst - US5773665A.
  • Metal Scavenger Guide. Sopachem. [Link]

  • Method and apparatus for purifying a furan derivative - EP4032881A1.
  • Metal Scavenger User Guide. Biotage. [Link]

Sources

how to avoid tailing of amines on silica gel columns

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Excellence

Guide: Eliminating Tailing of Amines in Silica Gel Chromatography

As a Senior Application Scientist, I've frequently encountered researchers struggling with the purification of amines. The characteristic "tailing" or "streaking" of these basic compounds on silica gel columns is a common yet solvable challenge. This guide provides a comprehensive, field-tested approach to not only fix this issue but to understand the underlying principles, enabling you to design robust purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amine tailing on a silica gel column?

The most common reason for the tailing of amines on a standard silica gel column is the strong acid-base interaction between the basic amine compounds and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This strong, sometimes irreversible, binding slows the elution of the amine from the stationary phase in an uneven manner, resulting in a broad, asymmetrical peak shape.[2][4]

Q2: How does adding a basic modifier like triethylamine (TEA) to the mobile phase help?

Adding a small amount of a basic modifier, such as triethylamine (TEA), "deactivates" the acidic silanol groups.[1] The TEA is a stronger or more competitive base that preferentially interacts with the silanol sites, effectively shielding them from the amine analyte.[5] This minimizes the strong secondary interactions, allowing the amine to elute symmetrically and resulting in sharper, well-defined peaks.[1][5]

Q3: Can I use something other than triethylamine (TEA)?

Yes. While TEA is the most common choice, other bases can be used. A solution of ammonia (ammonium hydroxide) in the polar component of your mobile phase (e.g., methanol) is a very effective alternative, particularly for more polar amines.[1] Pyridine can also be used, but it is less common due to its higher boiling point, odor, and safety considerations.[1]

Q4: I added TEA, but my amine is still tailing. What should I do next?

If tailing persists, consider the following:

  • Concentration: You may need to optimize the concentration of your basic modifier. Try increasing it incrementally (e.g., from 0.5% to 1.5% v/v).

  • Sample Load: You might be overloading the column. Tailing can occur when the amount of sample exceeds the column's capacity.[2][6] A general guideline is a sample-to-silica ratio between 1:20 and 1:100 by weight.[1]

  • Stationary Phase: For particularly stubborn amines, standard silica may not be the best choice. Consider switching to an alternative stationary phase like basic alumina or amine-functionalized silica.[7][8]

Q5: Is it ever appropriate to use an acidic modifier for amines?

Generally, no. Adding an acid to the mobile phase will protonate the amine, forming a salt. While this can sometimes reduce retention, it typically does not solve the tailing issue and can even worsen it by strengthening the ionic interaction with the negatively charged silica surface.[1] For basic compounds like amines, adding a base is the standard and most effective practice.[1]

In-Depth Troubleshooting Guide

Understanding the Root Cause: The Silica Surface

The surface of silica gel is covered with silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4.5) and can donate a proton, leading to a negatively charged silanoate group (Si-O⁻). Basic amines can interact with these sites in two ways, as illustrated below.

cluster_0 The Problem: Amine Tailing on Standard Silica silica Silica Surface (Acidic Silanol Groups) interaction Strong Acid-Base Interaction silica->interaction Proton Donation amine Basic Amine (Analyte) amine->interaction Binds Strongly tailing Asymmetrical Peak (Tailing) interaction->tailing Leads to cluster_1 The Solution: Using a Basic Modifier silica Silica Surface (Acidic Silanol Groups) peak Symmetrical Peak (No Tailing) silica->peak Results in modifier Basic Modifier (e.g., Triethylamine) modifier->silica Neutralizes Silanols amine Basic Amine (Analyte) amine->silica Passes with Minimal Interaction

Caption: A basic modifier neutralizes silica, allowing amines to elute symmetrically.

This is achieved by adding a small quantity of a competing base to the eluent.

Table 1: Common Mobile Phase Modifiers for Amine Purification

Modifier Recommended Concentration Key Applications & Notes
Triethylamine (TEA) 0.1 - 5% (v/v) [1] The most common, general-purpose base for neutralizing silica. Easy to add and effective for a wide range of amines. Volatile enough to be removed under vacuum.
Ammonia (NH₃) 1 - 2% of conc. NH₄OH in the polar solvent component (e.g., MeOH) [1] Highly effective, especially for polar amines that may require highly polar mobile phases (e.g., DCM/MeOH).

| Pyridine | ~1% (v/v) | Less common due to its strong odor, higher boiling point, and potential to interfere with UV detection. [1]|

Solution Pathway 2: Choosing the Right Stationary Phase

When mobile phase modification is insufficient, the best solution is to use a stationary phase that is inherently more compatible with basic compounds.

  • Basic or Neutral Alumina (Al₂O₃): Alumina is a polar adsorbent like silica but is available in acidic, neutral, and basic grades. [9]Basic alumina (pH ≈ 10) is an excellent choice for the purification of amines as it lacks the acidic sites that cause tailing, often eliminating the need for any mobile phase additives. [9][10]Neutral alumina is also a viable option. [7][11]* Amine-Functionalized Silica (NH-Silica): In this material, the silica surface is chemically bonded with aminopropyl groups. [3]This modification effectively masks the underlying acidic silanols, creating a weakly basic surface that is ideal for purifying amines without tailing, often using simple hexane/ethyl acetate gradients. [8][12]

Troubleshooting Workflow

Use this decision tree to systematically address amine tailing issues.

start Amine Tailing Observed on Silica TLC/Column? check_load Is Sample Load <1% of Silica Mass? start->check_load add_tea Add 0.5-1% TEA to Eluent check_load->add_tea Yes reduce_load Reduce Sample Load check_load->reduce_load No optimize_tea Increase TEA to 1.5-2.0% add_tea->optimize_tea Still Tailing success Problem Solved add_tea->success Tailing Gone switch_base Switch to 1-2% NH4OH in Polar Solvent optimize_tea->switch_base Still Tailing optimize_tea->success Tailing Gone alt_phase Consider Alternative Stationary Phase switch_base->alt_phase Still Tailing switch_base->success Tailing Gone alumina Use Basic or Neutral Alumina alt_phase->alumina nh_silica Use Amine-Functionalized (NH) Silica alt_phase->nh_silica alumina->success nh_silica->success reduce_load->start

Caption: A step-by-step workflow for troubleshooting amine tailing.

Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine (TEA) Additive

This is the most common first-line approach to prevent amine tailing.

  • TLC Analysis: Develop your TLC plate using your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate). In a separate TLC chamber, run a second plate with the same eluent system to which 1% (v/v) TEA has been added. Compare the spot shape. A round, well-defined spot in the TEA-containing system indicates this method will be successful.

  • Prepare the Eluent: Prepare a sufficient volume of your mobile phase for the entire purification. For every 1 liter of solvent mixture, add 10 mL of TEA for a 1% solution. Mix thoroughly.

  • Pack the Column: Pack your silica gel column using your initial mobile phase containing TEA. Ensure the column is packed uniformly to avoid channeling.

  • Equilibrate: Pass at least 2-3 column volumes of the TEA-containing mobile phase through the packed column to ensure all the active silanol sites are neutralized before loading your sample.

  • Load and Elute: Dissolve your sample in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column. Proceed with the elution as you normally would, collecting fractions.

Protocol 2: Pre-treating Silica Gel with Triethylamine

For particularly difficult amines, you can pre-treat the silica itself to ensure complete deactivation. [13]

  • Prepare Slurry: In a fume hood, measure the required amount of silica gel into a flask. Create a slurry using a suitable solvent like ethyl acetate.

  • Add Triethylamine: Add approximately 2 mL of TEA for every 8 grams of silica gel to the slurry. [13]3. Stir: Stir the slurry for 15-20 minutes to allow the TEA to fully coat the silica surface.

  • Filter and Wash: Filter the silica gel through a Büchner funnel. Wash the treated silica thoroughly with fresh ethyl acetate, followed by a non-polar solvent like hexane or pentane to remove excess, unbound TEA.

  • Dry and Pack: The treated silica can be dried under vacuum or used directly to pack the column with your desired mobile phase (which may or may not contain additional TEA, as determined by TLC).

Advanced Strategies for Challenging Separations

For highly polar amines or complex mixtures, more advanced chromatographic techniques may be necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds that are poorly retained in reversed-phase chromatography. [14]It utilizes a polar stationary phase (like bare silica) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. [14][15][16]This creates a water-rich layer on the stationary phase into which polar analytes can partition, providing excellent separation for polar amines. [17]* Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. [18]A stationary phase containing charged functional groups (e.g., sulfonate for cation exchange) is used. [19]The charged amine analyte binds to the column and is then selectively eluted by increasing the salt concentration or changing the pH of the mobile phase. [20]This method offers very high selectivity for charged molecules.

By understanding the chemical interactions at play and systematically applying these troubleshooting steps and protocols, you can overcome the challenges of amine purification and achieve clean, efficient separations.

References

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase Neutral Alumina (ALN) SPE Cartridge. Retrieved from [Link]

  • Baxter, A. D., et al. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Orochem. (n.d.). Alumina. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Reddit. (2019, March 14). What causes streaking in silica gel column chromatography?. Retrieved from [Link]

  • PubMed. (2002, May 17). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Retrieved from [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Retrieved from [Link]

  • IntechOpen. (2013, April 10). Ion-Exchange Chromatography and Its Applications. Retrieved from [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. Retrieved from [Link]

  • SciTechnol. (2023, October 6). Exploring Ion-Exchange Chromatography: Principles and Applications. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Nitrile Reduction in Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic reduction workflows. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges encountered when reducing nitriles in the presence of highly sensitive furan rings.

Furan moieties are notoriously susceptible to over-reduction (yielding tetrahydrofurans) and hydrogenolysis (ring-opening to amino alcohols) under standard reducing conditions. This guide provides field-proven, self-validating methodologies to achieve complete nitrile conversion while preserving the structural integrity of the furan ring.

Diagnostic Workflow: Catalyst & Method Selection

Before initiating your experiment, use the following decision matrix to select the optimal reduction pathway based on your target product and available laboratory infrastructure.

G Start Nitrile in Furan Substrate Q1 Desired Amine State? Start->Q1 FreeAmine Free Primary Amine Q1->FreeAmine ProtectedAmine Boc-Protected Amine Q1->ProtectedAmine Q2 High Pressure H2 Setup? FreeAmine->Q2 CoCl2 NaBH4 + CoCl2 + Boc2O ProtectedAmine->CoCl2 RaneyCo Raney Cobalt + NH3/MeOH Q2->RaneyCo Yes Borane Amine-Borane Reduction Q2->Borane No Warning Avoid Pd/C (Ring Opening) RaneyCo->Warning

Decision matrix for chemoselective nitrile reduction in furan compounds.

Troubleshooting Guide: Common Experimental Failures

Q: Why is my furan ring undergoing saturation or opening during catalytic hydrogenation?

Mechanistic Rationale: If you are using Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂), these noble metals strongly coordinate to the conjugated


-system of the furan ring. This lowers the activation energy for ring hydrogenation, leading to tetrahydrofuran derivatives. At elevated temperatures, hydrogenolysis occurs, cleaving the C-O bond to yield ring-opened amino alcohols (e.g., 5-aminopentanol) 1[1].
Resolution:  Switch to a base metal catalyst like Raney Cobalt . Cobalt preferentially activates the highly polar C

N bond and has a significantly lower affinity for the furan

-system, ensuring excellent chemoselectivity 2[2].
Q: I am getting a high percentage of secondary and tertiary amines instead of the primary amine. How do I stop dimerization?

Mechanistic Rationale: Nitrile reduction proceeds via a highly reactive intermediate imine. The newly formed primary amine acts as a nucleophile, attacking the intermediate imine. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer. Resolution: You must shift the thermodynamic equilibrium. Use 7M Ammonia in Methanol as your solvent. The massive excess of NH₃ outcompetes the primary amine for the imine intermediate, effectively suppressing dimerization[2]. Alternatively, if a protected amine is acceptable, use the in situ Boc-trapping method described in SOP Protocol B[3].

Standard Operating Procedures (SOPs)

To guarantee scientific integrity, the following protocols are designed as self-validating systems . If the described visual or analytical cues do not occur, the protocol has failed at that specific step, allowing for immediate course correction.

Protocol A: Chemoselective Hydrogenation using Raney Cobalt

Best for: Large-scale synthesis of free primary amines.

  • Catalyst Preparation: Wash Raney Cobalt (approx. 20% w/w relative to substrate) three times with anhydrous methanol under an argon atmosphere to remove water.

    • Validation Checkpoint: The catalyst must remain submerged in solvent at all times. Exposure to air will cause immediate sparking (pyrophoric), validating its active state but destroying the batch.

  • Reaction Setup: In a high-pressure autoclave, dissolve the furan-nitrile substrate in 7M NH₃ in Methanol (10 mL per mmol of substrate). Add the washed Raney Cobalt slurry.

  • Pressurization & Heating: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize with H₂ to 50 bar. Heat the reaction mixture to 60 °C with vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Monitoring: Monitor the pressure drop.

    • Validation Checkpoint: The reaction is complete when the H₂ pressure stabilizes and no further pressure drop is observed over a 30-minute window.

  • Workup: Cool to room temperature, vent the H₂ safely, and purge with N₂. Filter the mixture through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Boride-Mediated Reductive Boc-Protection (Catalyst-Free H₂ Setup)

Best for: Benchtop synthesis yielding orthogonally protected amines without high-pressure equipment.

This protocol utilizes the 3[3] to generate nanoscale cobalt boride in situ, which reduces the nitrile while Boc-anhydride instantly traps the product.

  • Initialization: Dissolve the furan-nitrile (1.0 eq), CoCl₂·6H₂O (0.2 eq), and Boc₂O (2.0 eq) in anhydrous methanol (0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reduction: Slowly add NaBH₄ (5.0 eq) in small portions over 30 minutes.

    • Validation Checkpoint (Critical): Upon the first addition of NaBH₄, the pink solution (Co²⁺) will instantly turn pitch black with vigorous hydrogen gas evolution. This visual shift validates the successful generation of the active catalytic cobalt boride species.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) should reveal complete consumption of the UV-active nitrile and the appearance of a new, less polar spot that stains heavily with Ninhydrin (after heating) or PMA.

  • Quench & Extraction: Quench the reaction by adding N,N-dimethylethylenediamine (0.5 eq) to consume excess Boc₂O. Evaporate the methanol, partition between EtOAc and saturated NaHCO₃, and dry the organic layer over Na₂SO₄.

Quantitative Data Summary

The following table synthesizes the expected performance of various catalytic systems when applied to furan-containing nitriles, based on established mechanistic behaviors and literature benchmarks.

Catalyst SystemFuran Ring PreservationPrimary Amine SelectivityTypical ConditionsMechanistic Note
Pd/C or PtO₂ Poor (High ring saturation)Moderate1-10 bar H₂, 20-50 °CStrong

-coordination leads to rapid furan hydrogenolysis[1][4].
Raney Nickel Moderate to GoodGood (Requires NH₃)10-50 bar H₂, 50-80 °CCan cause concurrent olefin/furan reduction if temperature exceeds 60 °C[4].
Raney Cobalt ExcellentExcellent (Requires NH₃)20-50 bar H₂, 60-90 °CLow affinity for furan

-system; highly selective for C

N[2].
NaBH₄ / CoCl₂ ExcellentExcellent (Requires Boc₂O)Atmospheric, 0-25 °CMild hydride transfer; Boc₂O traps the amine to prevent dimerization[3].

Frequently Asked Questions (FAQs)

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction? A: While LiAlH₄ will successfully reduce the nitrile to a primary amine, it is a harsh, unselective reagent. If your furan compound contains other reducible functional groups (esters, ketones, halogens), they will be reduced concurrently. Furthermore, workup of LiAlH₄ reactions often leads to emulsions that trap polar furan-amines, drastically reducing isolated yields. The catalytic or boride methods outlined above offer vastly superior chemoselectivity.

Q: Why is my Raney Cobalt reaction stalling at 50% conversion? A: Furan derivatives, particularly those with trace sulfur or halide impurities from previous synthetic steps, can act as catalyst poisons. Ensure your starting material is rigorously purified (e.g., via plug filtration through silica). If purity is confirmed, the stall is likely due to mass transfer limitations; increase your stirring rate to >800 rpm to ensure adequate H₂ dissolution into the methanolic ammonia phase.

Q: Is it possible to perform this reduction in continuous flow? A: Yes. 4[4] is highly effective. Using a packed bed reactor with Raney Cobalt or a macro-porous Cobalt catalyst under flow conditions (e.g., 50 bar, 60 °C, 1 mL/min) often results in near-quantitative yields and bypasses the need for hazardous manual catalyst filtration.

References

  • Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes Source: rsc.org URL:[Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles Source: researchgate.net URL:[Link]

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides Source: mdpi.com URL:[Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts Source: mdpi.com URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol by Chiral Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of enantiomeric excess (ee) is a critical quality attribute in the development of chiral pharmaceuticals. This guide presents a comprehensive comparison of methodologies for quantifying the enantiomeric purity of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a key chiral intermediate. We will demonstrate the superior performance of chiral Supercritical Fluid Chromatography (SFC) over traditional High-Performance Liquid Chromatography (HPLC) for this application. Supported by experimental data, this guide will detail a rapid and robust SFC method, highlighting its advantages in terms of speed, resolution, and sustainability. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their chiral separation workflows.

Introduction: The Imperative of Chiral Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The target molecule, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, possesses a chiral center at the carbon bearing the amino group, making the accurate determination of its enantiomeric excess essential for ensuring the safety and efficacy of any resulting drug product.

The presence of both a primary amine and a hydroxyl group, along with a furan ring, gives this molecule a unique polarity profile. While amenable to chromatographic separation, these functional groups necessitate careful method development to achieve the requisite enantioselective resolution.

Methodology Comparison: SFC vs. HPLC

For the chiral separation of polar molecules like our target analyte, both HPLC and SFC are viable techniques. However, a direct comparison reveals significant advantages for SFC, particularly in a high-throughput drug development environment.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-toxic, non-flammable)Organic Solvents (e.g., Hexane, Heptane)
Analysis Speed High (low viscosity of scCO2 allows for high flow rates)Moderate to Low
Solvent Consumption Significantly LowerHigh
Environmental Impact "Green" - reduced hazardous wasteSignificant environmental footprint
Peak Shape Often superior for basic compoundsCan be prone to tailing with amines
Operating Temperature Low, suitable for volatile/unstable compoundsAmbient to elevated
Throughput HighModerate

SFC's primary advantage lies in its use of supercritical CO2 as the main mobile phase component. This fluid has low viscosity and high diffusivity, which enables faster separations at lower pressures compared to the organic solvents used in normal-phase HPLC. The result is a dramatic increase in sample throughput and a significant reduction in both solvent purchase and disposal costs, aligning with modern green chemistry initiatives.

Chiral SFC Method Development Workflow

The key to a successful chiral separation is a systematic method development approach. The process involves screening different Chiral Stationary Phases (CSPs) and optimizing the mobile phase composition to achieve baseline resolution. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a wide range of chiral compounds due to their complex three-dimensional structures that facilitate multiple types of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for chiral SFC method development.

Chiral_SFC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Define Analytical Goal: Determine ee of (R)-isomer B Prepare Racemic Standard & (R)-Enriched Sample A->B C Select Diverse CSP Set (e.g., Amylose & Cellulose derivatives) B->C D Screen CSPs with Generic Gradient (e.g., 5-40% Methanol in CO2) C->D Inject Racemic Standard E Identify 'Hit' Columns (Partial or Full Separation) D->E F Optimize Co-solvent (Methanol, Ethanol, etc.) E->F Select Best CSP G Optimize Additive (e.g., Diethylamine for peak shape) F->G H Fine-tune Isocratic % or Gradient Slope, Backpressure, and Temperature G->H I Confirm Peak Identity using Enriched Sample H->I J Assess Method Robustness (Linearity, Precision, Accuracy) I->J K Final Method for ee Determination J->K

Caption: Chiral SFC Method Development Workflow.

Detailed Experimental Protocol: CSP Screening
  • System Preparation: Equilibrate the SFC system. Ensure the CO2 supply is adequate and the co-solvent and additive lines are primed.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol standard in Methanol.

  • Column Installation: Install the first chiral column from the screening set into the column oven.

  • Screening Conditions:

    • Columns: A set of 4 polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), etc.).

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol.

    • Gradient: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Execution: Inject the racemic standard onto each column under the specified conditions.

  • Data Analysis: Evaluate the resulting chromatograms for any degree of separation between the enantiomers. Calculate the resolution (Rs) and selectivity (α) for any successful separations.

Results and Discussion

A screening of four different polysaccharide-based CSPs was performed. The results clearly indicate that the Amylose-based column provided the most promising initial separation.

CSP Screening Data
Chiral Stationary Phase (CSP)Retention Time (S)-isomer (min)Retention Time (R)-isomer (min)Selectivity (α)Resolution (Rs)Comments
Amylose tris(3,5-dimethylphenylcarbamate) 2.853.251.181.9Best Candidate. Good initial separation.
Cellulose tris(3,5-dimethylphenylcarbamate) 3.103.201.040.8Poor resolution.
Cellulose tris(3,5-dichlorophenylcarbamate) 4.504.501.000.0No separation.
Amylose tris(5-chloro-2-methylphenylcarbamate) 2.502.501.000.0No separation.

Note: The above data is representative and illustrates a typical outcome for such a screening.

The superior performance of the Amylose tris(3,5-dimethylphenylcarbamate) CSP can be attributed to a favorable combination of interactions. The chiral grooves of the amylose backbone, combined with the carbamate derivatives, likely form specific hydrogen bonds with the amine and hydroxyl groups of the analyte, while also engaging in π-π stacking with the furan ring. This combination of interactions provides the necessary enantioselective recognition.

Method Optimization

Following the successful screening, the method was optimized on the Amylose tris(3,5-dimethylphenylcarbamate) column.

  • Co-solvent: Switching the co-solvent from Methanol to Ethanol slightly increased the resolution to 2.1.

  • Additive: The addition of a small amount of a basic additive, such as 0.1% diethylamine, to the co-solvent is often crucial for improving the peak shape of primary amines. In this case, it sharpened the peaks and improved the resolution to a final value of 2.5, well above the baseline separation requirement of 1.5.

  • Isocratic Conditions: The gradient was converted to an isocratic method using 18% Ethanol (containing 0.1% diethylamine), which eluted both peaks in under 3 minutes, further increasing throughput.

Final Optimized Method
  • Column: Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 4.6 x 100 mm

  • Mobile Phase: Isocratic - 82% CO2, 18% Ethanol (w/ 0.1% Diethylamine)

  • Flow Rate: 3.5 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Run Time: 3 minutes

This optimized method provides a rapid, robust, and reproducible means of determining the enantiomeric excess of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Alternative Methodologies

While SFC is the recommended technique, other methods can be used for ee determination, though they often come with trade-offs.

  • Chiral HPLC: The most common alternative. While effective, methods are typically much slower (10-30 minute run times), and consume large volumes of flammable and toxic solvents like hexane.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can determine ee without separation but often suffers from lower accuracy and precision, and requires higher sample concentrations.

  • Circular Dichroism (CD) Spectroscopy: A rapid screening technique, but it may require derivatization and is less universally applicable than chromatographic methods.

Conclusion

For the critical task of determining the enantiomeric excess of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, chiral Supercritical Fluid Chromatography (SFC) stands out as the superior analytical technique. It provides faster analysis times, significantly reduces solvent consumption, and delivers excellent resolution and peak shape. The systematic method development workflow detailed in this guide, beginning with a broad screen of polysaccharide-based chiral stationary phases and followed by targeted optimization, ensures the creation of a robust and efficient method suitable for the demanding environment of pharmaceutical development. By adopting SFC, laboratories can increase their throughput, lower their environmental impact, and confidently ensure the chiral purity of their drug candidates.

References

  • YMC. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Available from: [Link]

  • Dwivedi, P., & Aboul-Enein, H. Y. (2005, January 21). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. Available from: [Link]

  • Daicel. (2024, November 23). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]

  • Nguyen, A. (2017, September 12). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). MatheO. Available from: [Link]

  • Sato, T., et al. (2022, August 11). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. Available from: [Link]

  • Welch, C. J., et al. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • Phenomenex. Advantages of using immobilized stationary phases in chiral separations. Available from: [Link]

  • Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Available from: [Link]

  • Anslyn, E. V., et al. (n.d.). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC. Available from: [Link]

  • Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Available from: [Link]

  • Agilent. Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Available from: [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: [Link]

  • Waters Corporation. Preparative SFC Method Development. Available from: [Link]

  • Wong, M. M., et al. (2008, May 1). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Bentham Science Publishers. Available from: [Link]

  • Sato, T., et al. (2025, October 13). Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. ResearchGate. Available from: [Link]

  • Shimadzu. Simple method development for SFC. Available from: [Link]

  • IntechOpen. (2022, August 9). Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. Available from: [Link]

  • Sanchez, J. M., et al. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • Google Patents. WO2021178329A1 - Separation of furan-containing compounds.
  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Available from: [Link]

  • ACS Publications. (2022, October 11). *Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

A Comparative Guide to Furan- and Thiophene-Based Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse architectures of privileged ligands, those incorporating five-membered aromatic heterocycles, particularly furan and thiophene, have garnered significant attention. While structurally similar, the subtle yet profound differences in the electronic and steric properties of the furan and thiophene moieties can lead to distinct outcomes in catalytic performance. This guide provides a comprehensive comparative analysis of furan-based and thiophene-based chiral ligands, supported by experimental data, to inform ligand selection and design in the pursuit of novel and efficient asymmetric transformations.

Fundamental Physicochemical Properties: A Tale of Two Heteroatoms

The core difference between furan and thiophene lies in their heteroatom: oxygen in furan and sulfur in thiophene. This distinction has a cascading effect on their electronic and steric profiles, which in turn influences their coordination to metal centers and their role in the chiral environment of a catalyst.

Aromaticity and Electronic Effects: Thiophene is generally considered to be more aromatic than furan.[1][2][3] The sulfur atom in thiophene is less electronegative and has available 3d orbitals, which allows for more effective delocalization of its lone pair of electrons into the π-system.[4][5] This enhanced aromaticity contributes to the greater stability of the thiophene ring.[4] In contrast, the higher electronegativity of oxygen in furan results in a less stable aromatic system, making the furan ring more reactive, particularly towards electrophiles.[5]

This difference in aromaticity and electron-donating capability influences the electron density at the coordinating atoms of the ligand and, consequently, the Lewis acidity of the metal center. The greater electron-donating ability of a furan-based ligand can, in some cases, lead to a more electron-rich and potentially more reactive metal center.

Steric Profile: The covalent radius of sulfur is larger than that of oxygen, leading to longer carbon-heteroatom bond lengths in thiophene compared to furan. This can translate to subtle but significant differences in the steric environment around the metal center, influencing substrate approach and the transition state energies of the enantioselective step.

Performance in Asymmetric Catalysis: A Comparative Overview

The choice between a furan- or thiophene-based ligand is highly dependent on the specific catalytic transformation. Below, we explore their comparative performance in several key classes of asymmetric reactions.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and ligands based on both furan and thiophene have been successfully employed. For instance, in the asymmetric hydrogenation of prochiral imines, furan-based chiral amines have been synthesized with high enantioselectivity using iridium catalysts complexed with chiral ligands.[6] The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6]

While direct comparative studies are not always available, the electronic differences can play a role. The more electron-rich nature of a furan-based phosphine ligand, for example, could enhance the oxidative addition step in certain catalytic cycles. Conversely, the greater stability of a thiophene-based ligand might be advantageous under harsh reaction conditions.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction. Thiophene-based chiral ligands have demonstrated considerable success in this area. For example, novel chiral thiolated amino alcohols derived from thiophene carbaldehydes have been applied in the copper-catalyzed asymmetric Henry reaction, affording β-hydroxy nitroalkanols with high conversions and enantioselectivities up to 96% ee.[7] Another study reported the design of adaptive chiral thiophene-based ligands that, in combination with a copper catalyst, yielded the corresponding β-nitro alcohols in excellent yields and with enantiomeric excesses up to 86%.[8]

The ability of the "soft" sulfur atom in thiophene-based ligands to coordinate with "soft" metal ions like copper(II) is a key factor in the success of these catalytic systems.

Asymmetric Friedel-Crafts Alkylation

The enantioselective Friedel-Crafts alkylation is a valuable method for the formation of chiral C-C bonds. In a study exploring new C2-symmetric chiral ligands, both 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene derivatives were synthesized and applied in the copper-catalyzed Friedel-Crafts alkylation.[9] Interestingly, the oxazolinyl-based ligands proved to be more effective than the imidazolinyl-based counterparts.[9] This highlights that while the core heterocycle is important, the overall ligand architecture and the nature of the coordinating groups are critical for achieving high enantioselectivity.

Data Summary: A Snapshot of Performance

The following table summarizes representative data from the literature, offering a glimpse into the comparative performance of furan- and thiophene-based chiral ligands in specific reactions.

ReactionLigand TypeMetalSubstrateProductYield (%)ee (%)Reference
Asymmetric Henry ReactionThiophene-based amino alcoholCu(OTf)₂Various aldehydesβ-hydroxy nitroalkanolsup to 92up to 96[7]
Asymmetric Henry ReactionThiophene-based polydentate ligandCu(OAc)₂Aromatic aldehydesβ-nitro alcoholsExcellentup to 86[8]
Friedel-Crafts AlkylationThiophene-2,5-bis(oxazoline)Cu(OTf)₂Indole and β-nitroolefinAlkylated indoleup to 76up to 81[9]

Experimental Protocols: A Practical Guide

To provide a practical context, we present a generalized experimental workflow for the application of a chiral ligand in an asymmetric reaction, drawing upon the principles outlined in the cited literature.

Workflow for a Copper-Catalyzed Asymmetric Henry Reaction

Asymmetric_Henry_Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis prep_ligand Dissolve Chiral Ligand in Solvent prep_cu Add Cu(II) Salt (e.g., Cu(OTf)₂) prep_ligand->prep_cu 1. stir Stir at Room Temperature prep_cu->stir 2. add_aldehyde Add Aldehyde stir->add_aldehyde 3. Add reactants add_nitro Add Nitromethane add_aldehyde->add_nitro cool Cool to Reaction Temperature add_nitro->cool monitor Monitor by TLC cool->monitor quench Quench Reaction monitor->quench 4. Upon completion extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze Analyze by HPLC for ee determination purify->analyze

Caption: Generalized workflow for a copper-catalyzed asymmetric Henry reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, the chiral thiophene-based ligand (e.g., 0.1 mmol) is dissolved in a suitable solvent (e.g., 2-propanol). The copper(II) salt (e.g., Cu(OTf)₂, 0.1 mmol) is then added, and the mixture is stirred at room temperature for a specified period (e.g., 30 minutes) to allow for complex formation.

  • Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., 0 °C). The aldehyde (1.0 mmol) is added, followed by the slow addition of nitromethane (2.0 mmol).

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored for completion using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Ligand Design Principles

The stereochemical outcome of a reaction is dictated by the transition state assembly. The heteroatom of the furan or thiophene ring can influence this in several ways:

  • Coordination Geometry: The different bond lengths and angles associated with furan and thiophene can alter the bite angle and overall geometry of the chiral ligand when coordinated to a metal. This, in turn, affects the spatial arrangement of the other coordinating groups and the chiral pockets they create.

  • Non-Covalent Interactions: The polarizability of the sulfur atom in thiophene is greater than that of the oxygen atom in furan.[10] This can lead to different non-covalent interactions, such as π-π stacking or CH-π interactions, between the ligand and the substrate in the transition state, which can be crucial for enantioselection.

  • Electronic Tuning: The aromatic ring can be readily functionalized with electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the metal complex.

Ligand_Design_Principles core Heteroaromatic Core (Furan vs. Thiophene) electronics Electronic Properties (Aromaticity, e- donation) core->electronics sterics Steric Environment (Bond lengths, Substituents) core->sterics coordination Coordination to Metal electronics->coordination sterics->coordination catalysis Catalytic Performance (Activity, Enantioselectivity) coordination->catalysis

Caption: Key factors in furan- vs. thiophene-based ligand design.

Conclusion: A Nuanced Choice for Optimal Performance

The selection between furan- and thiophene-based chiral ligands is not a matter of inherent superiority of one over the other but rather a nuanced decision based on the specific requirements of the catalytic system. Thiophene-based ligands often offer greater stability and have shown exceptional performance in reactions involving soft metal catalysts like copper. Furan-based ligands, with their distinct electronic properties, present an alternative that can be advantageous in other contexts, particularly when a more electron-rich metal center is desired.

Ultimately, the optimal choice of ligand will depend on a careful consideration of the reaction mechanism, the nature of the metal catalyst, and the steric and electronic properties of the substrate. The comparative data and design principles presented in this guide provide a foundation for making informed decisions in the development of new and highly effective asymmetric catalytic transformations.

References

  • Aydin, A. E. (2013). Synthesis of novel thiophene-based chiral ligands and their application in asymmetric Henry reaction. Applied Organometallic Chemistry, 27(5), 269-273. [Link]

  • Nilsson, K. P. R., et al. (2010). Thiophene-based Ligands: Design, Synthesis and Their Utilization for Optical Assignment of Polymorphic Disease Associated Protein Aggregates. The Open-Access Journal for Life Sciences, 1(1), 1-18. [Link]

  • ResearchGate. (2014). Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. ResearchGate. [Link]

  • IntechOpen. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. IntechOpen. [Link]

  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

  • Slideshare. (2018). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]

  • Bentham Science. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science. [Link]

  • ResearchGate. (2023). Theoretical study of the reactivity of furan- and thiophene-derived system in the aminocatalytic remote functionalization. ResearchGate. [Link]

  • SlidePlayer. (n.d.). Reaction of Furan and Thiophene. SlidePlayer. [Link]

  • PubMed. (2010). Synthesis, chiral resolution, and determination of novel furan lignan derivatives with potent anti-tumor activity. PubMed. [Link]

  • SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • YouTube. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - I. YouTube. [Link]

  • Chemical Science. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Royal Society of Chemistry. [Link]

  • ResearchGate. (2017). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. ResearchGate. [Link]

  • Journal of Chemical Health Risks. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Health Risks. [Link]

  • ResearchGate. (2025). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. National Center for Biotechnology Information. [Link]

  • DeepDyve. (2008). New adaptive chiral thiophene ligands for copper‐catalyzed asymmetric Henry reaction. DeepDyve. [Link]

  • ResearchGate. (2022). Synthesis of Furans – Recent Advances. ResearchGate. [Link]

  • ResearchGate. (2024). The reactivity trend of pyrrole, furan, thiophene and pyridine. ResearchGate. [Link]

  • Institute of Metallophysics. (2022). Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Institute of Metallophysics. [Link]

  • MBB College. (n.d.). Pyrrole, Furan, Thiophene. MBB College. [Link]

  • RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]

  • ResearchGate. (2026). Synthesis and Catalytic Performance of Co(I) Bis(phosphine) Type Complexes in the Catalytic Hydrogenation of Levulinic Acid and Furfural Biomass‐Derived Platforms. ResearchGate. [Link]

  • Scribd. (n.d.). Reactivity of Furan Pyrrole Thiophene An. Scribd. [Link]

  • Royal Society of Chemistry. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enantioselective Quantification

In pharmaceutical development, the stereochemical identity of a molecule is paramount. Chiral compounds, existing as non-superimposable mirror images (enantiomers), often exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The compound (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a key chiral intermediate whose enantiomeric purity must be rigorously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the use of validated, stereoselective analytical methods to quantify enantiomers accurately.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the enantioselective quantification of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: a traditional Chiral High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Chiral Supercritical Fluid Chromatography with Mass Spectrometric detection (SFC-MS) method. We will delve into the causality behind experimental choices, provide detailed validation protocols grounded in regulatory standards, and present supporting data to guide researchers in selecting the optimal method for their specific needs.

Method 1: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Chiral HPLC is a cornerstone of enantioselective analysis, valued for its robustness and wide applicability. The separation mechanism relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to differential retention times. For an amino alcohol like our target compound, polysaccharide-based CSPs are often highly effective.

A potential challenge with this analyte is its lack of a strong UV chromophore, which can limit sensitivity. However, for drug substance analysis where concentrations are relatively high, direct detection at lower UV wavelengths (e.g., 220 nm) is often sufficient. For trace-level quantification, derivatization with a UV-active agent could be employed.

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.

  • Column: Daicel Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Validation Workflow: An ICH Q2(R1) Approach

The validation protocol is designed to demonstrate that the analytical procedure is suitable for its intended purpose, adhering to the International Council for Harmonisation (ICH) Q2(R1) guideline.

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Parameters (ICH Q2 R1) cluster_output Outcome SystemSuitability System Suitability (Resolution, Tailing Factor) Specificity Specificity (Forced Degradation, Placebo) SystemSuitability->Specificity Linearity Linearity (≥5 Concentrations) Specificity->Linearity Accuracy Accuracy (Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD (S/N Ratio) Precision->LOQ_LOD Robustness Robustness (Varied Parameters) LOQ_LOD->Robustness ValidatedMethod Validated HPLC-UV Method Robustness->ValidatedMethod SFC_Validation_Workflow cluster_prep_sfc Method Development & Preparation cluster_validation_sfc Validation Parameters (ICH & Bioanalytical) cluster_output_sfc Outcome SystemSuitability_SFC System Suitability (Resolution, S/N) Selectivity Selectivity & Specificity (Matrix Blanks, Degradants) SystemSuitability_SFC->Selectivity Linearity_SFC Linearity & Range (Calibration Curve) Selectivity->Linearity_SFC Accuracy_SFC Accuracy & Precision (QC Samples at 4 Levels) Linearity_SFC->Accuracy_SFC LLOQ Lower Limit of Quantification (LLOQ) Accuracy_SFC->LLOQ Stability Analyte Stability (Freeze-Thaw, Bench-Top) LLOQ->Stability ValidatedMethod_SFC Validated SFC-MS Method Stability->ValidatedMethod_SFC

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol compared to other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: A Comparative Analysis Against Established Chiral Amino Alcohols in Asymmetric Synthesis

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts, ligands, and chiral auxiliaries.[1] Their prevalence in natural products and active pharmaceutical ingredients (APIs) underscores their significance. The precise three-dimensional arrangement of the amino and hydroxyl groups allows for the formation of well-defined, stereochemically biased transition states, which is fundamental to achieving high enantioselectivity in a myriad of chemical transformations.[2] This guide provides a comparative analysis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, a novel β-amino alcohol, against established classes of chiral amino alcohols, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural Profile: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a β-amino alcohol (or 1,3-amino alcohol) distinguished by the presence of a 5-methylfuran heterocyclic ring. This structural feature presents unique opportunities for catalytic applications. The furan ring, with its oxygen heteroatom, can act as a Lewis basic site for coordination with metal centers or borane reagents. Furthermore, the aromatic nature of the furan ring may facilitate π-stacking interactions within the catalytic transition state, potentially influencing stereochemical outcomes. The 1,3-disposition of the amine and alcohol functionalities provides a different spatial arrangement for chelation compared to the more common 1,2-amino alcohols, which can lead to distinct reactivity and selectivity profiles.

dot

cluster_main (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol cluster_features Key Structural Features mol feature1 Chiral β-Amino Alcohol (1,3-Relationship) mol->feature1 feature2 5-Methylfuran Ring (Coordination & π-stacking) feature3 Primary Alcohol & Amine (Chelation Sites)

Caption: Key structural features of the title compound.

Comparative Analysis in Asymmetric Catalysis

The efficacy of a chiral amino alcohol is best demonstrated through its performance in benchmark asymmetric reactions. We will compare the potential application of our furan-containing β-amino alcohol with well-documented chiral amino alcohols in two fundamental transformations.

Enantioselective Reduction of Prochiral Ketones

The asymmetric reduction of ketones to chiral secondary alcohols is a critical transformation in organic synthesis.[3] The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral 1,2-amino alcohol (typically derived from proline) and borane, is a benchmark method known for its high enantioselectivity.[4][5] Another powerful method is the Noyori asymmetric transfer hydrogenation, which often employs a ruthenium catalyst with a chiral diamine or amino alcohol ligand.[6]

Causality Behind Performance: The success of the CBS catalyst hinges on the rigid, bicyclic transition state formed between the oxazaborolidine, borane, and the ketone. The stereochemistry is dictated by the preferential approach of the ketone's larger substituent away from the bulky group on the catalyst. For terpene-derived amino alcohols, such as those from α-pinene, the rigid bicyclic framework of the ligand imparts significant steric hindrance, which effectively shields one face of the coordinated ketone.[7][8]

While specific experimental data for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is not widely published, its structure suggests it could form a different type of catalytic complex. The less rigid backbone compared to proline-derived catalysts might result in lower enantioselectivity. However, the furan ring's electronic properties and coordinating ability could offer unique advantages with specific substrates.

Comparative Performance Data for Ketone Reduction:

Catalyst Precursor/SystemSubstrateReducing AgentYield (%)ee (%)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS) AcetophenoneBH₃·THF>9597 (R)
Noyori's Ru-TsDPEN AcetophenoneIsopropanol>9998 (R)
2-Amino-apopinan-3-ol Derivative AcetophenoneBH₃·SMe₂9596 (R)[7][9]
(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol AcetophenoneBH₃·THFPredicted: GoodPredicted: Moderate-HighN/A

Note: Values for the title compound are predictive and serve as a hypothesis for experimental validation.

dot

start New Chiral Amino Alcohol (e.g., Furan Derivative) step1 In Situ Catalyst Formation (with BH3·THF) start->step1 step2 Benchmark Reaction: Asymmetric Ketone Reduction step1->step2 step3 Reaction Monitoring (TLC / HPLC) step2->step3 step4 Workup & Purification (Quench, Extract, Chromatography) step3->step4 step5 Analysis: Yield & Enantiomeric Excess (NMR & Chiral HPLC) step4->step5 decision Performance Metrics Met? step5->decision success Proceed to Substrate Scope & Further Applications decision->success Yes fail Modify Ligand Structure or Reaction Conditions decision->fail No fail->start

Caption: Workflow for evaluating a new chiral amino alcohol ligand.

Experimental Protocols

A trustworthy protocol must be self-validating. The following procedures are based on established and reliable methods from the literature, providing a clear pathway for researchers to replicate and adapt.

Protocol 1: Proposed Synthesis of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

This protocol is a plausible route adapted from general methods for synthesizing β-amino alcohols, such as the reduction of β-amino esters.[10]

  • Starting Material: Methyl (R)-3-amino-3-(5-methylfuran-2-yl)propanoate.[11]

  • Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.2 equivalents) in anhydrous Tetrahydrofuran (THF) (approx. 0.5 M).

  • Reaction: a. Under a nitrogen atmosphere, cool the LiAlH₄ suspension to 0 °C in an ice bath. b. Dissolve the starting amino ester (1.0 equivalent) in anhydrous THF. c. Add the amino ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): a. Cool the reaction mixture back to 0 °C. b. Sequentially and carefully add dropwise: 'x' mL of water, 'x' mL of 15% aqueous NaOH, and '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. c. Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation and Purification: a. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. b. Combine the filtrates and concentrate under reduced pressure to yield the crude product. c. Purify the crude alcohol by flash column chromatography on silica gel to afford the pure (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Protocol 2: Asymmetric Reduction of Acetophenone (Benchmark Reaction)

This protocol describes the in situ generation of an oxazaborolidine catalyst from a chiral amino alcohol for the asymmetric reduction of a prochiral ketone.[2][4]

  • Apparatus: A flame-dried, argon-purged flask with a magnetic stirrer.

  • Catalyst Preparation (In Situ): a. To the flask, add the chiral amino alcohol (e.g., (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol) (0.1 equivalents) and dissolve in anhydrous THF. b. At room temperature, slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (0.6 equivalents) to the amino alcohol solution. Stir for 15-20 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction: a. Cool the catalyst solution to 0 °C. b. In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF. c. Add the acetophenone solution dropwise to the catalyst mixture over 30 minutes. d. Stir the reaction at 0 °C, monitoring progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: a. Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases. b. Warm the mixture to room temperature and remove the solvent under reduced pressure. c. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification and Analysis: a. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. b. Purify the crude (R)-1-phenylethanol by flash column chromatography. c. Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

dot

catalyst Chiral Amino Alcohol (Ligand) oxazaborolidine Oxazaborolidine Catalyst (Active) catalyst->oxazaborolidine + BH3 borane BH3 borane->oxazaborolidine complex Ternary Complex [Catalyst-BH3-Ketone] oxazaborolidine->complex + Ketone + BH3 ketone Prochiral Ketone (Substrate) ketone->complex product Chiral Alcohol (Product) complex->product Hydride Transfer (Stereoselective) regenerate Catalyst Regeneration product->regenerate regenerate->oxazaborolidine

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the furan scaffold holds a privileged position, celebrated for its presence in a myriad of biologically active compounds.[1][2] When integrated into a chiral 3-amino-1-propanol backbone, as seen in (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, it presents a compelling template for the design of novel therapeutic agents. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs of this scaffold, drawing upon experimental data from structurally related compounds to inform future drug discovery and development efforts.

The Significance of the Furan-Containing Amino Alcohol Scaffold

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a versatile building block in drug design.[1] Its unique electronic properties and ability to engage in hydrogen bonding and π–π stacking interactions contribute to its diverse pharmacological profile, which includes antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The 3-amino-1-propanol moiety introduces a chiral center and functional groups (hydroxyl and amino) that are crucial for molecular recognition and interaction with biological targets. The specific (R)-configuration can be critical for stereospecific binding to enzymes or receptors, a key consideration in modern drug design.[4]

Synthetic Strategies for Chiral Furan-Containing Amino Alcohols

The synthesis of enantiomerically pure (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol and its analogs is a key step in their development. A common and effective strategy involves the asymmetric reduction of a prochiral β-amino ketone precursor. This can be achieved using chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, or through chemoenzymatic methods, which offer high enantioselectivity under mild conditions.[4]

An alternative approach is the asymmetric Henry (nitroaldol) reaction between a furan-2-carbaldehyde derivative and a nitroalkane, followed by the reduction of the nitro group to the corresponding amine.[2] The choice of synthetic route will depend on the availability of starting materials, the desired stereochemistry, and the scalability of the process.

cluster_synthesis General Synthetic Workflow start 5-Methylfuran-2-carbaldehyde intermediate1 Prochiral β-Amino Ketone start->intermediate1 Mannich Reaction intermediate2 Chiral β-Amino Alcohol intermediate1->intermediate2 Asymmetric Reduction (e.g., CBS catalyst) final_product (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol intermediate2->final_product Purification

Caption: General synthetic workflow for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Comparative Biological Activities and Inferred SAR

While direct SAR studies on a wide range of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol analogs are limited in the public domain, a comparative analysis of structurally related furan-containing compounds provides valuable insights into potential SAR trends.

Antimicrobial Activity

Furan derivatives have a long-standing history as effective antimicrobial agents.[1] The nitrofurans, for instance, are a well-established class of antibiotics.[5] Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their activity against various bacteria and fungi.[6][7]

Compound/AnalogTarget OrganismActivity (MIC)Reference
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acidEscherichia coli64 µg/mL[1]
N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amineE. coli, S. aureusSignificant activity[1]
1-Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes, S. aureus, Bacillus cereusActive[1]

Inferred SAR for Antimicrobial Activity:

  • Substitution on the Furan Ring: The presence of substituents on the furan ring, such as the 5-methyl group in the target compound, can influence lipophilicity and steric interactions with the binding site, thereby modulating antimicrobial potency.

  • The Amino Group: N-substitution on the amino group can significantly impact activity. The introduction of hydrophobic or aromatic moieties may enhance membrane permeability and target engagement.

  • The Aryl/Heteroaryl Moiety: In analogs where the furan is part of a larger 3-aryl-propan-1-ol scaffold, the nature of the aryl group plays a crucial role. Electron-donating or withdrawing groups on this ring system can alter the electronic properties of the molecule and its interaction with microbial targets.

Anticancer Activity

The furan scaffold is also a key feature in a number of anticancer agents.[3] The proposed mechanisms of action are diverse and include the induction of apoptosis and inhibition of key signaling pathways.[3][8]

Compound/AnalogCancer Cell LineActivity (IC50)Reference
Furan-based derivative 4MCF-7 (Breast)4.06 µM[3]
Furan-based derivative 7MCF-7 (Breast)2.96 µM[3]
3-(furan-2-yl)pyrazolyl chalcone (7g)A549 (Lung)27.7 µg/mL[8]
3-(furan-2-yl)pyrazolyl chalcone (7g)HepG2 (Hepatocellular)26.6 µg/mL[8]

Inferred SAR for Anticancer Activity:

  • The Furan Moiety: The furan ring is often crucial for cytotoxic activity. Its replacement with a phenyl group in some analogs has been shown to decrease potency, highlighting the importance of the heteroatom.[9]

  • Substituents on the Aromatic/Heterocyclic Ring: The nature and position of substituents on the furan ring or any attached aryl groups can dramatically influence anticancer activity. For instance, electron-withdrawing groups can enhance potency in some cases.[5]

  • The Amino Alcohol Side Chain: The stereochemistry of the chiral center in the amino alcohol side chain is often critical for selective interaction with biological targets. Modifications to the amino and hydroxyl groups can also modulate activity and pharmacokinetic properties.

cluster_sar Key Structural Features for SAR Analysis scaffold Core Scaffold (R)-3-Amino-3-(furan-2-yl)propan-1-ol r1 R1: Substituent on Furan Ring (e.g., 5-methyl) scaffold->r1 r2 R2: Substitution on Amino Group (e.g., H, Alkyl, Acyl) scaffold->r2 r3 R3: Modification of Propanol Backbone scaffold->r3

Caption: Key areas for structural modification in SAR studies.

Experimental Protocols

General Procedure for Asymmetric Reduction of a β-Amino Ketone

This protocol is illustrative and would require optimization for specific substrates.

  • Catalyst Preparation: To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 10 mol%).

  • Reaction Setup: Dissolve the β-amino ketone hydrochloride precursor in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the solution to the desired temperature (e.g., -20 °C) and slowly add a solution of the reducing agent (e.g., borane-dimethyl sulfide complex) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired chiral amino alcohol.[4]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[9]

Conclusion

References

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Vasilev, N. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Krasavin, M., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 27(23), 8257. [Link]

  • Hassan, A. S., et al. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Vasilev, N. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. [Link]

  • Al-Zoubi, R. M., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2539. [Link]

Sources

A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol Enantiomers: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional structure of a drug molecule dictates its interaction with biological targets.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their pharmacodynamic, pharmacokinetic, and toxicological profiles.[3] This guide presents a comprehensive framework for comparing the biological activity of the (R) and (S) enantiomers of the novel compound 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. The furan scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] While specific experimental data for this particular compound is not extensively available in public literature, this document provides a detailed, technically-grounded guide using a plausible, data-driven hypothetical scenario.[6] We will explore a hypothetical interaction with a G-protein coupled receptor (GPCR) to illustrate the methodologies required to characterize and differentiate the enantiomers, providing researchers and drug development professionals with the necessary experimental protocols and analytical insights.

Introduction: The Imperative of Stereochemistry in Furan-Based Drug Candidates

The furan ring system is a versatile pharmacophore due to its unique electronic and steric properties, which allow it to act as a bioisostere for phenyl rings while offering different hydrogen bonding capabilities and metabolic stability.[4][5] Compounds incorporating the furan nucleus have demonstrated a vast array of biological activities, making them attractive starting points for drug discovery campaigns.[7][8]

When a molecule like 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol contains a chiral center, the spatial arrangement of its substituents becomes critically important. The human body is an inherently chiral environment, and biological targets such as enzymes and receptors will stereoselectively interact with drug molecules.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to undesirable side effects.[1] For instance, the (S)-enantiomer of the anti-inflammatory drug ibuprofen is significantly more potent as a COX enzyme inhibitor than its (R)-enantiomer.[3] Therefore, the early-stage characterization of individual enantiomers is not merely an academic exercise but a crucial step in developing safer and more effective therapeutics.

This guide will use the hypothetical scenario where the enantiomers of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol differentially modulate a novel GPCR target, designated "Furan-Receptor 1" (FR1), implicated in neuro-inflammatory pathways.[9]

Hypothetical Biological Activity Profile

For the purpose of this guide, we hypothesize that the (S)-enantiomer of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a potent agonist of the FR1 receptor, which, upon activation, initiates a Gαs-coupled signaling cascade leading to an increase in intracellular cyclic AMP (cAMP). This pathway is associated with anti-inflammatory effects. Conversely, the (R)-enantiomer is hypothesized to be a weak partial agonist with significantly lower potency and efficacy.

Proposed Signaling Pathway

The activation of the FR1 receptor by the (S)-enantiomer (the agonist) is proposed to follow the pathway illustrated below. The agonist binds to the receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein. The activated Gαs-GTP complex then dissociates and stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

Gs_Pathway cluster_membrane Cell Membrane FR1 FR1 Receptor Gs Gs Protein (αβγ) FR1->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates S_Enantiomer (S)-Enantiomer (Agonist) S_Enantiomer->FR1 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates AntiInflammatory Anti-inflammatory Gene Expression CREB->AntiInflammatory

Caption: Hypothetical Gs-coupled signaling pathway for the FR1 receptor.

Quantitative Comparison of Enantiomer Activity

The following table summarizes the hypothetical quantitative data that would be obtained from the experimental protocols described in Section 4. This data clearly delineates the superior biological activity of the (S)-enantiomer.

Parameter(S)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol
Receptor Binding Affinity (K_i, nM) 5.2 ± 0.8489 ± 35
Functional Potency (EC_50, nM) 12.5 ± 2.11150 ± 98
Functional Efficacy (% Max Response) 100% (Full Agonist)35% (Partial Agonist)

Synthesis and Chiral Separation

A robust synthetic and purification strategy is foundational to comparing enantiomers. The racemic mixture of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol can be synthesized via methods analogous to those for similar amino alcohols, often starting from the corresponding aldehyde (5-methyl-2-furaldehyde).[10] A plausible route involves a Henry (nitroaldol) reaction followed by reduction of the nitro group to the primary amine.[6]

Chiral Separation: The most critical step is the resolution of the racemate into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the state-of-the-art method for this purpose.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV detection at a wavelength appropriate for the furan chromophore (e.g., 254 nm).

  • Validation: The enantiomeric excess (e.e.) of the separated fractions must be determined and should exceed 99% for use in biological assays.

Experimental Protocols for Biological Characterization

To generate the data presented in Table 1, two core in vitro assays are required: a receptor binding assay to measure affinity and a functional cell-based assay to measure potency and efficacy.

Experimental Workflow Overview

The overall process involves preparing the necessary reagents and cell lines, performing the assays, and analyzing the data to determine the key pharmacological parameters for each enantiomer.

Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing FR1 receptor Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Binding_Assay Competitive Radioligand Binding Assay Membrane_Prep->Binding_Assay Compound_Prep Prepare serial dilutions of (R) and (S) enantiomers Compound_Prep->Binding_Assay Compound_Prep->Functional_Assay Binding_Analysis Calculate Ki values (Cheng-Prusoff) Binding_Assay->Binding_Analysis Functional_Analysis Generate Dose-Response Curves Calculate EC50 & Efficacy Functional_Assay->Functional_Analysis Conclusion Compare Enantiomer Profiles Binding_Analysis->Conclusion Functional_Analysis->Conclusion

Caption: General experimental workflow for comparing enantiomer activity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of the (R) and (S) enantiomers for the FR1 receptor.

Principle: This assay measures the ability of the unlabeled test compound (our enantiomers) to compete with a radiolabeled ligand (e.g., ³H-L) for binding to the FR1 receptor in a preparation of cell membranes.

Materials:

  • HEK293 cell membranes expressing the human FR1 receptor.

  • Radioligand: A high-affinity FR1 antagonist, e.g., [³H]-FR1-Antag (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compounds: 10 mM stock solutions of (R) and (S) enantiomers in DMSO.

  • Non-specific binding control: A high concentration (10 µM) of a known, unlabeled FR1 ligand.

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution series for each enantiomer (e.g., from 100 µM to 10 pM) in the assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of non-specific binding control.

    • 25 µL of the appropriate test compound dilution.

    • 50 µL of the radioligand (at a final concentration equal to its K_d value, e.g., 1 nM).

    • 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism).

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of the (R) and (S) enantiomers.

Principle: This cell-based assay measures the amount of intracellular cAMP produced in response to receptor stimulation by an agonist.

Materials:

  • HEK293 cells expressing the human FR1 receptor.

  • Assay Medium: Serum-free DMEM containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Test Compounds: 10 mM stock solutions of (R) and (S) enantiomers in DMSO.

  • Positive Control: A known full agonist for the FR1 receptor.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Cell Plating: Seed the FR1-expressing HEK293 cells into 384-well plates at a density of ~5,000 cells per well and incubate overnight.

  • Compound Addition: Remove the culture medium and add 20 µL of Assay Medium containing the appropriate serial dilution of the test compounds (from 100 µM to 10 pM).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot cAMP concentration versus log[compound concentration].

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Emax (maximal response).

    • Normalize the Emax of the test compounds to that of a known full agonist to determine the percent efficacy.

Discussion and Conclusion

Based on our hypothetical data, there is a nearly 100-fold difference in binding affinity (K_i) and functional potency (EC₅₀) between the (S) and (R) enantiomers of 3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. Furthermore, the (S)-enantiomer acts as a full agonist, capable of eliciting the maximum possible response from the biological system, while the (R)-enantiomer is only a partial agonist with low efficacy.

Implications for Drug Development:

  • Therapeutic Candidate Selection: The (S)-enantiomer is clearly the eutomer and should be selected for further development as a single-isomer drug.

  • Reduced Dose and Side Effects: Developing the pure (S)-enantiomer allows for a lower therapeutic dose, as the inactive or less active (R)-distomer is not present. This can reduce the metabolic load on the patient and potentially minimize off-target side effects.

  • Regulatory Advantage: Regulatory agencies worldwide increasingly encourage the development of single-enantiomer drugs due to their improved safety and efficacy profiles.

This guide provides a robust framework for the comparative evaluation of chiral drug candidates. By applying these detailed protocols and analytical principles, researchers can make informed decisions, accelerating the development of safer and more effective therapeutics based on promising scaffolds like furan-containing amino alcohols.

References

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Available at: [Link]

  • Stereochemistry and Biological Activity of Drugs. (n.d.). SlideShare. Available at: [Link]

  • Chiral drugs. (2024). LabMed Discovery. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2015). Hans Publishers. Available at: [Link]

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. (1975). PubMed. Available at: [Link]

  • Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R) - and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors. (2013). PubMed Central. Available at: [Link]

  • Chiral Drugs. An Overview. (2006). International Journal of Biomedical Science. Available at: [Link]

  • 3-amino-3-arylpropan-1-ol-derivates, their preparation and use. (2000). Google Patents.
  • Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (2001). ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC-UV and LC-MS/MS for Pharmaceutical Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even at trace levels, can have significant pharmacological effects, potentially compromising patient health.[1][2] Consequently, robust and reliable analytical methods are paramount for identifying and quantifying these impurities.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) has long been the workhorse of quality control (QC) laboratories due to its precision, robustness, and cost-effectiveness.[3][4] However, as regulatory expectations intensify and drug molecules become more complex, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is increasingly employed for its unparalleled sensitivity and selectivity.[5][6][7]

This guide provides an in-depth comparison and cross-validation framework for these two essential techniques. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our analytical choices, empowering you to design and execute a self-validating study that ensures data integrity across different analytical platforms.

Fundamental Principles: A Tale of Two Detectors

The core difference between HPLC-UV and LC-MS/MS lies not in the separation—both utilize liquid chromatography to separate components of a mixture—but in how they detect and identify the molecules eluting from the column.[8][9]

  • HPLC-UV: This technique relies on the principle of light absorption.[9] A UV-Vis detector measures the absorbance of specific wavelengths of light by the analyte. This method is excellent for quantification, provided the analyte possesses a chromophore (a part of the molecule that absorbs UV light) and is well-separated from other absorbing species.[10] Its primary limitation is specificity; without a unique retention time, it cannot definitively identify a compound, as different molecules might co-elute or absorb light at the same wavelength.[11][12]

  • LC-MS/MS: This hyphenated technique offers a significant leap in specificity and sensitivity.[13] After chromatographic separation, the eluent is ionized, and the molecules are identified based on their mass-to-charge ratio (m/z).[14][] In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected.[7] This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for the detection of trace-level impurities even in complex matrices.[6][16]

Instrumental Pathways Compared

The following diagram illustrates the fundamental difference in the analytical pathways of the two instruments.

G cluster_0 Shared LC Front-End cluster_1 HPLC-UV Pathway cluster_2 LC-MS/MS Pathway Pump Pump Injector Injector Pump->Injector Column Column Injector->Column UV_Detector UV Detector Column->UV_Detector Ion_Source Ion Source Column->Ion_Source Chromatogram Chromatogram (Absorbance vs. Time) UV_Detector->Chromatogram Q1 Quadrupole 1 (Parent Ion Selection) Ion_Source->Q1 CC Collision Cell (Fragmentation) Q1->CC Q3 Quadrupole 3 (Daughter Ion Scan) CC->Q3 MS_Detector MS Detector Q3->MS_Detector Mass_Spectrum Mass Spectrum (Intensity vs. m/z) MS_Detector->Mass_Spectrum

Caption: Comparative instrumental workflows for HPLC-UV and LC-MS/MS.

Designing the Cross-Validation Study

Cross-validation serves to demonstrate the equivalency and reliability of results between two different analytical methods.[17][18] This is critical when, for example, a robust HPLC-UV method is used for routine QC release testing, while a more sensitive LC-MS/MS method is used for in-depth characterization or bioanalytical studies.[17] The study must be meticulously planned according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[19][20][21]

The 'Why': Causality in Experimental Design

Our experimental design is guided by the principles outlined in ICH Q2(R2) and FDA guidance.[19][22][23][24] The goal is to create a self-validating system where the performance of each method is rigorously challenged and compared.

  • Analyte & Impurity Selection: We select the API and its key known impurities (e.g., process impurities, degradation products). The rationale is to test the methods against compounds that are expected to be present and are of regulatory concern.

  • Matrix: The validation is performed using the actual drug product matrix (e.g., dissolved tablets containing excipients). This is crucial because excipients can interfere with the analysis (e.g., by co-eluting in HPLC-UV or causing ion suppression in LC-MS/MS), and the method must prove its specificity in this real-world scenario.[11]

  • Validation Parameters: We will assess a core set of validation parameters for both methods to allow for a direct, quantitative comparison of their performance.[20] These include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).

Cross-Validation Workflow

The following workflow provides a systematic approach to the cross-validation process.

G cluster_dev Phase 1: Method Development & Validation cluster_study Phase 2: Cross-Validation Study cluster_comp Phase 3: Data Comparison & Assessment Dev_UV Develop & Validate HPLC-UV Method Prep_Samples Prepare Spiked & Unspiked QC Samples Dev_UV->Prep_Samples Dev_MS Develop & Validate LC-MS/MS Method Prep_samples Prep_samples Dev_MS->Prep_samples Analyze_UV Analyze Samples with HPLC-UV Prep_Samples->Analyze_UV Analyze_MS Analyze Samples with LC-MS/MS Prep_Samples->Analyze_MS Compare_Data Compare Quantitative Results (API & Impurities) Analyze_UV->Compare_Data Analyze_MS->Compare_Data Assess_Equiv Assess Method Equivalency (Statistical Analysis) Compare_Data->Assess_Equiv Conclusion Draw Conclusion on Interchangeability Assess_Equiv->Conclusion

Caption: A three-phase workflow for analytical method cross-validation.

Experimental Protocols

The following protocols are representative and should be adapted based on the specific properties of the analyte and impurities.

Protocol 1: HPLC-UV Purity Method
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: C18 columns are versatile and provide good retention for a wide range of small molecule drugs.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid is a common mobile phase modifier that improves peak shape and is compatible with mass spectrometry, which is useful if the method is ever transferred.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. Rationale: A gradient is necessary to elute impurities with a wide range of polarities and to ensure the API does not mask closely eluting peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or the lambda max of the API.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the drug product sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1 mg/mL of the API.

Protocol 2: LC-MS/MS Purity Method
  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column & Mobile Phase: Same as the HPLC-UV method. Rationale: Using identical chromatographic conditions is the most direct way to compare the two detection techniques. Any differences in results can be attributed primarily to the detector's performance.

  • Flow Rate: 0.5 mL/min. Rationale: A lower flow rate is often optimal for ESI efficiency.

  • Ionization Mode: ESI, positive or negative mode, optimized for the analyte.

  • MS/MS Detection: Develop MRM transitions for the API and each known impurity. This involves optimizing the precursor ion (Q1) and at least two product ions (Q3) for each compound.

  • Sample Preparation: Same as the HPLC-UV method, but may require further dilution to fall within the linear range of the MS detector.

Comparative Performance Analysis

After validating both methods according to ICH Q2(R2) guidelines, the performance characteristics are summarized.[25] The data below is representative of a typical cross-validation study.

Validation Parameter HPLC-UV LC-MS/MS Commentary
Specificity Demonstrated by peak purity analysis (DAD) and resolution from adjacent peaks. May be susceptible to co-eluting, non-chromophoric impurities.High. Confirmed by unique MRM transitions for each analyte, minimizing interference from matrix components or other impurities.[6][9]LC-MS/MS is inherently more specific due to its reliance on both retention time and mass-to-charge ratio.[11]
Linearity (r²) > 0.999> 0.998Both methods typically exhibit excellent linearity over their respective ranges.
Range (API) 80% - 120% of nominal concentration1% - 150% of nominal concentrationThe LC-MS/MS method demonstrates a significantly wider linear range.
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 103.0%Both methods show comparable and acceptable accuracy within typical limits.[26]
Precision (%RSD) < 2.0%< 5.0%Both methods demonstrate excellent precision.
LOD (Impurity) ~0.03% (relative to 1 mg/mL API)~0.001% (relative to 1 mg/mL API)The sensitivity of LC-MS/MS is orders of magnitude greater than HPLC-UV.[2][27]
LOQ (Impurity) ~0.10% (relative to 1 mg/mL API)~0.005% (relative to 1 mg/mL API)The lower LOQ of LC-MS/MS allows for the accurate quantification of trace-level impurities required for regulatory submissions.[27]

Method Selection: Fitness for Purpose

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective.[9] Cross-validation provides the empirical data to justify this choice.

  • Choose HPLC-UV for:

    • Routine QC and batch release testing: Where the primary goal is to assay the main component and quantify known impurities above the reporting threshold (typically >0.1%).[3][4]

    • Content uniformity and dissolution testing: Its robustness and precision are ideal for these applications.

    • Cost-sensitive environments: The instrumentation and operational costs are significantly lower than LC-MS/MS.[11]

  • Choose LC-MS/MS for:

    • Impurity identification and structural elucidation: When the identity of an unknown peak is required.[]

    • Trace-level impurity quantification: For genotoxic or other potent impurities that must be controlled at very low levels (ppm).[14]

    • Bioanalytical studies: Its high sensitivity is essential for measuring drug and metabolite concentrations in biological fluids.[6]

    • Forced degradation studies: To identify and track the formation of low-level degradation products.

References

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). Preprints.org.
  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in - Open Access Journals. (2024). Open Access Journals.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022). LCGC. Available at: [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. (2024). Journal of Current Medical Research and Opinion. Available at: [Link]

  • Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. (2025). ResearchGate. Available at: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. (n.d.). Farmacia Journal. Available at: [Link]

  • Advantages and Disadvantages of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. Available at: [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis. Available at: [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). (2021). Chromatography Today. Available at: [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Available at: [Link]

  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. (n.d.). Ionphase. Available at: [Link]

  • FDA Signals a New Approach for Analytical Method Validation. (n.d.). ResearchGate. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026). LinkedIn. Available at: [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). PharmTech. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR. Available at: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (2010). Pharma IQ. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. (n.d.). NorthEast BioLab. Available at: [Link]

  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? (2024). Contract Pharma. Available at: [Link]

  • Why HPLC Alone is not Sufficient for Impurity Qualification. (2026). Veeprho. Available at: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • What Is LC-MS, LC-MS Analysis and LC-MS/MS. (2024). Technology Networks. Available at: [Link]

Sources

Confirming Absolute Stereochemistry of Chiral Amino Alcohols: A Comparative Guide to X-Ray Crystallographic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amino alcohols—such as ephedrine, sphingosines, and various beta-blockers—are ubiquitous in pharmacology and natural product synthesis. Because the spatial arrangement of their stereocenters dictates their biological activity and receptor binding affinity, unambiguous determination of their absolute configuration is a critical regulatory and scientific requirement.

While techniques like Vibrational Circular Dichroism (VCD) and advanced NMR (e.g., Mosher’s ester analysis) provide valuable solution-state data[1], single-crystal X-ray diffraction (SCXRD) remains the definitive "gold standard" for absolute stereochemical assignment. However, analyzing native amino alcohols presents a fundamental physical challenge: they consist entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen).

This guide objectively compares three distinct crystallographic workflows for confirming the absolute stereochemistry of chiral amino alcohols, explaining the physical causality behind each method and providing self-validating experimental protocols.

The Core Challenge: Anomalous Dispersion and Light Atoms

Absolute structure determination by X-ray crystallography relies on anomalous dispersion —the phenomenon where the scattering of X-rays by an atom involves a phase shift if the X-ray energy is close to the atom's absorption edge[2]. This breaks Friedel's Law (


), allowing crystallographers to distinguish a chiral molecule from its mirror image.

The reliability of this assignment is mathematically expressed by the Flack parameter (


) [3]. For a correctly assigned absolute structure, 

should be near

with a standard uncertainty (s.u.) of

. For the inverted structure,

will be near

.

When using a standard Molybdenum (Mo K


, 

Å) X-ray source, the anomalous scattering contributions (

) of C, H, N, and O are vanishingly small[4]. Consequently, the Friedel pair intensity differences are often lost in the background noise, resulting in an ambiguous Flack parameter (e.g.,

) that cannot legally or scientifically confirm stereochemistry. To overcome this, researchers must choose between altering the radiation source, covalently modifying the molecule, or utilizing an internal chiral reference.

Strategy Comparison and Methodologies

Strategy 1: Direct SCXRD utilizing Cu K Radiation

Mechanism: Rather than modifying the molecule, this strategy modifies the incident radiation. Copper K


 radiation has a longer wavelength (

Å) than Mo K

. This lower energy is closer to the absorption edges of Oxygen and Nitrogen, significantly increasing their anomalous scattering signal (

)[4]. By carefully collecting highly redundant data using a Cu K

source, the absolute configuration of light-atom amino alcohols can be determined directly via the Flack or Hooft parameters without any chemical derivatization[5].

Step-by-Step Protocol:

  • Crystallization: Dissolve 10-20 mg of the highly pure amino alcohol in a suitable solvent (e.g., ethyl acetate/hexane). Loosely cap the vial and allow for slow evaporation at room temperature over 3-7 days to grow high-quality, defect-free single crystals[1].

  • Mounting: Select a crystal with dimensions roughly 0.1–0.3 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (typically 100 K) to minimize thermal motion (improving high-angle data resolution).

  • Data Collection: Utilize a diffractometer equipped with a Cu microfocus source. Collect a highly redundant dataset (multiplicity > 4) with a specific focus on Friedel pair completeness.

  • Refinement: Solve the structure using standard direct methods or intrinsic phasing. Refine the Flack parameter. A successful assignment will yield

    
     with an s.u. 
    
    
    
    [5].
Strategy 2: Heavy-Atom Derivatization (p-Bromobenzoylation)

Mechanism: If a Cu K


 source is unavailable, or if the native amino alcohol is an oil that refuses to crystallize, introducing a heavy atom is the most robust solution. Covalently attaching a bromine or iodine atom introduces a massive anomalous scatterer. Because Bromine has a large 

even at the Mo K

wavelength, the Friedel intensity differences become stark, driving the Flack parameter uncertainty down to highly precise levels (

)[6]. Furthermore, rigid aromatic groups like p-bromobenzoate drastically improve the probability of crystallization[1].

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the chiral amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N

    
     or Argon).
    
  • Base Addition: Add 1.2 equivalents of an organic base, such as triethylamine or pyridine, and cool the mixture to 0 °C[1].

  • Acylation: Slowly add 1.1 equivalents of p-bromobenzoyl chloride (or p-bromobenzenesulfonyl chloride for N-derivatization). Stir at 0 °C for 30 minutes, then allow to warm to room temperature until TLC indicates complete consumption of the starting material[1].

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM, wash the organic layer with 1M HCl, brine, dry over MgSO
    
    
    
    , and concentrate in vacuo[1].
  • Crystallization: Purify the derivative via flash chromatography if necessary. Dissolve the purified solid in a minimum amount of hot ethanol or DCM/hexane mixture, and allow it to cool slowly to yield diffraction-quality crystals[6].

Strategy 3: Chiral Co-Crystallization / Salt Formation

Mechanism: When covalent modification is undesirable (e.g., late-stage API recovery), salt formation with an enantiopure chiral acid serves a dual purpose. By reacting a basic amino alcohol with an acid of known absolute stereochemistry (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-camphor-10-sulfonic acid or 

-tartaric acid), a diastereomeric salt is formed. The known stereocenters of the acid act as an "internal reference". Even if the Flack parameter is ambiguous due to light atoms, the relative stereochemistry between the known acid and the unknown amino alcohol within the asymmetric unit definitively establishes the amino alcohol's absolute configuration[7].

Step-by-Step Protocol:

  • Equimolar Mixing: Dissolve the chiral amino alcohol (1.0 equiv) in a polar protic solvent (e.g., methanol or ethanol). In a separate vial, dissolve 1.0 equiv of the chosen enantiopure chiral acid.

  • Salt Formation: Combine the solutions while stirring. Heat gently to 50 °C for 15 minutes to ensure complete dissolution and salt formation.

  • Controlled Cooling: Filter the warm solution through a 0.2

    
    m PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites.
    
  • Crystal Growth: Place the vial in a programmable incubator. Cool the solution from 50 °C to 5 °C at a highly controlled rate (e.g., 0.5 °C/hour) to promote the growth of large, singular diastereomeric salt crystals.

  • Validation: Solve the X-ray structure. Fix the stereocenters of the chiral co-former to their known values, and determine the configuration of the amino alcohol relatively.

Quantitative Performance Comparison

The following table summarizes the experimental trade-offs and expected quantitative outcomes of each strategy.

ParameterStrategy 1: Direct Cu K

Strategy 2: Heavy-Atom DerivatizationStrategy 3: Chiral Salt Formation
Typical Flack Parameter (s.u.)


N/A (Relies on internal reference)
Required X-Ray Source Cu K

(

Å)
Mo K

or Cu K

Mo K

or Cu K

Sample Modification None (Native)Covalent (Irreversible/Requires cleavage)Ionic (Reversible via basic workup)
Crystallization Success Rate Low to Moderate (Depends on native API)Very High (Rigid aromatic groups aid packing)Moderate (Empirical co-former screening)
Synthetic Effort MinimalHigh (Reaction, Workup, Purification)Low (Simple acid-base mixing)

Decision Workflow for Stereochemical Assignment

To optimize time and resources, researchers should follow a logical progression based on equipment availability and the physical state of the analyte.

G Start Chiral Amino Alcohol (Light Atoms Only) Q1 High-Quality Crystals Obtainable? Start->Q1 Q2 Cu Kα Source Available? Q1->Q2 Yes Q3 Covalent Modification Acceptable? Q1->Q3 No (Oil/Powder) Direct Strategy 1: Direct SCXRD (Cu Kα) Q2->Direct Yes Q2->Q3 No (Mo Kα only) Deriv Strategy 2: Heavy-Atom Derivatization (e.g., p-Br-BzCl) Q3->Deriv Yes Salt Strategy 3: Chiral Salt Formation (Internal Reference) Q3->Salt No

Decision matrix for selecting an X-ray crystallographic strategy for chiral amino alcohols.

Conclusion

Confirming the absolute stereochemistry of chiral amino alcohols requires navigating the physical limitations of X-ray anomalous dispersion. If high-quality crystals and a Cu Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 source are available, direct measurement is the most elegant and non-destructive approach[5]. However, for challenging oils or facilities limited to Mo K

radiation, heavy-atom derivatization via p-bromobenzoylation remains the most statistically robust and reliable method[6]. Alternatively, chiral salt formation offers a non-covalent workaround that leverages internal relative stereochemistry, making it highly attractive for late-stage pharmaceutical development.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Available at:[Link]

  • Harada, N. (2008). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, 13(3), 651-678. Available at:[Link]

  • Yan, K., et al. (2021). "Application of Crystalline Matrices for the Structural Determination of Organic Molecules." ACS Central Science, 7(2), 234-245. Available at:[Link]

  • Oguz, U., et al. (2008). "bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate." Acta Crystallographica Section E, 64(12), o2314. Available at:[Link]

Sources

evaluating different synthetic pathways for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol efficiency

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Synthetic Pathways for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol: A Comparative Guide

Executive Summary

Chiral 1,3-amino alcohols are privileged pharmacophores in modern drug discovery, frequently serving as critical building blocks for kinase inhibitors and central nervous system (CNS) therapeutics. Specifically, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol presents a unique synthetic challenge. The electron-rich 5-methylfuran ring is highly sensitive to harsh acidic conditions and oxidative degradation, requiring mild, highly controlled reaction environments.

This guide objectively compares three primary synthetic pathways—Ellman’s chiral sulfinamide auxiliary, Transition-Metal Catalyzed Asymmetric Reductive Amination (ARA), and Chemoenzymatic Kinetic Resolution—evaluating their efficiency, scalability, and stereocontrol to help researchers select the optimal route for their specific development stage.

Section 1: Pathway Comparison & Mechanistic Causality

Pathway A: Ellman’s Chiral Sulfinamide Approach (The Discovery Gold Standard)
  • Mechanism: The synthesis begins with the condensation of 5-methylfurfural with (R)-tert-butanesulfinamide to yield a chiral sulfinyl imine. A subsequent diastereoselective acetate aldol-type addition (using a lithium enolate of ethyl acetate) forms the β-amino ester. This is followed by the reduction of the ester to an alcohol and acidic cleavage of the sulfinyl group [1].

  • Causality & Expertise: The bulky tert-butyl group on the sulfinamide acts as a powerful stereodirecting auxiliary. During the nucleophilic attack of the enolate, the transition state is heavily biased by steric hindrance, forcing the nucleophile to attack from the less hindered face of the imine. Titanium(IV) ethoxide is strictly required during imine formation; it acts as both a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward without subjecting the sensitive 5-methylfuran ring to protic acids[3].

Pathway B: Asymmetric Reductive Amination (ARA) (The Scalable Route)
  • Mechanism: Direct conversion of 3-(5-methylfuran-2-yl)-3-oxopropan-1-ol to the chiral amine using a Ruthenium-bisphosphine catalyst (e.g., Ru-BINAP), an ammonium salt (like ammonium acetate), and hydrogen gas [2].

  • Causality & Expertise: The chiral Ru-complex coordinates with the transiently formed imine in situ. The rigid chiral pocket of the bisphosphine ligand dictates the facial approach of the hydride (from H

    
    ), enabling direct, step-economic access to the (R)-enantiomer. The critical challenge here is chemoselectivity: the 5-methylfuran ring is susceptible to over-reduction under high H
    
    
    
    pressure, requiring precise tuning of the catalyst loading and hydrogen pressure to prevent the formation of tetrahydrofuran byproducts.
Pathway C: Chemoenzymatic Kinetic Resolution (The Green Alternative)
  • Mechanism: Synthesis of the racemic 1,3-amino alcohol via standard Knoevenagel condensation and reduction, followed by lipase-catalyzed (e.g., Candida antarctica lipase B, CAL-B) enantioselective acylation.

  • Causality & Expertise: The enzyme's active site specifically accommodates the (R)-enantiomer for acylation using an acyl donor (like vinyl acetate), leaving the (S)-enantiomer untouched. While highly enantioselective and environmentally benign, the theoretical yield is mathematically capped at 50% unless a complex dynamic kinetic resolution (DKR) protocol is successfully engineered.

PathwayComparison SM1 5-Methylfurfural Target (R)-3-Amino-3-(5-methylfuran-2-yl) propan-1-ol SM1->Target Ellman's Sulfinamide (High ee, Multi-step) SM2 3-(5-Methylfuran-2-yl)- 3-oxopropan-1-ol SM2->Target Ru-Catalyzed ARA (Step-economic, High Press.) SM3 Racemic 1,3-Amino Alcohol SM3->Target Enzymatic Resolution (Max 50% yield)

Caption: Comparative synthetic pathways to (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol.

Section 2: Quantitative Data Comparison

The following table summarizes the performance metrics of each pathway based on experimental validations in analogous 3-amino-3-arylpropan-1-ol systems [1][2].

MetricEllman's SulfinamideRu-Catalyzed ARAChemoenzymatic Resolution
Overall Yield 45 - 55% (Over 4 steps)75 - 82% (Over 1 step)< 48% (Resolution step)
Enantiomeric Excess (ee) > 98%85 - 92%> 99%
Step Count 41 (from ketone)3 (including racemate prep)
Scalability Moderate (Cryogenic steps)High (Requires autoclave)Moderate (Volume intensive)
Primary Cost Driver Chiral Auxiliary ((R)-t-BuSONH

)
Ru-Catalyst & High-Pressure Eq.Enzyme & Acyl Donor
Furan Ring Stability Excellent (Mild conditions)Moderate (Risk of over-reduction)Excellent (Neutral pH)

Section 3: Detailed Experimental Protocol (Ellman's Pathway)

Because it guarantees the highest enantiomeric excess without requiring high-pressure hydrogenation equipment, the Ellman's sulfinamide route is the recommended protocol for bench-scale discovery chemistry.

Step 1: Imine Condensation

  • Charge a flame-dried flask with 5-methylfurfural (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature. Self-Validation: The solution will turn slightly yellow. Ti(OEt)

    
     is crucial here to prevent the aqueous hydrolysis of the furan ring that would occur with standard acid catalysts.
    
  • Stir for 12 hours. Quench with saturated aqueous NaHCO

    
    , filter through a Celite pad to remove titanium dioxide salts, and concentrate the filtrate to afford the chiral imine.
    

Step 2: Diastereoselective Acetate Addition

  • In a separate flask, cool a solution of diisopropylamine (1.2 equiv) in THF to -78 °C. Add n-BuLi (1.1 equiv) to generate LDA.

  • Add ethyl acetate (1.2 equiv) dropwise and stir for 30 minutes to form the lithium enolate.

  • Slowly transfer the imine from Step 1 (dissolved in THF) to the enolate solution at -78 °C. Self-Validation: Maintaining -78 °C is critical; warmer temperatures will degrade the facial selectivity, lowering the diastereomeric ratio (dr).

  • Quench with saturated NH

    
    Cl after 2 hours and extract with ethyl acetate.
    

Step 3: Ester Reduction

  • Dissolve the crude β-amino ester in THF and cool to 0 °C.

  • Add Lithium borohydride (LiBH

    
    , 2.0 equiv) portion-wise. Stir for 4 hours, warming to room temperature.
    
  • Carefully quench with methanol to destroy excess hydride, then concentrate.

Step 4: Deprotection

  • Dissolve the resulting alcohol in methanol.

  • Add 4M HCl in dioxane (2.0 equiv) and stir for 1 hour at room temperature. Self-Validation: Do not heat the reaction. The 5-methylfuran ring is acid-sensitive; extended heating in acid will cause ring-opening and polymerization (yielding a black tar).

  • Concentrate and precipitate the final (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol hydrochloride salt using diethyl ether.

EllmanWorkflow Step1 Imine Condensation Ti(OEt)4 Step2 Acetate Addition LDA, EtOAc Step1->Step2 Step3 Ester Reduction LiBH4 Step2->Step3 Step4 HCl Deprotection MeOH Step3->Step4 Product (R)-Target Amine Step4->Product

Caption: Step-by-step workflow of the Ellman's sulfinamide asymmetric synthesis.

References

  • Zhu, Y., Liu, Z., Li, H., Ye, D., & Zhou, W. (2015). A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry, 11, 2641–2645.[Link]

  • Yin, Q., Zhang, X., Lou, Y., Hu, Y., Lu, J., Guan, F., & Gong, G. (2020). Preparation of chiral primary amine from asymmetric reductive amination of simple ketone under catalysis of ruthenium-double phosphine catalyst.
  • Galkin, K. I., & Ananikov, V. P. (2020). Directing-Group-Free, Carbonyl Group-Promoted Catalytic C–H Arylation of Bio-Based Furans. ACS Catalysis, 10(19), 11587–11595.[Link]

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis: Benchmarking (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the selection of an effective chiral ligand for asymmetric catalysis is of paramount importance. Among the diverse classes of chiral ligands, β-amino alcohols have established themselves as privileged structures due to their facile synthesis, modularity, and proven efficacy in a multitude of stereoselective transformations. This guide presents a comparative framework for evaluating the performance of a novel furan-containing β-amino alcohol, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, against well-established chiral ligands in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to benzaldehyde.

The incorporation of a furan moiety into the ligand backbone is a strategic design element. The furan ring's unique electronic and steric properties, as well as its potential for secondary interactions, may offer distinct advantages in the transition state of the catalytic cycle, potentially leading to enhanced enantioselectivity and reactivity. This guide provides researchers, scientists, and drug development professionals with a robust experimental protocol and a clear comparative context to assess the catalytic potential of this and other novel chiral ligands.

The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a cornerstone of carbon-carbon bond formation. The enantioselective variant of this reaction, catalyzed by a chiral ligand, provides a direct route to valuable chiral secondary alcohols. The reaction between diethylzinc and benzaldehyde to form 1-phenylpropan-1-ol is a widely accepted model for evaluating the performance of new chiral catalysts due to its reliability and the extensive body of existing data for comparison.

This guide will compare the catalytic performance of our target ligand, (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, with two commercially available and highly effective chiral amino alcohol ligands:

  • (1S,2R)-(−)-Norephedrine: A classic and cost-effective ligand derived from the chiral pool.

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol: A highly effective ligand known for inducing high enantioselectivity in various reactions.

The primary metrics for comparison will be the chemical yield of the desired (R)-1-phenylpropan-1-ol and its enantiomeric excess (ee).

Experimental Workflow and Protocols

To ensure a fair and reproducible comparison, the following detailed experimental workflow should be followed for each ligand tested. The causality behind key experimental choices is explained to provide a deeper understanding of the protocol.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A 1. Flame-dry glassware under vacuum B 2. Add chiral ligand (5 mol%) and anhydrous toluene A->B C 3. Cool to 0°C B->C D 4. Add diethylzinc (1.0 M in hexanes) dropwise to form the zinc-ligand complex C->D E 5. Stir for 30 minutes at 0°C D->E F 6. Add benzaldehyde dropwise E->F G 7. Stir at 0°C for 24 hours F->G H 8. Quench with saturated aq. NH4Cl G->H I 9. Extract with diethyl ether H->I J 10. Dry organic layer (Na2SO4), filter, and concentrate I->J K 11. Purify by flash chromatography J->K L 12. Determine yield K->L M 13. Determine enantiomeric excess by chiral HPLC L->M

Caption: Experimental workflow for the comparative benchmarking of chiral amino alcohol ligands.

Detailed Experimental Protocol:

Materials:

  • Chiral amino alcohol ligand ((R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol, (1S,2R)-(−)-Norephedrine, or (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for reactions under an inert atmosphere

Procedure:

  • Glassware Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon. This step is critical to remove any adsorbed water, which would rapidly quench the organozinc reagent.

  • Ligand Addition: The chiral amino alcohol ligand (0.05 mmol, 5 mol%) is added to the flask, which is then sealed with a septum. Anhydrous toluene (5 mL) is added via syringe.

  • Cooling: The flask is cooled to 0 °C in an ice bath. Lower temperatures often lead to higher enantioselectivity by favoring a more ordered transition state.

  • Catalyst Formation: Diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) is added dropwise to the stirred solution of the ligand. An initial effervescence (ethane evolution) is observed as the active zinc-alkoxide complex forms.

  • Stirring: The resulting solution is stirred at 0 °C for 30 minutes to ensure complete formation of the chiral catalyst.

  • Substrate Addition: Benzaldehyde (1.0 mmol, 0.102 mL) is added dropwise to the catalyst solution.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL) at 0 °C. This protonates the zinc alkoxide product and neutralizes any remaining diethylzinc.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 1-phenylpropan-1-ol.

  • Yield Determination: The yield of the purified product is calculated.

  • Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and comparing the peak areas of the two enantiomers.

Performance Comparison

The following table summarizes the expected performance of the selected ligands in the benchmark reaction. The data for the established ligands are based on typical literature values, while the entry for (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol represents the objective of the proposed experimental investigation.

LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-olTo be determinedTo be determinedExpected (R)
(1S,2R)-(−)-Norephedrine~95~92(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>98>97(S)

Note: The product configuration for the reaction catalyzed by (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol is (S) due to the stereochemistry of the ligand.

Mechanistic Insights

The prevailing mechanism for the β-amino alcohol-catalyzed addition of diethylzinc to aldehydes involves the in-situ formation of a dimeric zinc complex. This model, originally proposed by Noyori, provides a robust framework for understanding the origin of the enantioselectivity.

G cluster_cycle Proposed Catalytic Cycle A Ligand + Et2Zn B Monomeric Zinc Complex A->B Formation C Dimeric Zinc Complex (Active Catalyst) B->C Dimerization D Coordination of Benzaldehyde C->D Substrate Binding E Transition State (Ethyl Transfer) D->E Stereoselective Addition F Zinc Alkoxide Product E->F C-C Bond Formation G Product Release (Regeneration of Catalyst) F->G Work-up G->C Catalyst Turnover

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

In this cycle, two molecules of the zinc-ligand complex dimerize to form a chair-like six-membered ring. One zinc atom acts as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. The other zinc atom delivers an ethyl group to one of the enantiotopic faces of the aldehyde. The stereochemical outcome is dictated by the steric environment created by the chiral ligand in the transition state, which favors one approach of the aldehyde over the other. The furan ring in our target ligand could influence this transition state through steric hindrance or by engaging in non-covalent interactions, potentially leading to a more rigid and highly organized transition state, thereby enhancing enantioselectivity.

Conclusion

This guide provides a comprehensive framework for the objective evaluation of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol as a chiral ligand in the well-established enantioselective addition of diethylzinc to benzaldehyde. By benchmarking its performance against established and highly effective ligands such as (1S,2R)-(−)-Norephedrine and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, researchers can gain valuable insights into the catalytic potential of this novel furan-containing amino alcohol. The detailed experimental protocol and mechanistic discussion are intended to facilitate the adoption of this evaluation process and to spur further innovation in the design of next-generation chiral catalysts. The unique structural features of the target ligand hold the promise of uncovering new avenues for achieving high efficiency and stereoselectivity in asymmetric synthesis.

References

  • Righi, G., et al. (2020). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]

Safety Operating Guide

Personal protective equipment for handling (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I train my teams to view chemical safety through the lens of molecular mechanism rather than rote memorization. The compound (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a highly functionalized chiral building block. Its operational handling and Personal Protective Equipment (PPE) requirements are directly dictated by its two distinct reactive moieties: the basic amino alcohol backbone and the electron-rich furan ring.

Here is the comprehensive, mechanistically grounded guide to safely handling this compound.

Mechanistic Risk Assessment

  • The 1,3-Amino Alcohol Backbone: Primary amines are inherently nucleophilic and basic. Upon contact with physiological moisture (such as the tear film of the eye or sweat on the skin), they undergo rapid protonation. This localized exotherm and pH spike cause saponification of cellular lipids, leading to severe irritation or chemical burns. Consequently, robust eye and skin protection is non-negotiable[1].

  • The 5-Methylfuran Ring: Furan derivatives are electron-rich heteroaromatics. They are susceptible to autoxidation upon prolonged exposure to atmospheric oxygen, potentially forming reactive peroxides or sensitizing electrophiles. Furthermore, furan-containing compounds often carry risks of extreme flammability and target organ toxicity, necessitating strict engineering controls like fume hoods and inert atmospheres[2][3].

Quantitative Hazard & PPE Matrix

To effectively mitigate these risks, we deploy a targeted PPE strategy. The table below summarizes the causality between the molecule's structural features and the required protective measures.

Structural FeatureAssociated HazardMechanistic CausalityRequired PPE & Engineering ControlSpecification
Primary Amine (-NH₂) Corrosivity / BasicityProtonation in physiological moisture causes lipid saponification and tissue necrosis.Eye Protection & Gloves 1 and double nitrile gloves (8 mil outer)[1].
5-Methylfuran Ring Sensitization / OxidationElectron-rich ring reacts with ambient O₂ to form peroxides; potential skin sensitizer.Respiratory & Body Certified chemical fume hood, flame-resistant lab coat, and closed-toe shoes[2][3].
Hydroxyl Group (-OH) HygroscopicityHydrogen bonding leads to rapid absorption of atmospheric moisture, altering mass and stability.Inert Atmosphere Schlenk line or Argon-purged analytical balance chamber[4].

Visualizing the Safety Workflow

The logical relationship between the compound's hazards and our operational controls is mapped below.

G N1 Hazard Assessment: (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol N2 Amine Moiety: Corrosive & Basic N1->N2 N3 Furan Ring: Oxidation & Sensitization N1->N3 N4 PPE: Double Nitrile Gloves & Splash Goggles N2->N4 mitigates N5 Engineering: Fume Hood & Argon Atmosphere N3->N5 mitigates N6 Execution: Weighing & Transfer N4->N6 N5->N6 N7 Disposal: Hazardous Amine Waste N6->N7 post-reaction

Caption: Workflow for hazard mitigation and handling of the chiral furan amino alcohol.

Self-Validating Operational Protocol: Weighing and Transfer

Standard weighing procedures are insufficient for hygroscopic, furan-containing amino alcohols. This protocol incorporates built-in validation steps to ensure environmental control and operator safety.

  • Environmental Preparation: Lower the fume hood sash to the designated operating height to ensure a minimum face velocity of 100 feet per minute (fpm). Purge the analytical balance chamber with a gentle stream of Argon (Ar) for 2 minutes.

  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves. Causality: Double gloving ensures that if the outer glove is contaminated by the basic amine, it can be immediately doffed without exposing the skin.

  • Static Mitigation: Pass the metal spatulas and anti-static weighing boats through a zero-stat ionizer. Causality: Furan derivatives can be sensitive to electrostatic discharge; neutralizing static prevents powder aerosolization and ignition risks[3].

  • Transfer and Seal: Carefully transfer the required mass of (R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol. Immediately seal the source container, backfill with Argon, and wrap the cap with Parafilm to exclude oxygen and prevent peroxide formation.

  • System Validation: Observe the balance reading for 10 seconds. Validation: A stable mass confirms that the Argon purge is effectively preventing the hygroscopic amine from absorbing ambient moisture. A drifting mass indicates a compromised inert atmosphere, requiring immediate recalibration of the gas flow.

Spill Management and Disposal Plan

In the event of a spill, the primary goal is to neutralize the amine's basicity and contain the furan's volatility.

  • Isolation: Immediately halt work, alert nearby personnel, and lower the fume hood sash to maximize exhaust velocity.

  • Neutralization: Do not use water, which can spread the basic compound. Instead, cover the spill gently with a weak solid acid (e.g., citric acid powder) or a commercial amine spill kit. Causality: The weak acid safely neutralizes the primary amine via an exothermic protonation, converting it into a stable, non-volatile salt.

  • Collection: Use 4 to sweep the neutralized aggregate into a high-density polyethylene (HDPE) hazardous waste container[4].

  • Surface Decontamination: Wipe the spill area with a 5% acetic acid solution to neutralize any microscopic residual amine, followed by an isopropanol wipe to dry the surface.

  • Decontamination Validation: Swab the cleaned area and test with pH paper moistened with deionized water. Validation: A neutral pH (7.0) validates complete decontamination.

  • Disposal: Label the HDPE container as "Hazardous Waste: Toxic/Basic Amine (Furan Derivative)." Do not mix with halogenated waste streams or strong oxidizers. Dispose of according to institutional and federal hazardous waste regulations.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.